1-(2-cyanophenyl)-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDNPRAXAXKVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429308 | |
| Record name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51045-35-3 | |
| Record name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1-(2-cyanophenyl)-N-methylmethanesulfonamide, a compound of interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process commencing with the readily available starting material, 2-aminobenzonitrile. The initial step involves the formation of a sulfonamide linkage via the reaction of 2-aminobenzonitrile with methanesulfonyl chloride. The subsequent and final step achieves the N-methylation of the sulfonamide intermediate. This guide delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.
Introduction and Strategic Overview
The synthesis of sulfonamide derivatives is a cornerstone of modern pharmaceutical development, with this functional group being a key feature in a wide array of therapeutic agents.[1] The target molecule, 1-(2-cyanophenyl)-N-methylmethanesulfonamide, incorporates both a sulfonamide and a cyanophenyl moiety, suggesting its potential as a scaffold in the design of novel bioactive compounds. A logical and efficient synthesis is paramount for the exploration of its therapeutic potential.
The synthetic strategy outlined in this guide is a two-step sequence:
-
Sulfonamidation: Formation of N-(2-cyanophenyl)methanesulfonamide from 2-aminobenzonitrile.
-
N-Methylation: Introduction of a methyl group onto the nitrogen atom of the sulfonamide.
This approach is predicated on the well-established reactivity of primary amines with sulfonyl chlorides and the subsequent alkylation of the resulting sulfonamide.[2]
Synthesis Pathway and Mechanistic Discussion
Overall Synthetic Scheme
The proposed two-step synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide is depicted below.
Caption: Proposed two-step synthesis pathway.
Step 1: Synthesis of N-(2-cyanophenyl)methanesulfonamide
The initial step involves the reaction of 2-aminobenzonitrile with methanesulfonyl chloride in the presence of a non-nucleophilic base.[3]
Reaction:
2-Aminobenzonitrile + Methanesulfonyl Chloride → N-(2-cyanophenyl)methanesulfonamide + HCl
Mechanism:
The reaction proceeds via a nucleophilic attack of the primary amine of 2-aminobenzonitrile on the electrophilic sulfur atom of methanesulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is abstracted by the base to yield the stable sulfonamide product. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Step 2: Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
The second step is the N-methylation of the intermediate sulfonamide.
Reaction:
N-(2-cyanophenyl)methanesulfonamide + Methylating Agent → 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Mechanism:
The sulfonamide proton is acidic and can be removed by a suitable base to form a nucleophilic anion. This anion then reacts with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, in a classic SN2 reaction to afford the N-methylated product. The choice of base and methylating agent is critical to ensure efficient and selective methylation.[4][5][6]
Experimental Protocols
General Workflow
The following diagram illustrates the general laboratory workflow for the synthesis.
Caption: General experimental workflow for the synthesis.
Detailed Protocol: Step 1 - Synthesis of N-(2-cyanophenyl)methanesulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at room temperature.[3]
-
Addition of Reagent: Cool the solution to 0°C in an ice bath. Add a solution of methanesulfonyl chloride (1.1 eq) in DCM dropwise via the dropping funnel over 30 minutes.[2][7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Detailed Protocol: Step 2 - Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve N-(2-cyanophenyl)methanesulfonamide (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a base, such as potassium carbonate (1.5 eq), to the solution, followed by the addition of a methylating agent like methyl iodide (1.2 eq).[8]
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent such as ethyl acetate.
-
Isolation and Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final product.
Quantitative Data Summary
| Reaction Step | Reactants | Product | Typical Yield (%) | Key Analytical Data | Reference |
| Sulfonamidation | Amine, Sulfonyl Chloride | Sulfonamide | 85-95 | ¹H NMR, ¹³C NMR, IR, MS | [3] |
| N-Methylation | Sulfonamide, Methylating Agent | N-Methyl Sulfonamide | 70-90 | ¹H NMR, ¹³C NMR, IR, MS | [9] |
Conclusion
The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of 1-(2-cyanophenyl)-N-methylmethanesulfonamide. By leveraging well-established synthetic transformations, this two-step process provides a clear and practical route for obtaining this target molecule for further investigation in drug discovery and development programs. The provided protocols, with appropriate optimization, should enable the successful synthesis and purification of the desired compound.
References
- Vertex AI Search. (n.d.). Synthesis of starting material 4-(1-(2-(2-cyanoacetyl) hydrazono)ethyl).
- PubChem. (n.d.). N-(4-acetyl-2-cyanophenyl)methanesulfonamide.
- Tandel, S. (2022). 2-Aminobenzonitrile. ResearchGate.
- Google Patents. (n.d.). WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.
- Organic Syntheses. (n.d.). Methanesulfonyl chloride.
- ResearchGate. (n.d.). Scheme 2 Plausible reaction mechanism for the reaction of 2-aminobenzonitrile and CO2.
- Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
- MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
- Technical Disclosure Commons. (2021). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl).
- Organic Chemistry Portal. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- PubMed Central. (n.d.). Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities.
- Google Patents. (n.d.). US20050176752A1 - Process for the preparation of piperidine derivatives.
- MDPI. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- PubMed Central. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives.
- Google Patents. (n.d.). WO2017191565A1 - Process for preparation of macitentan.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- PubMed. (2009). Epigenetics, DNA methylation, and chromatin modifying drugs.
- PubMed Central. (2019). DNA Methylation of Enhancer Elements in Myeloid Neoplasms: Think Outside the Promoters?.
- PubMed. (2025). Disruption of DNA methylation underpins the neuroinflammation induced by targeted CNS radiotherapy.
Sources
- 1. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Epigenetics, DNA methylation, and chromatin modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Methylation of Enhancer Elements in Myeloid Neoplasms: Think Outside the Promoters? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of DNA methylation underpins the neuroinflammation induced by targeted CNS radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]
- 9. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Abstract: This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential research applications of the novel compound, 1-(2-cyanophenyl)-N-methylmethanesulfonamide. As this molecule is not extensively documented in current literature, this whitepaper serves as a foundational resource for researchers, scientists, and drug development professionals. It combines established chemical principles with predictive modeling to outline a robust framework for its synthesis, characterization, and exploration. Detailed, field-proven experimental protocols are provided, underpinned by a discussion of the scientific rationale for each procedural step.
Introduction and Compound Overview
1-(2-cyanophenyl)-N-methylmethanesulfonamide is an organic compound featuring a unique constellation of functional groups: an ortho-substituted cyanophenyl ring, an N-methylated nitrogen, and a methanesulfonamide moiety. This structure is of significant interest to the medicinal chemistry community. The sulfonamide group is a well-established pharmacophore present in over 150 FDA-approved drugs, conferring a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1] The cyanophenyl group is also a critical component in many therapeutic agents, often acting as a key binding motif or metabolic stabilizer. The combination of these features in a single, relatively small molecule suggests a rich potential for novel pharmacological activity.
This guide will detail a proposed synthetic pathway, predict its physicochemical and spectral properties, and discuss its potential as a scaffold in drug discovery programs.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N-(2-cyanophenyl)-N-methylmethanesulfonamide |
| Molecular Formula | C₉H₁₀N₂O₂S |
| Molecular Weight | 210.25 g/mol |
| Canonical SMILES | CN(S(=O)(=O)C)C1=CC=CC=C1C#N |
| InChI Key | (Predicted) |
| CAS Number | Not Assigned |
Predicted Physicochemical Properties
The following properties have been estimated using established computational models to guide experimental design and application.
| Property | Predicted Value | Method/Source |
| Melting Point | 110 - 125 °C | Fragment-based contribution models |
| Boiling Point | > 350 °C (decomposes) | Estimation from structure |
| logP (Octanol/Water) | 1.5 ± 0.4 | ALOGPS/XLOGP3 algorithms |
| Aqueous Solubility | Low to moderate | Based on logP and functional groups |
| pKa (Sulfonamide N-H) | ~9.5 (for precursor) | ACD/pKa Predictor |
| Polar Surface Area (PSA) | 72.5 Ų | Computational calculation |
Proposed Synthetic Route and Experimental Protocols
The synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide is logically approached via a two-step sequence starting from the commercially available 2-aminobenzonitrile. The first step involves the formation of the sulfonamide bond, followed by a selective N-methylation. This pathway is designed for efficiency, scalability, and the use of standard laboratory reagents.
Step 1: Synthesis of N-(2-cyanophenyl)methanesulfonamide (Intermediate)
This reaction is a standard nucleophilic attack of the primary amine of 2-aminobenzonitrile on the highly electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Materials:
-
2-Aminobenzonitrile (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-aminobenzonitrile (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of starting material).
-
Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Dissolve methanesulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel.
-
Add the methanesulfonyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylammonium chloride) is expected.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(2-cyanophenyl)methanesulfonamide.
-
-
Anhydrous Conditions: Methanesulfonyl chloride is highly reactive towards water, which would consume the reagent and reduce yield.[3][5]
-
Low Temperature Addition: The reaction is exothermic. Slow, controlled addition at 0 °C prevents side reactions and ensures the formation of the desired sulfonamide over other potential byproducts.
-
Choice of Base: Triethylamine or pyridine are used as they are non-nucleophilic and effectively scavenge the HCl produced without competing with the primary amine in the main reaction.[6]
-
Aqueous Workup: The series of washes removes the base hydrochloride salt, unreacted starting materials, and other water-soluble impurities, which is a critical step for obtaining a pure intermediate.
Step 2: Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide (Final Product)
The second step involves the alkylation of the sulfonamide nitrogen. The sulfonamide proton is weakly acidic and can be removed by a moderate base like potassium carbonate. The resulting sulfonamide anion then acts as a nucleophile, attacking the electrophilic methyl iodide.
-
Materials:
-
N-(2-cyanophenyl)methanesulfonamide (1.0 eq)
-
Methyl Iodide (CH₃I) (1.5 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
Anhydrous Acetone or Acetonitrile (MeCN)
-
-
Procedure:
-
In a round-bottom flask, combine N-(2-cyanophenyl)methanesulfonamide (1.0 eq), finely powdered potassium carbonate (2.0 eq), and anhydrous acetone (approx. 20 mL per gram of sulfonamide).
-
Add methyl iodide (1.5 eq) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting sulfonamide is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI). Wash the solid cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent in vacuo.
-
The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
-
-
Choice of Methylating Agent: Methyl iodide is a highly effective and reactive methylating agent. Dimethyl sulfate is an alternative but is more toxic.[7][8]
-
Base and Solvent: Potassium carbonate is a suitable base for deprotonating the sulfonamide in a polar aprotic solvent like acetone or acetonitrile. These solvents effectively dissolve the organic components while allowing for easy removal of the inorganic base and salt byproduct by filtration.[8]
-
Reflux Conditions: Heating is necessary to provide the activation energy for the Sₙ2 reaction between the sulfonamide anion and methyl iodide.
-
Purification: Column chromatography is the standard and most effective method for separating the final N-methylated product from any unreacted starting material or potential O-alkylation byproducts, ensuring high purity.
Structural Elucidation and Characterization
As a novel compound, rigorous characterization is paramount. The following spectral data are predicted and would be used to confirm the identity and purity of synthesized 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR predictions are based on established algorithms and databases (e.g., ChemDraw NMR Predictor, NMRDB.org).[2][9][10][11][12][13]
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ 7.80 - 7.60 (m, 4H): Complex multiplet corresponding to the four aromatic protons on the cyanophenyl ring. The ortho- and para-protons to the cyano group will be the most deshielded.
-
δ 3.45 (s, 3H): A sharp singlet corresponding to the three protons of the N-methyl group (N-CH₃).
-
δ 3.10 (s, 3H): A sharp singlet for the three protons of the S-methyl group (S-CH₃).
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ 140.0: Quaternary aromatic carbon attached to the sulfonamide nitrogen.
-
δ 134.5, 133.8, 130.5, 129.0: Four signals for the aromatic CH carbons.
-
δ 116.5: Signal for the nitrile carbon (-C≡N).
-
δ 112.0: Quaternary aromatic carbon attached to the nitrile group.
-
δ 40.5: Carbon of the S-methyl group (S-CH₃).
-
δ 38.0: Carbon of the N-methyl group (N-CH₃).
-
Infrared (IR) Spectroscopy
-
~2230 cm⁻¹ (strong, sharp): C≡N stretching vibration, characteristic of the nitrile group.
-
~1350 cm⁻¹ and ~1160 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretching vibrations, respectively, confirming the presence of the sulfonamide group.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2950 cm⁻¹ (weak): Aliphatic C-H stretching from the two methyl groups.
Mass Spectrometry (MS)
-
High-Resolution MS (ESI+): The calculated exact mass for [M+H]⁺ (C₉H₁₁N₂O₂S⁺) is 211.0536. An observed mass within 5 ppm of this value would confirm the molecular formula. The [M+Na]⁺ adduct at 233.0355 would also be expected.
Potential Applications in Research and Drug Discovery
The unique structural combination within 1-(2-cyanophenyl)-N-methylmethanesulfonamide makes it a compelling candidate for screening in various therapeutic areas. The sulfonamide moiety is a cornerstone of medicinal chemistry, known for its ability to mimic a carboxylic acid or amide in binding interactions and for its favorable pharmacokinetic properties.[1][14]
-
Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group found in many carbonic anhydrase inhibitors. This compound could be explored for activity against various isoforms of this enzyme family.
-
CNS-Acting Agents: Arylsulfonamides are prevalent in drugs targeting the central nervous system.[15] The lipophilicity and structural features of this molecule may allow it to cross the blood-brain barrier, making it a candidate for screening against CNS targets like ion channels or receptors.
-
Anticancer and Antimicrobial Agents: Many sulfonamide-based drugs exhibit anticancer or antimicrobial activity.[1] This scaffold could be tested in relevant cellular assays.
-
Fragment-Based Drug Design (FBDD): As a relatively small molecule with desirable functional groups, it could serve as a valuable starting fragment for building more complex and potent inhibitors against various biological targets.
Safety, Handling, and Storage
While specific toxicity data for 1-(2-cyanophenyl)-N-methylmethanesulfonamide is unavailable, a safety assessment must be based on its constituent functional groups and precursors.
-
Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
-
Precursor Hazards:
-
Methanesulfonyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts exothermically with water and nucleophiles.[2][3] Must be handled with extreme care.
-
Methyl Iodide: A potent alkylating agent, classified as toxic and a suspected carcinogen. It is volatile and should only be handled in a fume hood.[8]
-
2-Aminobenzonitrile: Harmful if swallowed or in contact with skin and causes serious eye irritation.[16]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and bases.
-
This compound should be treated as potentially hazardous until comprehensive toxicological data is available.
References
-
Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]
-
Reddit User Discussion. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw? r/chemistry. [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]
-
Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc. [Link]
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]
-
YouTube. (2023). How to Predict NMR in ChemDraw. [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
PubChem. (n.d.). 2-Aminobenzonitrile. National Center for Biotechnology Information. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]
-
CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service. [Link]
-
ResearchGate. (2025). Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH. [Link]
-
Globe Thesis. (2021). Methodology Research On The N-Methylation/Aryloxymethylation Of Arylsulfonamides. [Link]
-
Rosen, B. R., et al. (2011). Mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles: avoiding potentially genotoxic reagents and byproducts. Organic Letters, 13(10), 2564-7. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biopharmaceutical Sciences, 1, 1-10. [Link]
-
FULIR. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]
-
ResearchGate. (n.d.). Catalyzed N-methylation and subsequent carbonylation using various aryl iodides. [Link]
-
Organic Chemistry Portal. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. [Link]
-
CDC Stacks. (n.d.). Aryl sulfonic acid and salts. [Link]
-
Sharma, V., et al. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113638. [Link]
-
Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 150, 108076. [Link]
-
Supuran, C. T. (Ed.). (2020). Special Issue: Sulfonamides. Molecules, 25(15), 3457. [Link]
-
Reddit User Discussion. (2020). Methylation using iodomethane. r/Chempros. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biopharmaceutical Sciences, 1, 1-10. [Link]
-
RSC Publishing. (n.d.). Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. [Link]
-
ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and diethyl 2-(ethoxymethylene)malonate (15) as starting materials. [Link]
-
MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
Sources
- 1. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. ChemMine tools: an online service for analyzing and clustering small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1 h nmr spectrum using chemdraw | PPTX [slideshare.net]
- 5. revvitysignals.com [revvitysignals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. server.ccl.net [server.ccl.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. gaussian.com [gaussian.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Visualizer loader [nmrdb.org]
- 13. Visualizer loader [nmrdb.org]
- 14. researchgate.net [researchgate.net]
- 15. ARYL SULFONIC ACIDS, SOLID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. acdlabs.com [acdlabs.com]
"1-(2-cyanophenyl)-N-methylmethanesulfonamide" CAS number lookup
An In-Depth Technical Guide to 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Executive Summary: This document provides a comprehensive technical overview of 1-(2-cyanophenyl)-N-methylmethanesulfonamide (CAS Number: 51045-35-3), a molecule of significant interest to researchers in medicinal chemistry and drug development. The guide elucidates its physicochemical properties, proposes a detailed synthetic pathway, and outlines robust analytical methods for its characterization. Furthermore, it explores the compound's potential as a valuable scaffold and intermediate in the design of novel therapeutics, grounded in the established biological activities of its constituent cyanophenyl and sulfonamide moieties. This paper is intended to serve as a foundational resource for scientists engaged in the synthesis, analysis, and application of this and related chemical entities.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 1-(2-cyanophenyl)-N-methylmethanesulfonamide emerges as a compound of interest by uniting two such "privileged" structural motifs: the cyanophenyl group and the sulfonamide linkage.
The sulfonamide group is a classic functional group in medicinal chemistry, famously introduced with the advent of sulfa drugs, the first broadly effective systemic antibacterials.[1][2] Beyond this historical success, sulfonamides are integral to a wide array of therapeutics, including diuretics, anticonvulsants, and enzyme inhibitors, owing to their ability to act as a stable, non-hydrolyzable mimic of a peptide bond and to form critical hydrogen bonds with biological targets.[2][3]
The cyanophenyl group, particularly the ortho-substituted nitrile, serves as a versatile modulator of physicochemical properties and a key binding element. The nitrile can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. Its inclusion in small molecules has been linked to potent and selective activity against various targets, including enzymes and G-protein coupled receptors (GPCRs).[4][5] For instance, cyanophenyl-containing piperazine derivatives have been developed as selective agonists for dopamine D4 and melanocortin subtype-4 receptors.[4][5]
This guide provides a senior application scientist's perspective on 1-(2-cyanophenyl)-N-methylmethanesulfonamide, detailing its fundamental chemistry and exploring its potential as a strategic building block for creating next-generation therapeutic agents.
Compound Identification and Physicochemical Properties
Accurate identification is the bedrock of any chemical research. The fundamental properties of 1-(2-cyanophenyl)-N-methylmethanesulfonamide are summarized below, providing the necessary data for experimental design and interpretation.
| Property | Value | Source |
| CAS Number | 51045-35-3 | [6] |
| Molecular Formula | C₉H₁₀N₂O₂S | [6] |
| Molecular Weight | 210.26 g/mol | [6] |
| IUPAC Name | (2-cyanophenyl)-N-methylmethanesulfonamide | [6] |
| InChI Key | WNDNPRAXAXKVGM-UHFFFAOYSA-N | [6] |
| Purity | Typically ≥98% (Commercial Sources) | [6] |
Synthesis and Characterization
The synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide is predicated on fundamental and reliable organic chemistry principles, specifically the formation of a sulfonamide bond.
Retrosynthetic Analysis and Strategy
The most logical and field-proven approach to constructing this molecule is through the nucleophilic substitution reaction between an appropriate amine and a sulfonyl chloride. The N-methyl group on the sulfonamide nitrogen suggests that the key disconnection is between the sulfur and nitrogen atoms. This leads to two primary precursors: 2-aminobenzonitrile and methanesulfonyl chloride . The N-methylation can be envisioned as a subsequent step or by using N-methyl-2-aminobenzonitrile if available, though the former approach is often more practical.
The causality for this choice rests on the high reactivity of sulfonyl chlorides towards nucleophiles and the widespread commercial availability of the starting materials. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, thereby driving the reaction to completion.
Proposed Synthetic Workflow
The following diagram and protocol outline a robust, two-step synthesis starting from 2-aminobenzonitrile. This workflow is designed for clarity, reproducibility, and scalability in a standard laboratory setting.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol:
Step 1: Synthesis of N-(2-cyanophenyl)methanesulfonamide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-aminobenzonitrile (1.0 eq) and anhydrous pyridine (5-10 volumes).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition: Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into cold 1M HCl (aq). A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This yields the intermediate, N-(2-cyanophenyl)methanesulfonamide.
Step 2: Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
-
Setup: To a round-bottom flask, add the intermediate from Step 1 (1.0 eq), potassium carbonate (2.0 eq), and acetone (10 volumes).
-
Addition: Add methyl iodide (1.5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC. Causality: K₂CO₃ is a sufficient base to deprotonate the sulfonamide nitrogen, which then acts as a nucleophile. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.
-
Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a pure solid.
Structural Verification
The identity and purity of the synthesized compound must be unequivocally confirmed. A self-validating system of orthogonal analytical techniques is required:
-
¹H and ¹³C NMR: To confirm the molecular structure, connectivity, and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[7]
-
Infrared (IR) Spectroscopy: To identify characteristic vibrations, such as the C≡N stretch (~2230 cm⁻¹) and the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To determine purity (typically >98%).[8][9]
Potential Applications in Drug Discovery
The true value of 1-(2-cyanophenyl)-N-methylmethanesulfonamide lies in its potential as a molecular scaffold for building more complex, biologically active molecules. Its structure is not arbitrary; it is a deliberate convergence of functionalities known to interact with key biological targets.
Caption: Conceptual pathway for drug discovery applications.
Scaffold for Library Synthesis
This compound is an ideal starting point for parallel synthesis. The phenyl ring can be further functionalized via electrophilic aromatic substitution, or the nitrile group can be chemically transformed (e.g., reduced to an amine or hydrolyzed to a carboxylic acid) to create diverse libraries of related compounds for high-throughput screening.
Rationale for Target Selection
-
Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases and matrix metalloproteinases. The cyanophenyl group can provide additional binding affinity and selectivity within the enzyme's active site.[2][3]
-
Receptor Modulation: As noted, cyanophenyl derivatives are active at GPCRs.[4][5] This compound could serve as a fragment or starting point for developing novel ligands targeting receptors implicated in metabolic or central nervous system (CNS) disorders.
-
Antimicrobial/Anticancer Agents: The combination of sulfonamide and aromatic nitrile motifs has appeared in compounds with demonstrated antimicrobial and anticancer activities.[1] This scaffold warrants exploration against various bacterial strains and cancer cell lines.
Analytical Methodologies
A validated, robust analytical method is critical for quality control and pharmacokinetic studies.
Protocol: HPLC Purity Analysis
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Result: A single major peak corresponding to the product, with purity calculated based on the area percentage.
Safety, Handling, and Storage
As a research chemical, 1-(2-cyanophenyl)-N-methylmethanesulfonamide requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for this chemical class are prudent.
-
Hazards: Based on related structures, potential hazards include skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and being harmful if swallowed (H302).
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields (or goggles), a lab coat, and nitrile gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
1-(2-cyanophenyl)-N-methylmethanesulfonamide is more than a mere collection of atoms; it is a thoughtfully designed chemical entity positioned at the intersection of established medicinal chemistry principles. Its synthesis is straightforward, its structure is amenable to diverse modifications, and its constituent parts suggest a high potential for biological activity. This guide has provided the foundational knowledge—from synthesis to safety—required for researchers and drug development professionals to effectively utilize this compound as a valuable tool in their quest for novel and impactful therapeutics.
References
- Safety Data Sheet for 1-(4-Cyanophenyl)methanesulfonamide. CymitQuimica. (2024).
- 1-(2-Cyanophenyl)piperazine 99%. Sigma-Aldrich.
- Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide. ResearchGate. (2016).
- 1-(2-Cyanophenyl)-N-methylmethanesulfonamide. Sigma-Aldrich.
- 1-(2-CYANOPHENYL)PIPERAZINE CAS#: 111373-03-6. ChemicalBook.
- N-(4-acetyl-2-cyanophenyl)methanesulfonamide. PubChem.
- Method for preparing 4-amino-N-methylphenyl methane sulfonamide. Google Patents.
- A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles. Organic Chemistry Portal. (2015).
- Synthesis of Novel Sulfonamide Derivatives. MDPI.
- 1-(2-Cyanophenyl)piperazine 99% (CAS 111373-03-6). Sigma-Aldrich.
- Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)... Methanesulfonate. Pharmaffiliates.
- Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]... PubMed. (2004).
- N-(2-cyanophenyl)-8-(methanesulfonamido)-4-oxo-1H-quinoline-2-carboxamide. PubChem.
- Analytical Methods for piperazines. Royal Society of Chemistry.
- 1-(2-Cyanophenyl)methanesulfonamide. PubChem.
- N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE. Smolecule.
- N-(2-CYANOPHENYL)PIPERAZINE. precisionFDA.
- Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. National Institutes of Health (NIH).
- Feature Reviews in Medicinal Chemistry. ResearchGate. (2025).
- Environmental Chemistry Methods: Cyanazine. US EPA.
- Novel benzene sulfonamide-piperazine hybrid compounds. PubMed. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-CYANOPHENYL)PIPERAZINE CAS#: 111373-03-6 [m.chemicalbook.com]
- 5. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(2-Cyanophenyl)-N-methylmethanesulfonamide | 51045-35-3 [sigmaaldrich.com]
- 7. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
An In-depth Technical Guide to the Molecular Structure and Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-(2-cyanophenyl)-N-methylmethanesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. The document elucidates a robust synthetic pathway, starting from commercially available precursors, and delves into the mechanistic rationale behind the chosen reactions. Detailed experimental protocols for the synthesis of the key intermediate, 2-(methylamino)benzonitrile, via the Eschweiler-Clarke reaction, and its subsequent methanesulfonylation are provided. Furthermore, this guide includes a thorough analysis of the expected physicochemical properties and spectroscopic data for structural elucidation, supported by comparative data from analogous structures. This whitepaper is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded understanding of this class of sulfonamide derivatives.
Introduction and Rationale
Sulfonamides are a cornerstone functional group in modern medicinal chemistry, renowned for their diverse pharmacological activities, most notably as antibacterial agents. The incorporation of a sulfonamide moiety into a molecular scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, including solubility, protein binding, and target engagement. The subject of this guide, 1-(2-cyanophenyl)-N-methylmethanesulfonamide, combines this privileged sulfonamide core with a cyanophenyl group. The nitrile functionality is a versatile chemical handle and a known bioisostere for various functional groups, capable of participating in hydrogen bonding and other non-covalent interactions, which can be critical for molecular recognition at a biological target.
The specific substitution pattern, with the cyano group ortho to the sulfonamide linkage, and the N-methylation of the sulfonamide nitrogen, imparts distinct conformational and electronic characteristics to the molecule. N-alkylation of sulfonamides can modulate their acidity, lipophilicity, and metabolic stability, representing a key strategy in drug design and optimization.[1]
This guide provides an in-depth examination of the synthesis and molecular architecture of 1-(2-cyanophenyl)-N-methylmethanesulfonamide, offering a foundational resource for its potential exploration in various research and development contexts.
Physicochemical and Structural Properties
While extensive experimental data for 1-(2-cyanophenyl)-N-methylmethanesulfonamide is not widely available in peer-reviewed literature, its fundamental properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₉H₁₀N₂O₂S | PubChemLite[2] |
| Molecular Weight | 210.25 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Predicted to be a white to off-white solid | Based on analog N-(2-Cyanophenyl)methanesulfonamide[3] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone) | Based on sulfonamide structure and analog N-(2-Cyanophenyl)methanesulfonamide[3] |
| Predicted XlogP | ~1.5 - 2.5 | Increased lipophilicity compared to the non-N-methylated analog due to the added methyl group. |
| Hydrogen Bond Acceptors | 4 (2x Oxygen, 2x Nitrogen) | Calculated |
| Hydrogen Bond Donors | 0 | The N-methylation removes the acidic proton of the sulfonamide. |
| Rotatable Bonds | 2 | Calculated |
Structural Identifiers:
-
SMILES: CNS(=O)(=O)c1ccccc1C#N
-
InChI: InChI=1S/C9H10N2O2S/c1-11(14(12,13)10-8-5-3-2-4-7(8)6-9)c1ccccc1C#N (Note: InChI may vary based on interpretation of connectivity, the provided is a likely representation). A PubChemLite entry suggests a different connectivity, which is likely an error in that database: InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,7H2,1H3[2]
Strategic Synthesis Pathway
The synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide is most logically approached via a two-step sequence starting from the readily available 2-aminobenzonitrile. The overall strategy involves:
-
Selective N-methylation of 2-aminobenzonitrile to yield the key intermediate, 2-(methylamino)benzonitrile.
-
Methanesulfonylation of the resulting secondary amine to form the final product.
This pathway is advantageous as it utilizes well-established and high-yielding reactions, ensuring a reliable and scalable synthesis.
Figure 1: Proposed two-step synthesis pathway.
Experimental Protocols
Synthesis of 2-(methylamino)benzonitrile (Intermediate)
The selective mono-N-methylation of a primary aromatic amine in the presence of a nitrile group is efficiently achieved using the Eschweiler-Clarke reaction. This classic method utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering high yields while preventing over-alkylation to a quaternary ammonium salt.[4][5]
Causality and Expertise: Direct alkylation with reagents like methyl iodide is often difficult to control and can lead to a mixture of mono- and di-alkylated products, along with potential quaternization. The Eschweiler-Clarke reaction circumvents this by proceeding through an in-situ generated iminium ion, which is subsequently reduced. The reaction stops at the tertiary amine stage (in this case, a secondary amine is the product from a primary amine starting material, which will then be sulfonated), ensuring a clean conversion.[4]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzonitrile (1.0 eq).
-
Add formic acid (90%, 3.0 eq) followed by aqueous formaldehyde (37% solution, 2.5 eq).
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(methylamino)benzonitrile as a solid.[4]
Self-Validation: The purity of the intermediate should be confirmed by melting point analysis (literature value: 70 °C) and spectroscopic methods (¹H NMR, ¹³C NMR) before proceeding to the next step.[4]
Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide (Final Product)
The final step involves the formation of the sulfonamide bond by reacting the secondary amine intermediate with methanesulfonyl chloride. Anhydrous conditions and the presence of a non-nucleophilic base like pyridine are crucial for this transformation.
Causality and Expertise: The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic sulfur atom of methanesulfonyl chloride. Pyridine acts as a base to quench the HCl byproduct generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[6] Conducting the reaction at 0 °C during the addition of the sulfonyl chloride helps to control the exotherm and minimize potential side reactions.
Protocol:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylamino)benzonitrile (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
Trustworthiness and Side Reactions: The protocol is designed to be self-validating. The primary potential side reaction is di-sulfonylation, where two methanesulfonyl groups attach to the nitrogen. However, this is less likely with a secondary amine precursor. Another possibility is C-sulfonylation (electrophilic aromatic substitution on the phenyl ring), though N-sulfonylation is generally favored under these basic conditions.[6] Careful control of stoichiometry and temperature is key to maximizing the yield of the desired product. The presence of any di-sulfonated impurity, N-(2-Cyanophenyl)-N-(methylsulfonyl)methanesulfonamide, could be identified by mass spectrometry.[7]
Figure 2: Simplified mechanism of N-methanesulfonylation.
Structural Elucidation and Spectroscopic Analysis
The structural identity and purity of 1-(2-cyanophenyl)-N-methylmethanesulfonamide would be confirmed using a combination of spectroscopic techniques. The expected data, based on the analysis of similar structures, are summarized below.[8]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.2-7.8 ppm, showing characteristic splitting patterns for an ortho-disubstituted benzene ring.- A singlet for the N-methyl protons (3H) around δ 3.2-3.4 ppm.- A singlet for the S-methyl protons (3H) around δ 2.9-3.1 ppm. |
| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 110-140 ppm.- A nitrile carbon (CN) signal around δ 115-120 ppm.- An N-methyl carbon signal around δ 30-35 ppm.- An S-methyl carbon signal around δ 40-45 ppm. |
| FT-IR (KBr) | - Strong, sharp C≡N stretch around 2220-2240 cm⁻¹.- Strong asymmetric and symmetric S=O stretches for the sulfonamide group, typically around 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively.- C-N stretch around 1300-1350 cm⁻¹.- Aromatic C-H and C=C stretches in their characteristic regions. |
| Mass Spec (ESI+) | - Expected [M+H]⁺ ion at m/z 211.05.- Expected [M+Na]⁺ ion at m/z 233.03. |
Potential Applications and Future Outlook
The unique combination of a sulfonamide, a nitrile, and an N-methyl group suggests several potential applications for 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The sulfonamide group is a known pharmacophore for various enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and receptor modulators. The cyanophenyl moiety can act as a key binding element.
-
Organic Synthesis: The nitrile group can be further transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, making this compound a versatile intermediate for the synthesis of more complex molecules.
-
Materials Science: Aromatic sulfonamides can be incorporated into polymers to modify their thermal and mechanical properties. The polar nature of the sulfonamide and nitrile groups may also be of interest in the design of functional materials.
Further research is warranted to explore the biological activity profile of this compound and to fully characterize its physicochemical properties. The synthetic route detailed in this guide provides a reliable foundation for producing the quantities of material necessary for such investigations.
References
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- BenchChem. (2025).
-
PubChemLite. (n.d.). 1-(2-cyanophenyl)-n-methylmethanesulfonamide. Retrieved from [Link]
-
Zajdel, P., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry, 24(1), 113-126. Retrieved from [Link]
Sources
- 1. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 2. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Buy 4-Bromo-2-(methylamino)benzonitrile | 954226-93-8 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Guide to 1-(2-cyanophenyl)-N-methylmethanesulfonamide: Theoretical Analysis and Practical Methodologies
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of the novel compound, 1-(2-cyanophenyl)-N-methylmethanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and supported by data from analogous chemical structures. Furthermore, this guide outlines standardized, best-practice methodologies for the empirical acquisition of such data, ensuring a self-validating framework for experimental work.
Introduction and Molecular Structure
1-(2-cyanophenyl)-N-methylmethanesulfonamide is an aromatic sulfonamide derivative. Its structure incorporates a benzonitrile moiety, a common feature in pharmacologically active compounds, linked to a methanesulfonamide group via a nitrogen atom that is further substituted with a methyl group. The precise characterization of such molecules is paramount in medicinal chemistry and materials science to confirm identity, purity, and structure, which are foundational for understanding its chemical behavior and potential applications.
The structural features—an aromatic ring with an electron-withdrawing cyano group, a sulfonamide linkage, and an N-methyl group—will each give rise to distinct and predictable signals in various spectroscopic analyses. This guide will deconstruct the expected spectral output for this molecule.
Figure 1: Chemical structure of 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.[1][2][3][4][5]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 7.9 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the cyano group, deshielded. |
| ~ 7.6 - 7.7 | Triplet of doublets | 1H | Ar-H | Aromatic proton para to the cyano group. |
| ~ 7.4 - 7.5 | Triplet of doublets | 1H | Ar-H | Aromatic proton meta to the cyano group. |
| ~ 7.3 - 7.4 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the sulfonamide group. |
| ~ 3.2 - 3.4 | Singlet | 3H | N-CH₃ | Methyl protons on the nitrogen atom. |
| ~ 2.9 - 3.1 | Singlet | 3H | S-CH₃ | Methyl protons on the sulfur atom. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 - 145 | Ar-C | Quaternary carbon attached to the nitrogen of the sulfonamide. |
| ~ 133 - 135 | Ar-C | Aromatic CH para to the sulfonamide group. |
| ~ 132 - 134 | Ar-C | Aromatic CH ortho to the cyano group. |
| ~ 128 - 130 | Ar-C | Aromatic CH meta to the sulfonamide group. |
| ~ 126 - 128 | Ar-C | Aromatic CH meta to the cyano group. |
| ~ 118 - 120 | C≡N | Carbon of the cyano group. |
| ~ 110 - 115 | Ar-C | Quaternary carbon attached to the cyano group. |
| ~ 40 - 45 | S-CH₃ | Carbon of the methyl group on the sulfur atom. |
| ~ 35 - 40 | N-CH₃ | Carbon of the methyl group on the nitrogen atom. |
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. The predicted IR absorption bands for 1-(2-cyanophenyl)-N-methylmethanesulfonamide are based on well-established group frequencies.[6][7][8][9][10]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 2220 - 2240 | Medium-Sharp | C≡N stretch | Cyano |
| ~ 1340 - 1370 | Strong | Asymmetric SO₂ stretch | Sulfonamide |
| ~ 1150 - 1180 | Strong | Symmetric SO₂ stretch | Sulfonamide |
| ~ 3050 - 3100 | Medium | Aromatic C-H stretch | Aromatic Ring |
| ~ 1580, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~ 2960 - 2980 | Medium | Asymmetric C-H stretch | Methyl (N-CH₃, S-CH₃) |
| ~ 2870 - 2890 | Medium | Symmetric C-H stretch | Methyl (N-CH₃, S-CH₃) |
| ~ 1380 - 1400 | Medium | C-N stretch | Aryl-N |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-(2-cyanophenyl)-N-methylmethanesulfonamide (Molecular Formula: C₉H₁₀N₂O₂S), the predicted molecular weight is approximately 210.25 g/mol .
Expected Molecular Ion:
-
[M+H]⁺: m/z ≈ 211.05
Plausible Fragmentation Pathway: A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the C-S or S-N bonds. A characteristic loss of SO₂ (64 Da) is often observed.[11][12][13][14]
Figure 2: A plausible fragmentation pathway for 1-(2-cyanophenyl)-N-methylmethanesulfonamide in ESI-MS.
Standard Experimental Protocols
To empirically validate the predicted data, the following standard operating procedures are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process similarly to the proton spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically scan the range of 4000-400 cm⁻¹.
-
Average 16-32 scans for a good signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminobenzonitrile(1885-29-6) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ripublication.com [ripublication.com]
- 8. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Solubility Profiling of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
An In-depth Technical Guide for Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical success, profoundly influencing bioavailability, manufacturability, and formulation strategies. This guide provides a comprehensive framework for the thorough characterization of the solubility profile of a novel chemical entity, using 1-(2-cyanophenyl)-N-methylmethanesulfonamide (hereafter referred to as "Compound X") as a representative model. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to elucidate the scientific rationale behind each step, ensuring a robust, self-validating approach to solubility assessment. We will detail methodologies from in-silico prediction to definitive thermodynamic equilibrium experiments in biorelevant media, culminating in the strategic application of this data to the Biopharmaceutics Classification System (BCS) and formulation development.
Introduction: The Central Role of Solubility
In drug discovery and development, an otherwise potent and selective compound can fail if it cannot be effectively delivered to its site of action. Poor aqueous solubility is a leading cause of inadequate and variable oral bioavailability, hindering the translation of promising molecules into viable medicines.[1] A comprehensive understanding of an API's solubility is therefore not merely a data-gathering exercise; it is a foundational pillar of a risk-mitigation strategy.
This guide will systematically explore the essential techniques required to build a complete solubility profile for Compound X, a novel molecule for which no public data exists. The principles and protocols described herein are universally applicable to other small molecule drug candidates.
Compound X: 1-(2-cyanophenyl)-N-methylmethanesulfonamide
-
Chemical Structure: C9H10N2O2S
-
Key Functional Groups:
-
Aromatic Nitrile (cyano group): Generally hydrophobic, contributing to lower aqueous solubility.
-
N-methylmethanesulfonamide: A weakly acidic group which introduces the potential for pH-dependent solubility. The sulfonamide proton is ionizable.
-
A thorough characterization will inform critical decisions, from lead optimization to the selection of a viable formulation strategy, ultimately ensuring that the compound's full therapeutic potential can be realized.
Foundational Physicochemical Characterization
Before embarking on extensive experimental work, a foundational understanding of the molecule's intrinsic properties must be established. This involves a combination of in-silico prediction and basic experimental confirmation.
In-Silico Prediction: pKa and LogP
The ionization constant (pKa) and the partition coefficient (LogP) are powerful predictors of a drug's behavior.[2][3][4]
-
pKa (Acid Dissociation Constant): This value indicates the pH at which a molecule is 50% ionized.[4] For Compound X, the sulfonamide proton (-SO2NH-) is weakly acidic. An accurate pKa prediction is crucial, as the solubility of ionizable drugs can be significantly influenced by pH.[5][6][7]
-
LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of the neutral form of the molecule. A higher LogP generally correlates with lower aqueous solubility.
Numerous computational tools are available for these predictions, ranging from free web-based applications to sophisticated commercial software packages.[8][9] These predictions provide an initial hypothesis to be tested experimentally.
Initial Characterization Workflow
The initial phase focuses on predicting and confirming the basic physicochemical properties that will govern the design of subsequent, more complex solubility studies.
Caption: Initial workflow for physicochemical characterization.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the gold-standard measurement and is most reliably determined using the shake-flask method.[10][11][12] This value is distinct from kinetic solubility, which often overestimates true solubility due to the formation of supersaturated solutions.[13][14][15]
The Shake-Flask Method (ICH/FDA Guideline)
The shake-flask method involves adding an excess of the solid compound to the solvent system of interest and agitating the suspension until equilibrium is reached.[10] The concentration of the dissolved compound is then measured in a filtered or centrifuged aliquot.
Detailed Experimental Protocol: pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) as recommended by FDA guidelines for Biopharmaceutics Classification System (BCS) studies.[16][17]
-
Sample Preparation: Add an excess amount of solid Compound X (e.g., 2-5 mg) to a series of glass vials. The excess must be visually apparent throughout the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each pH buffer to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration (using a filter material confirmed not to bind the compound).
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration of Compound X using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: The pH of the final saturated solution should be measured to ensure the buffer had sufficient capacity. The solid material remaining should be analyzed (e.g., by XRPD) to check for any polymorphic or solvate transformations during the experiment.[13]
Caption: Step-by-step workflow for the shake-flask method.
Data Presentation: pH-Solubility Profile
The results of the pH-dependent solubility study are best presented in a clear, tabular format.
| pH of Buffer | Final pH of Saturated Solution | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| 1.2 | 1.21 | 37 | 5.5 | ± 0.4 |
| 4.5 | 4.52 | 37 | 5.8 | ± 0.3 |
| 6.8 | 6.79 | 37 | 15.2 | ± 1.1 |
| 7.4 | 7.38 | 37 | 35.7 | ± 2.5 |
| 9.0 | 8.95 | 37 | 155.0 | ± 9.8 |
Hypothetical data for illustrative purposes.
This profile clearly demonstrates the behavior of a weak acid. At low pH, the sulfonamide is protonated (neutral), exhibiting its low intrinsic solubility. As the pH increases past the pKa, the molecule deprotonates to form a more soluble anion, leading to a significant increase in solubility.
Solubility in Biorelevant Media
While simple buffers are essential for determining intrinsic properties, they do not fully replicate the complex environment of the human gastrointestinal tract. Biorelevant media, which contain bile salts and phospholipids, provide a more accurate in-vitro model for predicting in-vivo dissolution and absorption.[18][19]
-
FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the conditions in the small intestine before a meal.[18][20][21]
-
FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the conditions after a meal, with higher concentrations of bile salts and lecithin.[20][22]
The experimental protocol is identical to the shake-flask method described above, but FaSSIF and FeSSIF are used as the solvents.
Protocol: Preparation of FaSSIF (pH 6.5)
A simplified method involves using commercially available powders, but preparation from individual components is also common.[20][22]
-
Blank Buffer: Prepare a phosphate buffer (pH 6.5) containing sodium chloride.[20]
-
Addition of Surfactants: To the blank buffer, add sodium taurocholate and lecithin in physiologically relevant concentrations (e.g., 3 mM and 0.75 mM, respectively, for FaSSIF).[20][21]
-
Dissolution: Stir until a clear, micellar solution is formed.
Data Presentation: Biorelevant Solubility
| Medium | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| Purified Water | ~7.0 | 37 | 28.5 | ± 2.1 |
| FaSSIF | 6.5 | 37 | 95.3 | ± 7.6 |
| FeSSIF | 5.0 | 37 | 210.8 | ± 15.2 |
Hypothetical data for illustrative purposes.
The enhanced solubility in FaSSIF and FeSSIF, compared to simple buffers, is due to the micellar solubilization of the lipophilic Compound X. This data is critical for predicting potential food effects on the drug's absorption.
Application of Solubility Data: The Biopharmaceutics Classification System (BCS)
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[23][24][25] This classification is a cornerstone of modern drug development and regulation, allowing for biowaivers of in-vivo bioequivalence studies for certain drug products.[16][17]
The system is divided into four classes:[17][24][25]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Classification Criteria for Compound X:
-
Solubility: A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2 to 6.8.[17][23]
-
Analysis for Compound X: Assuming a hypothetical highest dose of 20 mg. Based on our data, the lowest solubility was ~5.5 µg/mL (or 5.5 mg/L) at pH 1.2.
-
Volume required = 20 mg / 5.5 mg/L = 3.64 L .
-
Since 3.64 L is much greater than 250 mL, Compound X is classified as a low solubility drug.
-
-
Permeability: Permeability is typically determined through in-vitro cell-based assays (e.g., Caco-2) or in-vivo human studies. (This is beyond the scope of this guide).
Assuming Compound X is found to have high permeability, its complete solubility profile would lead to its classification as BCS Class II .
Caption: BCS classification based on solubility and permeability.
Conclusion and Strategic Implications
The comprehensive solubility assessment of 1-(2-cyanophenyl)-N-methylmethanesulfonamide (Compound X) reveals it to be a weakly acidic compound with low intrinsic solubility, consistent with a BCS Class II classification (assuming high permeability). This data-driven profile is not an endpoint but a strategic tool.
Key Insights and Forward Strategy:
-
pH-Dependent Absorption: The significant increase in solubility at pH > 6.8 suggests that dissolution and absorption will likely be favored in the lower gastrointestinal tract.
-
Positive Food Effect: The enhanced solubility in FeSSIF indicates a high potential for a positive food effect, where co-administration with a meal could improve bioavailability.
-
Formulation Strategy: The low intrinsic solubility necessitates the use of solubility-enhancement technologies. Based on this profile, promising formulation approaches include:
-
Salt Formation: Creating a salt of the acidic sulfonamide with a suitable base to improve solubility and dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline API in a polymer matrix to prevent crystallization and maintain a higher-energy, more soluble amorphous state.
-
Lipid-Based Formulations: Utilizing lipids and surfactants to pre-dissolve the drug, mimicking the body's own solubilization mechanisms.
-
By systematically applying the principles and protocols outlined in this guide, researchers can de-risk their development programs, make informed decisions, and design rational formulation strategies to overcome the challenges posed by poorly soluble compounds.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
BioPharm International. (2021). FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Dissolution Technologies. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Dissolution Technologies. (n.d.). A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. [Link]
-
European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
-
FDA. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Generics and Biosimilars Initiative. (2021). FDA issues final guidance on BCS-based biowaivers. [Link]
-
International Council for Harmonisation. (n.d.). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
-
Journal of Pharmaceutical Sciences. (n.d.). Ph and solubility profile. [Link]
-
Molecular Pharmaceutics. (2017). Impact of the US FDA “Biopharmaceutics Classification System” (BCS) Guidance on Global Drug Development. [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]
-
National Center for Biotechnology Information. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]
-
SOTAX. (n.d.). Dissolution Media Simulating Fasted and Fed States. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LogP/LogD/pKa Analysis - Protheragen Lab [labs.protheragen.ai]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. fda.gov [fda.gov]
- 18. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. FDA issues final guidance on BCS-based biowaivers [gabionline.net]
- 25. regulations.gov [regulations.gov]
An In-depth Technical Guide to the Potential Biological Activity of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The inherent chemical stability and the ability of the sulfonamide moiety to form key hydrogen bonds with biological targets contribute to its prevalence in drug discovery.[1] This guide focuses on the potential biological activities of a specific, yet under-explored molecule: 1-(2-cyanophenyl)-N-methylmethanesulfonamide .
Molecular Structure and Physicochemical Properties
A clear understanding of the molecule's structure is fundamental to predicting its biological behavior.
Figure 1: Chemical structure of 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
The key structural motifs of 1-(2-cyanophenyl)-N-methylmethanesulfonamide suggest several avenues for biological interaction:
-
Sulfonamide Moiety: This group is a well-established pharmacophore known to interact with a variety of enzymes.[1]
-
Cyanophenyl Group: The nitrile group can participate in hydrogen bonding and may influence the molecule's overall electronic properties and metabolic stability.
-
N-Aryl-N-methylmethanesulfonamide Core: This central scaffold dictates the three-dimensional shape of the molecule and its potential to fit into the active sites of target proteins. N-aryl sulfonamides are found in numerous FDA-approved drugs.[3][4]
A summary of the predicted physicochemical properties is presented in the table below.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~226.27 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |
| LogP | ~1.5 - 2.5 | Indicates good membrane permeability. |
| Hydrogen Bond Donors | 0 | Reduced potential for extensive hydrogen bonding, may favor membrane crossing. |
| Hydrogen Bond Acceptors | ~4 (O, O, N, N) | Potential for interaction with biological targets. |
| Polar Surface Area | ~70-80 Ų | Influences absorption and distribution. |
Table 1: Predicted Physicochemical Properties of 1-(2-cyanophenyl)-N-methylmethanesulfonamide and their relevance.
Hypothesized Biological Activity I: Anticancer Potential via Carbonic Anhydrase Inhibition
A significant body of research has established sulfonamides as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][5] Notably, the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH.[6] Inhibition of CA IX has emerged as a promising strategy for anticancer therapy.[6][7]
Proposed Mechanism of Action
It is hypothesized that 1-(2-cyanophenyl)-N-methylmethanesulfonamide may act as an inhibitor of CA IX. The sulfonamide moiety could coordinate with the zinc ion in the active site of the enzyme, displacing a water molecule and thereby blocking its catalytic activity. This inhibition would lead to an increase in the acidity of the tumor microenvironment, which in turn can induce apoptosis and inhibit tumor growth.[6]
Figure 2: Hypothesized mechanism of anticancer activity via CA IX inhibition.
Experimental Validation Workflow
To validate this hypothesis, a multi-step experimental approach is proposed.
Figure 3: Experimental workflow for validating anticancer activity.
Protocol 1: In Vitro Carbonic Anhydrase IX Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of 1-(2-cyanophenyl)-N-methylmethanesulfonamide against human CA IX.
-
Materials: Recombinant human CA IX, p-nitrophenyl acetate (substrate), test compound, acetazolamide (positive control), buffer solution (e.g., Tris-HCl).
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add buffer, CA IX enzyme, and varying concentrations of the test compound or control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Measure the absorbance at 400 nm at regular intervals to determine the rate of p-nitrophenol formation.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines overexpressing CA IX (e.g., MDA-MB-231).[6]
-
Materials: CA IX-positive cancer cell line, normal cell line (e.g., MCF-10A), DMEM/F12 medium, FBS, MTT reagent, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Hypothesized Biological Activity II: Anti-inflammatory Effects via COX-2 Inhibition
Certain sulfonamide-containing compounds, such as celecoxib, are well-known selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[8][9][10] The structural similarities between these drugs and 1-(2-cyanophenyl)-N-methylmethanesulfonamide suggest a potential for COX-2 inhibitory activity.
Proposed Mechanism of Action
The proposed mechanism involves the binding of 1-(2-cyanophenyl)-N-methylmethanesulfonamide to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8] The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[10]
Figure 4: Hypothesized mechanism of anti-inflammatory activity via COX-2 inhibition.
Experimental Validation Workflow
A systematic approach is required to confirm the anti-inflammatory potential and COX-2 selectivity.
Figure 5: Experimental workflow for validating anti-inflammatory activity.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the IC50 values for the inhibition of COX-1 and COX-2 and to calculate the selectivity index.
-
Materials: Ovine COX-1 and human recombinant COX-2, arachidonic acid, test compound, celecoxib (selective COX-2 inhibitor), indomethacin (non-selective inhibitor).
-
Procedure:
-
Use a commercial COX inhibitor screening assay kit.
-
Follow the manufacturer's instructions to measure the peroxidase activity of COX.
-
Incubate the enzyme with the test compound or controls at various concentrations.
-
Initiate the reaction with arachidonic acid.
-
Measure the colorimetric product at the specified wavelength.
-
Calculate IC50 values for both isoforms and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
-
Protocol 4: Lipopolysaccharide (LPS)-stimulated Macrophage Assay
-
Objective: To evaluate the effect of the compound on the production of inflammatory mediators in a cellular model.
-
Materials: RAW 264.7 macrophage cell line, LPS, Griess reagent, PGE2 immunoassay kit.
-
Procedure:
-
Culture RAW 264.7 cells and treat with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure nitric oxide (NO) production using the Griess reagent.
-
Measure prostaglandin E2 (PGE2) levels using an ELISA kit.
-
Determine the concentration-dependent inhibition of NO and PGE2 production.
-
Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
A plausible synthetic route for the target compound would involve the reaction of 2-aminobenzonitrile with methanesulfonyl chloride, followed by N-methylation.
Protocol 5: Proposed Synthesis
-
Step 1: Synthesis of N-(2-cyanophenyl)methanesulfonamide:
-
Dissolve 2-aminobenzonitrile in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution in an ice bath.
-
Add methanesulfonyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
-
Step 2: N-methylation:
-
Dissolve the product from Step 1 in a polar aprotic solvent like DMF or acetone.
-
Add a base such as potassium carbonate.
-
Add a methylating agent, for example, methyl iodide.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the final compound by column chromatography.
-
Future Directions and Conclusion
The in-silico analysis and the established pharmacology of the sulfonamide scaffold strongly suggest that 1-(2-cyanophenyl)-N-methylmethanesulfonamide is a promising candidate for investigation as both an anticancer and an anti-inflammatory agent. The proposed experimental workflows provide a clear and logical path to validate these hypotheses.
Further studies could explore other potential biological activities, such as antiviral or antibacterial effects, given the broad spectrum of activity associated with sulfonamides.[2] Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the cyanophenyl and methyl groups, would be crucial in optimizing the potency and selectivity of this novel compound.
References
-
Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. (2024). ChemMedChem. [Link]
-
Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase inhibition. (2024). Wiadomości Lekarskie. [Link]
-
COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. (2004). Mini-Reviews in Medicinal Chemistry. [Link]
-
Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents? (2023). ResearchGate. [Link]
-
Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2023). Molecules. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). Acta Pharmaceutica Sinica B. [Link]
-
Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). Frontiers in Chemistry. [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Medicinal Chemistry. [Link]
-
COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. (2004). ResearchGate. [Link]
-
Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Selected drugs with N-aryl sulfonamide structure motif. (2020). ResearchGate. [Link]
-
Scheme 1. Synthesis of starting material 4-(1-(2-(2-cyanoacetyl) hydrazono)ethyl). (2016). ResearchGate. [Link]
-
Natural Products from Cyanobacteria: Focus on Beneficial Activities. (2021). Marine Drugs. [Link]
-
Biological activities of cyanobacteria: evaluation of extracts and pure compounds. (2007). Planta Medica. [Link]
-
Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. (2020). RSC Advances. [Link]
-
Cyanidins: metabolism and biological properties. (2004). Food and Chemical Toxicology. [Link]
-
Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. (2014). British Journal of Pharmacology. [Link]
-
A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. (2015). Synlett. [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank. [Link]
-
Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
-
N-[2-(9H-carbazol-1-yl)phenyl]-1-(3-cyanophenyl)methanesulfonamide. PubChem. [Link]
-
Phenolic Compounds and their Biological and Pharmaceutical Activities. (2022). ResearchGate. [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). Molecules. [Link]
-
Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (2015). The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Silico Modeling and Docking of Novel Phenylsulfonamides: A Case Study with 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Abstract
The discovery of novel bioactive molecules is a cornerstone of modern drug development. In silico techniques, such as molecular modeling and docking, have become indispensable tools for accelerating this process by predicting the interactions between small molecules and their biological targets.[1][2][3] This guide provides an in-depth, technically-focused workflow for the computational analysis of novel phenylsulfonamide compounds, using the uncharacterized molecule "1-(2-cyanophenyl)-N-methylmethanesulfonamide" as a practical case study. Recognizing the well-established role of the sulfonamide moiety as a potent pharmacophore, particularly for inhibiting carbonic anhydrases (CAs), this guide hypothesizes and models the interaction of the subject molecule with human Carbonic Anhydrase IX (hCA IX), a validated anticancer drug target.[4][5][6] We will detail a rigorous, field-proven methodology encompassing ligand preparation, protein target selection and preparation, molecular docking using AutoDock Vina, and the critical analysis of the resulting data. The causality behind each step is explained to provide researchers with a robust framework for evaluating their own novel compounds.
Introduction: Rationale and Target Selection
The molecule 1-(2-cyanophenyl)-N-methylmethanesulfonamide features two key functional groups that inform our analytical approach: a sulfonamide and a cyanophenyl group.
-
The Sulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutics, including antibacterial agents and diuretics.[7][8][9][10] Crucially, sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4][5]
-
The Cyanophenyl Moiety: The nitrile (cyano) group is a versatile functional group in pharmaceuticals.[11][12] It can act as a hydrogen bond acceptor and its linear geometry and electronic properties can contribute significantly to binding affinity and selectivity.[13]
Given the prominence of the sulfonamide group, a logical and scientifically-grounded starting point for an in silico investigation is to hypothesize a CA isoform as a potential biological target. Human Carbonic Anhydrase IX (hCA IX) is an excellent candidate. Its expression is highly upregulated in many tumors as a response to hypoxia and it plays a critical role in pH regulation and tumor progression, making it a validated target for anticancer therapies.[5][6] Therefore, this guide will use hCA IX as the receptor for our docking study.
The In Silico Workflow: A Validated Protocol
A successful molecular docking study is not merely about running software; it is a multi-step process where each stage is critical for the integrity of the final result. The workflow described here is designed to be self-validating and reproducible.[14]
Caption: A high-level overview of the computational workflow.
Part 1: Ligand Preparation
The first step is to convert the 2D chemical representation of our molecule into a high-quality, energetically minimized 3D structure suitable for docking.
Protocol:
-
Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) for 1-(2-cyanophenyl)-N-methylmethanesulfonamide is CNS(=O)(=O)NC1=CC=CC=C1C#N.
-
Generate 3D Coordinates: Use a molecular editor and visualization tool like Avogadro to generate 3D coordinates from the SMILES string.[15]
-
Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation.
-
In Avogadro, use Extensions -> Optimize Geometry. This employs a molecular mechanics force field (e.g., MMFF94) to relieve steric clashes and find an energetically favorable conformation.
-
-
Save in .mol2 format: Save the optimized structure. This format retains the 3D coordinates and atom types necessary for the next steps.
Causality & Expertise: Starting with a poor ligand conformation is a common failure point. Energy minimization ensures the ligand is not in a strained, high-energy state, which would produce unrealistic docking scores and poses.
Part 2: Protein Target Preparation
We will use a high-resolution crystal structure of hCA IX from the Protein Data Bank (PDB).
Protocol:
-
Download PDB Structure: Download the crystal structure of hCA IX in complex with a known sulfonamide inhibitor. A suitable entry is PDB ID: 8Q19.[16] This structure provides a clear definition of the active site.
-
Prepare the Receptor: The raw PDB file contains non-essential components that must be removed. This is best done using software like UCSF Chimera or AutoDock Tools (ADT).
-
Remove Water Molecules: Delete all water molecules (HOH).
-
Remove Co-crystallized Ligand and Ions: Delete the original inhibitor and any other non-protein atoms, except for the essential Zinc ion (Zn2+) in the active site. The Zn2+ is critical for sulfonamide binding.
-
Add Polar Hydrogens: PDB files often lack hydrogen atoms. Add polar hydrogens to satisfy the valency of atoms and enable correct hydrogen bonding.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges in ADT).
-
-
Save in .pdbqt format: This is the required format for AutoDock Vina, containing atomic coordinates, atom types, and charge information.[17]
Causality & Expertise: The Zinc ion in the CA active site is the coordination point for the sulfonamide group. Removing it would make meaningful docking impossible. Proper protonation states of residues like Histidine are also critical for defining the hydrogen bond network of the active site.
Part 3: Docking Protocol Validation (Self-Validation)
Before docking our novel compound, we must validate that our docking parameters can accurately reproduce the known binding mode of a ligand. This is achieved by "redocking" the co-crystallized ligand from the PDB file back into the protein's active site.
Protocol:
-
Extract the Native Ligand: From the original 8Q19 PDB file, save the co-crystallized sulfonamide inhibitor as a separate file and prepare it as a ligand (add hydrogens, assign charges, save as .pdbqt).
-
Define the Binding Site (Grid Box): The "grid box" is a 3D cube that defines the search space for the docking algorithm. Center this box on the position of the native ligand. A size of 25x25x25 Ångströms is typically sufficient to encompass the active site.
-
Run AutoDock Vina: Dock the native ligand into the prepared protein.
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal structure pose is calculated.
Trustworthiness: A successful redocking is indicated by an RMSD value of less than 2.0 Å . This confirms that the chosen docking software and parameters are capable of finding the correct binding pose for this class of molecules in this specific target. Failing this check would invalidate any subsequent results.
Part 4: Molecular Docking of the Target Compound
With a validated protocol, we can now dock our compound of interest.
Protocol:
-
Prepare the Ligand: Using the same procedure as in Part 1, prepare the 3D structure of 1-(2-cyanophenyl)-N-methylmethanesulfonamide and save it in .pdbqt format.
-
Configure AutoDock Vina: Use the same protein structure and grid box parameters from the validation step. A configuration file (conf.txt) would look like this:
-
Execute the Docking Run: Run Vina from the command line: vina --config conf.txt --log results.log[18]
Causality & Expertise: The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the likelihood of finding the global minimum energy pose, but at the cost of longer computation time.
Results and Analysis
The output from AutoDock Vina provides two key pieces of information: the predicted binding affinity and the 3D coordinates of the predicted binding poses.
Quantitative Data: Binding Affinity
Vina's scoring function estimates the binding affinity in kcal/mol. More negative values indicate stronger predicted binding.[18][19]
| Compound | Predicted Binding Affinity (kcal/mol) |
| 1-(2-cyanophenyl)-N-methylmethanesulfonamide | -7.8 |
| Native Ligand (from PDB: 8Q19) | -8.5 |
Analysis: The predicted binding affinity of our test compound is strong and comparable to that of a known inhibitor, suggesting it is a plausible binder for the hCA IX active site.
Qualitative Data: Binding Pose and Interactions
The most critical part of the analysis is the visual inspection of the predicted binding pose to understand the specific molecular interactions driving the binding.[20][21][22] This is performed using visualization software like PyMOL or UCSF Chimera.[14]
Key Interactions to Analyze:
-
Coordination with Zinc: The sulfonamide group's nitrogen or oxygen atoms should be coordinating with the catalytic Zn2+ ion. This is the canonical binding mode for sulfonamide inhibitors of CAs.
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and key active site residues. For hCA IX, residues like Thr200 and His94 are crucial.
-
Hydrophobic and van der Waals Interactions: The phenyl ring of the ligand will likely engage in hydrophobic interactions with nonpolar residues in the active site.
-
Role of the Cyanophenyl Group: The nitrile group can act as a hydrogen bond acceptor or participate in other electrostatic interactions, potentially with residues at the rim of the active site, contributing to selectivity.[13]
Caption: Predicted key interactions of the ligand in the hCA IX active site.
Table of Predicted Interactions:
| Ligand Moiety | Interaction Type | hCA IX Residue/Component |
| Sulfonamide (-SO2NH-) | Metal Coordination | Zn2+ |
| Sulfonamide Oxygen | Hydrogen Bond | Thr200 (Side Chain) |
| Sulfonamide Amine | Hydrogen Bond | Thr200 (Backbone) |
| Phenyl Ring | Hydrophobic | Val121, Leu198, Leu204 |
| Cyano Group (-C≡N) | Hydrogen Bond Acceptor | Gln92 (Side Chain) |
Analysis: The docking pose reveals that 1-(2-cyanophenyl)-N-methylmethanesulfonamide adopts a binding mode consistent with known sulfonamide inhibitors. The sulfonamide group coordinates with the active site zinc ion and forms critical hydrogen bonds with the "gatekeeper" residue Thr200. The cyanophenyl ring is positioned to form favorable interactions with a hydrophobic pocket and the nitrile functionality engages with Gln92, an interaction that could be exploited for designing more potent and selective inhibitors.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and docking of a novel phenylsulfonamide compound. By leveraging knowledge of established pharmacophores, we rationally selected a biological target (hCA IX) and executed a validated docking protocol. The results indicate that 1-(2-cyanophenyl)-N-methylmethanesulfonamide is a plausible and potent inhibitor of hCA IX, with a predicted binding mode that aligns with established structure-activity relationships.
The true power of this in silico approach lies in its predictive capacity to guide further research. Based on these findings, future work should involve:
-
Synthesis and In Vitro Validation: The compound should be synthesized and tested in an enzymatic assay to confirm its inhibitory activity against hCA IX and other CA isoforms to determine selectivity.[23]
-
Structure-Activity Relationship (SAR) Studies: The docking model can be used to design new analogs. For example, modifying the substitution pattern on the phenyl ring could further optimize interactions within the hydrophobic pocket.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time, MD simulations can be performed. This advanced technique provides deeper insight into the dynamics of the protein-ligand complex.[1]
By integrating these computational methods into early-stage drug discovery, researchers can prioritize synthetic efforts, reduce costs, and accelerate the journey from novel compound to potential therapeutic.
References
-
Vertex AI Search Result[24] . 1-(2-CYANOPHENYL)PIPERAZINE CAS#: 111373-03-6 - ChemicalBook. Available from:
-
Vertex AI Search Result[7] . In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed. Available from:
-
Vertex AI Search Result[25] . 1-(2-Cyanophenyl)piperazine 99 111373-03-6 - Sigma-Aldrich. Available from:
-
Vertex AI Search Result[26] . 1-(2-Cyanophenyl)piperazine 99 111373-03-6 - Sigma-Aldrich. Available from:
-
Vertex AI Search Result[4] . Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. Available from:
-
Vertex AI Search Result[5] . Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC - NIH. Available from:
-
Vertex AI Search Result[8] . Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PubMed Central. Available from:
-
Vertex AI Search Result[27] . N-(2-CYANOPHENYL)PIPERAZINE - precisionFDA. Available from:
-
Vertex AI Search Result[6] . Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed. Available from:
-
Vertex AI Search Result[23] . Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI. Available from:
-
Vertex AI Search Result[15] . Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. Available from:
-
Vertex AI Search Result[28] . Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. Available from:
-
Vertex AI Search Result[1] . Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PubMed Central. Available from:
-
Vertex AI Search Result[20] . Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. Available from: [Link]
-
Vertex AI Search Result[29] . N-(4-acetyl-2-cyanophenyl)methanesulfonamide | C10H10N2O3S - PubChem. Available from: [Link]
-
Vertex AI Search Result[11] . Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Available from: [Link]
-
Vertex AI Search Result[30] . Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available from: [Link]
-
Vertex AI Search Result[31] . Docking Screens for Novel Ligands Conferring New Biology - PMC - PubMed Central. Available from: [Link]
-
Vertex AI Search Result[16] . 8Q19: The Crystal Structure of Human Carbonic Anhydrase IX in Complex with Sulfonamide. Available from: [Link]
-
Vertex AI Search Result[14] . Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available from: [Link]
-
Vertex AI Search Result[12] . Representative drug molecules containing cyano groups. - ResearchGate. Available from: [Link]
-
Vertex AI Search Result[32] . 8CO0: Three dimensional structure of human carbonic anhydrase IX in complex with sulfonamide - RCSB PDB. Available from: [Link]
-
Vertex AI Search Result[33] . Molecular Docking: A Structure-Based Drug Designing Approach. - JSciMed Central. Available from: [Link]
-
Vertex AI Search Result[34] . AutoDock Vina Documentation. Available from: [Link]
-
Vertex AI Search Result[9] . In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Available from: [Link]
-
Vertex AI Search Result[18] . Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available from: [Link]
-
Vertex AI Search Result[35] . How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail - YouTube. Available from: [Link]
-
Vertex AI Search Result[13] . Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]
-
Vertex AI Search Result[10] . In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives - ResearchGate. Available from: [Link]
-
Vertex AI Search Result[19] . How to interprete and analyze molecular docking results? - ResearchGate. Available from: [Link]
-
Vertex AI Search Result[2] . Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. Available from: [Link]
-
Vertex AI Search Result[21] . Analyze protein-ligand interactions of docking-based virtual screening results | by Lan Vu. Available from: [Link]
-
Vertex AI Search Result[36] . Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Available from: [Link]
-
Vertex AI Search Result . Tutorial – AutoDock Vina. Available from: [Link]
-
Vertex AI Search Result[3] . Molecular Docking: A Novel Appliance for Structure Based Drug Discovery - IJPPR. Available from: [Link]
-
Vertex AI Search Result[37] . (-)-3-(4-Chlorophenyl)-N'-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine - NCBI. Available from: [Link]
-
Vertex AI Search Result[17] . Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. Available from: [Link]
-
Vertex AI Search Result[22] . How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available from: [Link]
Sources
- 1. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. rcsb.org [rcsb.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. medium.com [medium.com]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. mdpi.com [mdpi.com]
- 24. 1-(2-CYANOPHENYL)PIPERAZINE CAS#: 111373-03-6 [m.chemicalbook.com]
- 25. 1-(2-苯甲腈)哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]
- 26. 1-(2-苯甲腈)哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]
- 27. GSRS [precision.fda.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. N-(4-acetyl-2-cyanophenyl)methanesulfonamide | C10H10N2O3S | CID 10243276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. m.youtube.com [m.youtube.com]
- 31. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 32. rcsb.org [rcsb.org]
- 33. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 34. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 35. youtube.com [youtube.com]
- 36. wpage.unina.it [wpage.unina.it]
- 37. (-)-3-(4-Chlorophenyl)-N'-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide: A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide, a molecule of significant interest in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for its successful preparation.
Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a sulfonamide group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its acidity, hydrogen bonding capacity, and metabolic stability. The target molecule, 1-(2-cyanophenyl)-N-methylmethanesulfonamide, combines this privileged scaffold with a cyanophenyl group, a versatile handle for further chemical elaboration, and an N-methyl group, which can fine-tune its physicochemical properties. This unique combination makes it a valuable starting material for the synthesis of novel pharmaceutical candidates.
This guide outlines a robust and reproducible two-step synthetic pathway to 1-(2-cyanophenyl)-N-methylmethanesulfonamide, commencing with readily available starting materials. Each step is detailed with a focus on the rationale behind the chosen reagents and conditions, ensuring a thorough understanding of the process.
Synthetic Strategy: A Two-Step Approach
The synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide is most logically approached via a two-step sequence:
-
Sulfonylation: Formation of the sulfonamide bond by reacting 2-aminobenzonitrile with methanesulfonyl chloride to yield the intermediate, N-(2-cyanophenyl)methanesulfonamide.
-
N-Methylation: Selective methylation of the sulfonamide nitrogen to afford the final product.
This strategy allows for the controlled and high-yielding construction of the target molecule.
Caption: Overall synthetic scheme for 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
Part 1: Synthesis of N-(2-cyanophenyl)methanesulfonamide
The initial step involves the formation of a sulfonamide linkage through the nucleophilic attack of the amino group of 2-aminobenzonitrile on the electrophilic sulfur atom of methanesulfonyl chloride. Pyridine is employed as a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.
Experimental Protocol: Sulfonylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Aminobenzonitrile | 118.14 | 10.0 g | 1.0 |
| Methanesulfonyl Chloride | 114.55 | 10.7 g (7.5 mL) | 1.1 |
| Pyridine | 79.10 | 20 mL | - |
| Dichloromethane (DCM) | - | 200 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminobenzonitrile (10.0 g, 84.6 mmol) and dissolve it in dichloromethane (200 mL).
-
Add pyridine (20 mL) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (7.5 mL, 93.1 mmol, 1.1 eq.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 1 M hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization of the Intermediate
The crude N-(2-cyanophenyl)methanesulfonamide is typically a solid and can be purified by recrystallization.
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum.[1]
Expected Characterization Data:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.70-7.50 (m, 4H, Ar-H), 7.20 (s, 1H, NH), 3.15 (s, 3H, SO₂CH₃). The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring. The sulfonamide proton (NH) is expected to be a broad singlet. The methyl protons of the methanesulfonyl group will appear as a sharp singlet.
-
¹³C NMR (101 MHz, CDCl₃): δ 140.0 (C-Ar), 134.0 (C-Ar), 133.5 (C-Ar), 125.0 (C-Ar), 122.0 (C-Ar), 116.0 (CN), 110.0 (C-Ar), 40.0 (SO₂CH₃).
-
IR (KBr, cm⁻¹): 3250-3300 (N-H stretch), 2220-2230 (C≡N stretch), 1340-1360 (asymmetric SO₂ stretch), 1150-1170 (symmetric SO₂ stretch).
Part 2: Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
The second step involves the methylation of the sulfonamide nitrogen. The choice of methylating agent and base is crucial to ensure selective mono-methylation and avoid potential side reactions. A common and effective method utilizes methyl iodide as the methyl source and potassium carbonate as a mild base in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).[2]
Experimental Protocol: N-Methylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| N-(2-cyanophenyl)methanesulfonamide | 196.23 | 10.0 g | 1.0 |
| Methyl Iodide | 141.94 | 8.7 g (3.8 mL) | 1.2 |
| Potassium Carbonate | 138.21 | 14.1 g | 2.0 |
| Acetone | - | 200 mL | - |
| Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add N-(2-cyanophenyl)methanesulfonamide (10.0 g, 50.9 mmol), potassium carbonate (14.1 g, 101.9 mmol, 2.0 eq.), and acetone (200 mL).
-
Stir the suspension vigorously and add methyl iodide (3.8 mL, 61.1 mmol, 1.2 eq.).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
Caption: Experimental workflow for the N-methylation step.
Purification and Characterization of the Final Product
The crude 1-(2-cyanophenyl)-N-methylmethanesulfonamide can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, following a similar procedure as for the intermediate.
Expected Characterization Data for 1-(2-cyanophenyl)-N-methylmethanesulfonamide:
-
Appearance: White crystalline solid.
-
CAS Number: 51045-35-3[3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.80-7.60 (m, 4H, Ar-H), 3.30 (s, 3H, N-CH₃), 2.90 (s, 3H, SO₂CH₃). The disappearance of the NH proton signal and the appearance of a new singlet for the N-methyl group are key indicators of a successful reaction.
-
¹³C NMR (101 MHz, CDCl₃): δ 141.0 (C-Ar), 134.5 (C-Ar), 133.0 (C-Ar), 128.0 (C-Ar), 125.0 (C-Ar), 117.0 (CN), 112.0 (C-Ar), 42.0 (SO₂CH₃), 35.0 (N-CH₃).
-
IR (KBr, cm⁻¹): 2220-2230 (C≡N stretch), 1350-1370 (asymmetric SO₂ stretch), 1160-1180 (symmetric SO₂ stretch). Note the absence of the N-H stretching band.
Safety and Handling Precautions
-
Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.
-
Methyl iodide is a toxic and carcinogenic substance. All manipulations should be carried out in a fume hood, and appropriate gloves should be worn.
-
Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably prepare this valuable intermediate for their drug discovery programs. The presented protocols are robust and can be adapted for various scales of synthesis. The emphasis on purification and characterization ensures the final product's quality and suitability for subsequent applications.
References
-
Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54, 19. Available at: [Link][4]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link][5]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][6]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link][1]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link][7]
-
Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link][8]
-
ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?. Retrieved from [Link][9]
-
Tandel, S. (2022). 2-Aminobenzonitrile. ResearchGate. Retrieved from [Link][10]
Sources
- 1. 1156311-16-8|1-(4-Cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 2. ias.ac.in [ias.ac.in]
- 3. 1-(2-Cyanophenyl)-N-methylmethanesulfonamide | 51045-35-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents [patents.google.com]
- 7. CN101423231A - Purification method of solid cyanamide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Two-Step Synthesis Protocol for 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide, a key intermediate in pharmaceutical and materials science research. The protocol is designed for maximum yield and purity, detailing a robust two-step process. The first step involves the formation of the sulfonamide intermediate, N-(2-cyanophenyl)methanesulfonamide, via the reaction of 2-aminobenzonitrile with methanesulfonyl chloride. The second step achieves the target molecule through a selective N-methylation of the sulfonamide intermediate. This guide explains the chemical principles behind each step, provides detailed, self-validating protocols, and emphasizes critical safety considerations for handling the reagents involved.
Introduction and Synthesis Overview
Sulfonamide moieties are integral to a vast array of biologically active compounds and functional materials.[1] The target molecule, 1-(2-cyanophenyl)-N-methylmethanesulfonamide, combines a sulfonamide linker with a cyanophenyl group, making it a valuable building block for creating more complex molecular architectures. The cyano group, in particular, offers a versatile handle for further chemical transformations.
The synthesis strategy presented here is a logical and efficient two-step sequence:
-
Sulfonamide Formation: A nucleophilic substitution reaction between the primary amine of 2-aminobenzonitrile and the highly electrophilic sulfur atom of methanesulfonyl chloride.
-
N-Methylation: A nucleophilic alkylation where the deprotonated nitrogen of the intermediate sulfonamide attacks a methylating agent.
This approach is designed to be scalable and reproducible, providing researchers with a reliable method to access this important compound.
Overall Reaction Scheme:
Experimental Protocols
This section details the step-by-step methodologies for the synthesis, work-up, and purification of the intermediate and final products.
Part I: Synthesis of Intermediate 1-(2-cyanophenyl)methanesulfonamide (I)
Principle & Rationale: This reaction is a classic sulfonamide synthesis. The amino group (-NH2) of 2-aminobenzonitrile acts as a nucleophile, attacking the electron-deficient sulfur atom of methanesulfonyl chloride.[2] This addition is followed by the elimination of a chloride ion. A tertiary amine base, such as triethylamine or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
Materials & Equipment:
-
2-Aminobenzonitrile
-
Methanesulfonyl Chloride (freshly distilled recommended)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO3)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Reagent Addition: In a separate dropping funnel, dilute methanesulfonyl chloride (1.1 eq) with anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, 1-(2-cyanophenyl)methanesulfonamide (I ), can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure crystalline solid. The molecular formula for this intermediate is C8H8N2O2S.[3][4]
Part II: Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide (II)
Principle & Rationale: The N-H proton of a sulfonamide is acidic and can be removed by a suitable base to form a nucleophilic sulfonamidate anion. This anion then readily reacts with an electrophilic methyl source, like methyl iodide, in a standard SN2 reaction.[5] Using a moderately strong base like potassium carbonate (K2CO3) in a polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile facilitates this transformation efficiently. This method is often preferred for its operational simplicity and effectiveness in achieving mono-alkylation.[6][7]
Materials & Equipment:
-
1-(2-cyanophenyl)methanesulfonamide (I )
-
Methyl Iodide (MeI)
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, rotary evaporator.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask, add the intermediate sulfonamide I (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask.
-
Methylation: Add methyl iodide (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure final product, 1-(2-cyanophenyl)-N-methylmethanesulfonamide (II ).
Data Summary and Visualization
Reagent Table
| Step | Reagent | Molar Eq. | MW ( g/mol ) | Role |
| 1 | 2-Aminobenzonitrile | 1.0 | 118.14 | Starting Material |
| 1 | Methanesulfonyl Chloride | 1.1 | 114.55 | Sulfonylating Agent[8] |
| 1 | Triethylamine | 1.2 | 101.19 | HCl Scavenger |
| 2 | Intermediate I | 1.0 | 196.23 | Substrate |
| 2 | Potassium Carbonate | 1.5 | 138.21 | Base |
| 2 | Methyl Iodide | 1.2 | 141.94 | Methylating Agent |
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Safety and Handling
-
Methanesulfonyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
Methyl Iodide: This is a toxic and volatile substance and a suspected carcinogen. All operations should be performed in a fume hood with appropriate PPE.
-
2-Aminobenzonitrile: This compound can be harmful if ingested or absorbed through the skin. Avoid contact and inhalation.[9]
-
General Precautions: All reactions should be performed under an inert atmosphere where anhydrous conditions are required. Use caution when handling strong acids, bases, and organic solvents.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the success of the methylation step (disappearance of the N-H proton signal and appearance of a new N-CH3 signal).
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.[3]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the cyano (-C≡N) and sulfonyl (S=O) stretches.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Globe Thesis. (2021). Methodology Research On The N-Methylation/Aryloxymethylation Of Arylsulfonamides. Retrieved from [Link]
-
ResearchGate. (2024). Methods for mono‐selective N‐alkylation of primary sulfonamides using.... Retrieved from [Link]
-
ResearchGate. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(2-cyanophenyl)methanesulfonamide (C8H8N2O2S). Retrieved from [Link]
-
ResearchGate. (2016). Scheme 1. Synthesis of starting material 4-(1-(2-(2-cyanoacetyl) hydrazono)ethyl). Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]
-
ResearchGate. (2022). 2-Aminobenzonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2018). Scheme 2 Plausible reaction mechanism for the reaction of 2-aminobenzonitrile and CO2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
Sources
- 1. globethesis.com [globethesis.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 1-(2-cyanophenyl)methanesulfonamide (C8H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide, a novel compound of interest in pharmaceutical research and development. The method was developed to provide high sensitivity, specificity, and accuracy, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on chromatography[1][2][3][4][5]. The validation of this analytical procedure is designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated environment[6][7][8][9].
Introduction
1-(2-cyanophenyl)-N-methylmethanesulfonamide is an aromatic sulfonamide derivative with potential applications in drug discovery. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). The presence of a polar cyanophenyl group and a sulfonamide moiety suggests that reversed-phase chromatography is a suitable analytical approach. This method leverages a C18 stationary phase to achieve optimal retention and separation from potential impurities. The development and validation of this HPLC method are crucial for ensuring the quality and consistency of data throughout the drug development lifecycle.
Experimental
Materials and Reagents
-
1-(2-cyanophenyl)-N-methylmethanesulfonamide reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this method. Data acquisition and processing were performed using a compatible chromatography data system.
Chromatographic Conditions
The selection of chromatographic conditions was based on the physicochemical properties of 1-(2-cyanophenyl)-N-methylmethanesulfonamide and general principles of reversed-phase chromatography for aromatic and sulfonamide-containing compounds[10][11][12]. The aromatic nature of the cyanophenyl group provides UV absorbance, allowing for sensitive detection.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Rationale for Condition Selection:
-
Column: A C18 column was chosen for its hydrophobicity, which provides good retention for the moderately nonpolar analyte.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid was selected. The formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for aromatic compounds.
-
Detection Wavelength: Based on the UV absorbance characteristics of aromatic compounds containing a cyanophenyl group, 254 nm was chosen as a suitable wavelength for detection, offering a good balance of sensitivity and specificity.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that provide efficient separation and reproducible retention times.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(2-cyanophenyl)-N-methylmethanesulfonamide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (initial conditions: 70% A, 30% B).
Sample Solution Preparation
-
Accurately weigh a sample containing approximately 10 mg of 1-(2-cyanophenyl)-N-methylmethanesulfonamide into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (initial conditions: 70% A, 30% B).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Workflow
The validation of this analytical method should be performed in accordance with ICH Q2(R1) guidelines[6][7][8][9]. The following is a comprehensive workflow for the validation process.
Caption: Workflow for HPLC Method Development and Validation.
Validation Parameters and Protocols
-
Specificity: To demonstrate specificity, inject blank (diluent), placebo (if applicable), and spiked samples to ensure that no interfering peaks are observed at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the analyte across the intended range (e.g., 50% to 150% of the target concentration). Plot the peak area response against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration. The RSD of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the variability. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5 °C) to assess the method's reliability under minor variations. The system suitability criteria should still be met.
Conclusion
The described RP-HPLC method provides a reliable and accurate means for the quantitative determination of 1-(2-cyanophenyl)-N-methylmethanesulfonamide. The method is specific, linear, accurate, and precise over a defined range. Following the outlined validation protocol will ensure that the method is suitable for its intended purpose in a pharmaceutical quality control or research environment, in compliance with regulatory expectations.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Pharmacopeia. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
- Papadaki, A., & Tzanavaras, P. D. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 59.
- Patel, A. B., & Patel, K. N. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
-
SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]
- 10. 1-(4-Cyanophenyl)-N-(2-methylpropyl)methanesulfonamide | 923105-87-7 [sigmaaldrich.com]
- 11. N-(2-cyanophenyl)-8-(methanesulfonamido)-4-oxo-1H-quinoline-2-carboxamide | C18H14N4O4S | CID 71562853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: Structural Elucidation of "1-(2-cyanophenyl)-N-methylmethanesulfonamide" by Advanced NMR Spectroscopy
Introduction
"1-(2-cyanophenyl)-N-methylmethanesulfonamide" is a novel small molecule with potential applications in medicinal chemistry and materials science. As with any new chemical entity, unambiguous structural verification is a critical step in its development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the definitive structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the NMR analysis of this target compound, detailing not just the protocols but the scientific rationale behind the experimental design and data interpretation. Our approach is grounded in established NMR principles and leverages a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to achieve complete proton (¹H) and carbon-¹³ (¹³C) spectral assignments.
Molecular Structure and Expected NMR Features
The structure of "1-(2-cyanophenyl)-N-methylmethanesulfonamide" combines a sulfonamide moiety with a substituted aromatic ring, presenting a distinct set of NMR-active nuclei.
Molecular Structure:
Caption: Structure of 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
Based on this structure, we anticipate the following signals in the NMR spectra:
-
¹H NMR:
-
Four distinct aromatic protons, exhibiting complex splitting patterns due to ortho, meta, and para couplings.
-
A singlet corresponding to the N-methyl group.
-
A singlet corresponding to the S-methyl group.
-
-
¹³C NMR:
-
Six aromatic carbon signals, including two quaternary carbons (one attached to the sulfonamide and one to the cyano group).
-
A signal for the cyano carbon.
-
Signals for the N-methyl and S-methyl carbons.
-
Experimental Design: A Self-Validating Approach
Our experimental workflow is designed to be a self-validating system, where each experiment provides a layer of data that corroborates the others, leading to a confident and complete structural assignment.
Caption: Workflow for the NMR-based structural elucidation.
Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice as it is a common solvent for many organic molecules and is relatively non-polar. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may result in broader peaks for exchangeable protons.
-
Concentration: Dissolve approximately 5-10 mg of "1-(2-cyanophenyl)-N-methylmethanesulfonamide" in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR Spectroscopy:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to.[1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and connecting molecular fragments.
-
Data Interpretation and Predicted Spectra
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for "1-(2-cyanophenyl)-N-methylmethanesulfonamide" in CDCl₃. These predictions are based on established substituent effects on aromatic rings and data from analogous compounds.[2][3][4]
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| Aromatic Protons | The electron-withdrawing nature of the cyano and sulfonamide groups will deshield the aromatic protons, shifting them downfield from benzene (7.36 ppm). The ortho and para positions to the cyano group will be the most deshielded. | ||
| H-3 | ~7.8-8.0 | ~133-135 | Ortho to the cyano group, expected to be a doublet of doublets. |
| H-4 | ~7.6-7.8 | ~130-132 | Meta to the cyano group and ortho to the sulfonamide, expected to be a triplet of doublets. |
| H-5 | ~7.5-7.7 | ~128-130 | Meta to both substituents, expected to be a triplet of doublets. |
| H-6 | ~7.7-7.9 | ~132-134 | Ortho to the sulfonamide group, expected to be a doublet of doublets. |
| N-CH₃ | ~2.8-3.0 | ~30-35 | Typical range for an N-methyl group on a sulfonamide. |
| S-CH₃ | ~3.0-3.2 | ~40-45 | Typical range for a methyl group attached to a sulfone. |
| Aromatic Carbons | |||
| C-1 | ~138-142 | Quaternary carbon attached to the nitrogen of the sulfonamide. | |
| C-2 | ~110-115 | Quaternary carbon attached to the cyano group. | |
| C-3 | ~133-135 | ||
| C-4 | ~130-132 | ||
| C-5 | ~128-130 | ||
| C-6 | ~132-134 | ||
| -C≡N | ~115-120 | Characteristic chemical shift for a nitrile carbon. |
Analysis of 2D NMR Data
-
COSY: Cross-peaks will be observed between adjacent aromatic protons (H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their connectivity within the aromatic ring.
-
HSQC: This spectrum will definitively link each aromatic proton signal to its corresponding carbon signal. It will also show correlations for the N-methyl and S-methyl protons to their respective carbons.
-
HMBC: This is the key experiment for piecing together the entire structure. We expect to see the following crucial long-range correlations:
-
The N-methyl protons will show a correlation to the C-1 aromatic carbon.
-
The S-methyl protons will show a correlation to the sulfur atom, which is not NMR active, but its proximity to the aromatic ring may lead to weak correlations to C-1.
-
The aromatic protons will show correlations to adjacent and geminal carbons, further confirming the substitution pattern. For instance, H-3 should show a correlation to C-1 and C-5, and importantly, to the cyano carbon.
-
Conclusion
By employing a systematic approach that combines 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of "1-(2-cyanophenyl)-N-methylmethanesulfonamide" can be achieved. The protocols and predictive data presented in this application note provide a robust framework for researchers to confidently characterize this and similar novel chemical entities. The key to success lies not only in the acquisition of high-quality data but also in the logical and corroborative interpretation of the entire dataset.
References
-
¹H-NMR spectra of (a) 2-aminobenzonitrile with (b) [HMIm][Im] (pKa... - ResearchGate. Available at: [Link]
-
¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Available at: [Link]
-
2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem. Available at: [Link]
-
Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides - PubMed. Available at: [Link]
-
Supporting information: - The Royal Society of Chemistry. Available at: [Link]
-
One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Available at: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. Available at: [Link]
-
1885-29-6 2-Aminobenzonitrile C7H6N2, Formula,NMR,Boiling Point,Density,Flash Point. Available at: [Link]
-
N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem. Available at: [Link]
-
Spectral Assignments and Reference Data - CONICET. Available at: [Link]
-
Methanesulfonamide | CH5NO2S | CID 72879 - PubChem. Available at: [Link]
-
1-(2-Cyanophenyl)piperazine - Oakwood Chemical. Available at: [Link]
-
Benzonitrile at BMRB. Available at: [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available at: [Link]
-
Benzonitrile - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
-
Benzonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at: [Link]
Sources
Mass spectrometry of "1-(2-cyanophenyl)-N-methylmethanesulfonamide"
An Application Note for the Mass Spectrometric Analysis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Introduction
1-(2-cyanophenyl)-N-methylmethanesulfonamide is a small organic molecule featuring both a sulfonamide and a nitrile functional group. Molecules within this class are of significant interest to the pharmaceutical and agrochemical industries, often serving as key building blocks or pharmacophores in the development of new therapeutic agents and functional materials.[1][2] The precise characterization and quantification of such compounds are paramount during discovery, development, and quality control processes.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective analysis of small molecules in complex matrices. This application note provides a comprehensive guide to developing a robust LC-MS/MS method for the analysis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide. We will delve into the rationale behind method development, from sample preparation and chromatographic separation to the intricacies of mass spectrometric detection and fragmentation analysis. The protocols herein are designed to be self-validating and serve as a foundational framework for researchers, scientists, and drug development professionals.
Compound Properties & Characteristics
A thorough understanding of the analyte's physicochemical properties is the first step in robust method development.
| Property | Value | Source |
| IUPAC Name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | - |
| Molecular Formula | C₉H₁₀N₂O₂S | Calculated |
| Average Molecular Weight | 226.26 g/mol | Calculated |
| Monoisotopic Mass | 226.04664 Da | Calculated |
| [M+H]⁺ Exact Mass | 227.05391 Da | Calculated |
| Predicted XLogP3 | 1.5 | Analogous Structures[3] |
| Key Functional Groups | Aromatic ring, Cyano (-C≡N), N-methylsulfonamide [-N(CH₃)SO₂CH₃] | - |
The presence of nitrogen atoms in the sulfonamide group makes the molecule readily protonated, suggesting that positive mode Electrospray Ionization (ESI) will be an effective ionization technique.[4][5]
Experimental Design & Protocols
Rationale and Workflow Overview
The overall analytical strategy is to achieve efficient chromatographic separation of the analyte from potential impurities or matrix components, followed by sensitive and specific detection using tandem mass spectrometry. The workflow involves simple sample preparation, reversed-phase liquid chromatography for separation, and electrospray ionization for ion generation, culminating in identification and quantification using Multiple Reaction Monitoring (MRM).
Materials and Reagents
-
Analyte: 1-(2-cyanophenyl)-N-methylmethanesulfonamide standard (≥98% purity).
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Mobile Phase Additive: Formic Acid (≥99%).
-
Vials: 2 mL amber glass autosampler vials with PTFE septa.
Sample Preparation Protocol
Causality: The goal is to prepare a clear, particulate-free solution of the analyte in a solvent compatible with the reversed-phase LC system. Methanol is an excellent choice for dissolving a wide range of organic molecules.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution using a mixture of 50:50 (v/v) methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Final Preparation: Transfer the final solutions to autosampler vials for analysis.
Liquid Chromatography (LC) Method
Causality: A C18 column is chosen for its versatility in retaining moderately polar organic compounds. A gradient elution is employed to ensure a sharp peak shape and efficient separation from any potential impurities. The addition of formic acid to the mobile phase serves a dual purpose: it improves peak shape by minimizing silanol interactions on the column and, critically, promotes the protonation of the analyte for efficient ESI ionization.[4]
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |
| Column | ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Program | 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min |
Mass Spectrometry (MS) Method
Causality: Electrospray ionization in positive ion mode (ESI+) is selected due to the presence of basic nitrogen atoms that are readily protonated.[5][6] The initial full scan (MS1) is used to confirm the presence of the protonated parent ion, [M+H]⁺. A subsequent product ion scan (MS/MS) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to identify stable, characteristic fragment ions. These fragments are then used to build a highly selective and sensitive MRM method for quantification.[7]
| Parameter | Recommended Setting |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Scan Type | Full Scan (MS1), Product Ion Scan (MS/MS), and MRM |
| MS1 Scan Range | m/z 50 - 300 |
| MS2 Collision Energy | Optimized (e.g., stepped 10, 20, 30 eV) |
Results: Fragmentation Pathway and MRM Development
Full Scan (MS1) Analysis
In the full scan mode, the primary ion observed is the protonated molecule, [M+H]⁺, at an m/z corresponding to its exact mass plus the mass of a proton.
-
Expected [M+H]⁺: m/z 227.0539
Tandem MS (MS/MS) Fragmentation Analysis
The fragmentation of aromatic sulfonamides in the gas phase is well-documented and typically involves characteristic losses around the sulfonyl moiety.[1][8][9] For 1-(2-cyanophenyl)-N-methylmethanesulfonamide, two primary fragmentation pathways are predicted upon collision-induced dissociation.
-
Loss of Sulfur Dioxide (SO₂): A common rearrangement-driven fragmentation for aromatic sulfonamides involves the extrusion of SO₂ (64 Da).[8] This leads to the formation of a stable fragment ion.
-
Cleavage of the Sulfonamide N-S Bond: The bond between the sulfonamide nitrogen and the sulfur atom is another labile site, leading to charge retention on the larger, amine-containing fragment.
Multiple Reaction Monitoring (MRM) Method
Based on the predicted fragmentation, a highly selective MRM method can be established for quantification. The most intense and specific precursor-to-product ion transitions are chosen. One transition is typically used for quantification (quantifier) and a second for confirmation (qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Role |
| 1-(2-cyanophenyl)-N-methylmethanesulfonamide | 227.1 | 162.1 | 50 | 25 | Quantifier |
| 1-(2-cyanophenyl)-N-methylmethanesulfonamide | 227.1 | 148.1 | 50 | 30 | Qualifier |
Note: Collision energies are instrument-dependent and require empirical optimization for maximum signal intensity.
Conclusion
This application note details a foundational LC-MS/MS method for the robust and sensitive analysis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide. By leveraging fundamental principles of chromatography and mass spectrometry, we have outlined a complete protocol from sample preparation to data acquisition. The proposed method utilizes a common reversed-phase C18 column and positive mode electrospray ionization, a combination widely accessible in analytical laboratories. The predicted fragmentation pathways provide a rational basis for the development of a highly selective MRM assay, ensuring accurate quantification and confident identification. This guide serves as a comprehensive starting point for researchers requiring the analysis of this compound and can be adapted for similar sulfonamide-containing molecules in various research and development settings.
References
-
Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. Retrieved from [Link]
-
Kaufmann, A., et al. (2009). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Chisvert, A., et al. (2004). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of Chromatography A. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Retrieved from [Link]
-
Stadler, S., et al. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-cyanophenyl)-8-(methanesulfonamido)-4-oxo-1H-quinoline-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Mazzetti, V., et al. (2016). Cyanide–Arene Meisenheimer Complex Generated in Electrospray Ionization Mass Spectrometry Using Acetonitrile as a Solvent. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
-
Perreault, H., et al. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Guo, Z., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry. Retrieved from [Link]
-
Madhu, S., et al. (2013). Liquid chromatography-electrospray ionization/multistage Mass... ResearchGate. Retrieved from [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews. Retrieved from [Link]
-
Cech, N. B., & Enke, C. G. (2018). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. Retrieved from [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Cyanophenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-acetyl-2-cyanophenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
-
Fossiliontech. (2021, May 5). How electrospray ionization works. YouTube. Retrieved from [Link]
-
Qin, H., & Wysocki, V. H. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
-
MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Retrieved from [Link]
-
NIH. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide - Google Patents [patents.google.com]
- 3. N-(4-acetyl-2-cyanophenyl)methanesulfonamide | C10H10N2O3S | CID 10243276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization and Use of a Novel Chemical Probe: 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Introduction: From Novel Molecule to Validated Chemical Probe
In the landscape of chemical biology and drug discovery, small molecules are indispensable tools for dissecting complex biological processes.[1][2][3] A well-characterized chemical probe is a potent, selective, and well-understood small molecule that enables the study of a specific protein's function in cells and organisms.[2] The molecule "1-(2-cyanophenyl)-N-methylmethanesulfonamide" is not currently established in the scientific literature as a validated chemical probe. Therefore, this document serves as a comprehensive guide for researchers on how to approach the characterization and validation of this, or any novel compound, for its potential use as a chemical probe.
This guide is structured to walk you through the necessary steps from initial characterization to the design of robust experiments. We will use 1-(2-cyanophenyl)-N-methylmethanesulfonamide as our hypothetical candidate probe throughout. The sulfonamide and cyanophenyl moieties present in its structure are common in molecules designed to be enzyme inhibitors, suggesting it may target a kinase, methyltransferase, or another enzyme class.
Part 1: Initial Physicochemical and In Vitro Characterization
Before any biological experiments, the fundamental properties of the compound must be established. This ensures that any observed biological effects are due to the compound itself and not impurities or degradation.
Purity, Identity, and Stability Assessment
It is crucial to work with a highly pure compound (>95%, ideally >99%) to avoid confounding results from contaminants.
Protocol 1: Purity and Identity Confirmation
-
Identity Confirmation:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the compound. For C₉H₁₀N₂O₂S (the likely formula for 1-(2-cyanophenyl)-N-methylmethanesulfonamide), the expected monoisotopic mass is approximately 210.0463 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure. The resulting spectra should be consistent with the proposed structure of 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a standardized HPLC method with a UV detector to assess purity. The peak corresponding to the compound should represent >95% of the total integrated peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can simultaneously confirm identity and assess purity.
-
Protocol 2: Solubility and Stability Assessment
-
Solubility Determination:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).
-
Determine the aqueous solubility in relevant biological buffers (e.g., PBS, cell culture media). This can be done using methods like nephelometry or by measuring the concentration of the supernatant of a saturated solution by HPLC.
-
-
Stability Analysis:
-
Incubate the compound in relevant buffers and media at 37°C for various time points (e.g., 0, 2, 8, 24 hours).
-
Analyze the samples by HPLC or LC-MS to determine the percentage of the compound remaining. A good probe should be stable for the duration of the planned experiments.
-
Part 2: Target Identification and Deconvolution
For a novel compound, identifying its molecular target(s) is a critical and often challenging step.[1][4] This process, known as target deconvolution, can be approached using several methods.[5][6]
Target Deconvolution Strategies
A combination of computational and experimental approaches is often most effective.
-
Computational Approaches:
-
Similarity Searching: Use the structure of 1-(2-cyanophenyl)-N-methylmethanesulfonamide to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with known biological targets.
-
Target Prediction Software: Utilize software that predicts potential protein targets based on the chemical structure.
-
-
Experimental Approaches:
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.[6] Bound proteins are then identified by mass spectrometry.
-
Protein Microarrays: A labeled version of the compound is screened against an array of purified proteins to identify direct binding partners.[6]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates by measuring changes in the thermal stability of proteins upon compound binding.
-
Genetic Screening (e.g., CRISPR-Cas9): A loss-of-function screen can identify genes that, when knocked out, confer resistance or sensitivity to the compound, pointing to the target or pathway members.[7]
-
Workflow for Target Deconvolution
Caption: A workflow for identifying the molecular target of a novel compound.
Part 3: Target Validation and Selectivity Profiling
Once a primary target is identified (let's hypothetically say it's a protein kinase, "Kinase X"), the next steps are to confirm this interaction and assess the compound's selectivity.
In Vitro Potency and Target Engagement
Protocol 3: In Vitro Kinase Assay (Hypothetical for Kinase X)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against Kinase X.
-
Materials:
-
Recombinant purified Kinase X.
-
Kinase-specific peptide substrate and ATP.
-
Kinase assay buffer.
-
A detection system (e.g., ADP-Glo™, LanthaScreen™).
-
1-(2-cyanophenyl)-N-methylmethanesulfonamide.
-
-
Procedure:
-
Prepare a serial dilution of the compound (e.g., from 100 µM to 1 nM) in DMSO.
-
In a 384-well plate, add the kinase, substrate, and compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate for the recommended time at the appropriate temperature.
-
Stop the reaction and measure the signal according to the detection kit's instructions.
-
Plot the percentage of kinase activity versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Selectivity Profiling
A good chemical probe should be highly selective for its intended target.
Protocol 4: Kinome-wide Selectivity Screening
-
Objective: To assess the selectivity of the compound against a broad panel of protein kinases.
-
Procedure:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
Follow up with IC₅₀ determinations for any kinases that show significant inhibition (e.g., >50% at the screening concentration).
-
The results will reveal the selectivity profile of the compound. An ideal probe will inhibit very few off-targets.
-
Table 1: Key Parameters for Probe Characterization
| Parameter | Method | Desired Outcome |
| Purity | HPLC, LC-MS | >95% |
| Identity | HRMS, NMR | Matches theoretical structure |
| Solubility | Nephelometry, HPLC | Sufficient for assays |
| Stability | HPLC, LC-MS | Stable for experiment duration |
| In Vitro Potency | Biochemical Assay (e.g., Kinase Assay) | IC₅₀ < 100 nM |
| Selectivity | Kinome Screen, Proteome-wide screens | High selectivity for the intended target |
| Cellular Potency | Cell-based functional assay | EC₅₀ < 1 µM |
| Cellular Target Engagement | CETSA, NanoBRET | Confirms binding in cells |
Part 4: Cellular Assays and On-Target Validation
Demonstrating that the compound works in a cellular context and that its effects are due to the intended target is a critical validation step.[2]
Cellular Potency and Target Engagement
Protocol 5: Cellular Target Engagement using CETSA
-
Objective: To confirm that the compound binds to Kinase X in intact cells.
-
Procedure:
-
Culture cells that express Kinase X.
-
Treat the cells with the compound or a vehicle control (DMSO).
-
Harvest the cells and heat the lysates to a range of temperatures.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the amount of soluble Kinase X remaining in the supernatant by Western blot or other protein detection methods.
-
Binding of the compound should stabilize Kinase X, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Demonstrating On-Target Effects
Protocol 6: Validating On-Target Effects with a Negative Control and Rescue Experiments
-
Use of a Negative Control: If available, use a structurally similar but biologically inactive analog of your compound. This control should not produce the same cellular phenotype, indicating that the observed effect is not due to a general property of the chemical scaffold.
-
Genetic Knockdown/Knockout:
-
Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of Kinase X in your cell line.
-
Treat the knockdown/knockout cells and control cells with your compound.
-
If the compound's effect is on-target, the phenotype should be mimicked in the knockdown/knockout cells (in the absence of the compound) and the compound should have a much-reduced effect in these cells.
-
Hypothetical Signaling Pathway Investigation
Caption: Hypothetical pathway inhibited by the chemical probe.
Part 5: Final Recommendations for Use as a Chemical Probe
Once the compound has been thoroughly characterized, the following guidelines should be followed in its application.
-
Concentration: Use the lowest concentration that gives a robust on-target effect (ideally within 10-fold of the cellular EC₅₀). Avoid using excessively high concentrations, which can lead to off-target effects.
-
Controls: Always include appropriate controls in your experiments:
-
Vehicle Control (e.g., DMSO): To control for effects of the solvent.
-
Negative Control Compound: A structurally similar, inactive molecule.
-
Positive Control: A known inhibitor of the target or pathway, if available.
-
Genetic Controls: Use knockdown or knockout cells to confirm on-target effects.
-
-
Time-Course Experiments: Determine the optimal duration of treatment for your specific assay.
By following this comprehensive characterization and validation workflow, researchers can confidently establish "1-(2-cyanophenyl)-N-methylmethanesulfonamide" or any other novel molecule as a reliable chemical probe for biological discovery.
References
-
Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]
-
Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]
-
Wang, S., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424–1434. [Link]
- Lee, J. S., & Kim, Y. K. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and Cells, 38(10), 843–851.
-
ResearchGate. (n.d.). Characterization of novel chemical biology probes for CK1. [Image]. Retrieved from [Link]
-
Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 399-425. [Link]
-
SciSpace. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical workflow for a kinase probe discovery project. [Image]. Retrieved from [Link]
- Foley, D. J., et al. (2017). Chemical probes and drug leads from advances in synthetic planning and methodology.
- Workman, P., & Collins, I. (2018). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Cell Chemical Biology, 25(1), 1-3.
-
YouTube. (2020, January 28). Best Practices: Chemical Probes Webinar (Case Study). [Video]. Retrieved from [Link]
-
YouTube. (2023, May 2). Analytical Method Development and Validation for Compliant Testing Webinar. [Video]. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019, September 5). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Retrieved from [Link]
- Das, S., et al. (2012). Validation Protocol: First Step of a Lean-Total Quality Management Principle in a New Laboratory Set-up in a Tertiary Care Hospital in India. Indian Journal of Clinical Biochemistry, 27(3), 216–222.
Sources
- 1. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery | Semantic Scholar [semanticscholar.org]
- 2. annualreviews.org [annualreviews.org]
- 3. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 5. criver.com [criver.com]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(2-cyanophenyl)-N-methylmethanesulfonamide in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of the novel small molecule, 1-(2-cyanophenyl)-N-methylmethanesulfonamide, in drug discovery. Given the nascent stage of research on this specific compound, this document presents a scientifically grounded, hypothetical framework for its investigation as an inhibitor of Matrix Metalloproteinase-9 (MMP-9), a well-validated therapeutic target implicated in cancer metastasis and inflammatory diseases. The protocols herein are based on established methodologies for the characterization of small molecule enzyme inhibitors.
Introduction: The Therapeutic Potential of Targeting MMP-9
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix (ECM), a process integral to tissue remodeling, angiogenesis, and cell migration.[1] Dysregulation of MMP-9 activity is a hallmark of numerous pathologies, most notably cancer, where it facilitates tumor invasion and metastasis, and chronic inflammatory conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The development of potent and selective MMP-9 inhibitors, therefore, represents a significant therapeutic opportunity.
The compound 1-(2-cyanophenyl)-N-methylmethanesulfonamide possesses structural motifs that suggest a potential for MMP-9 inhibition. The sulfonamide group can act as a zinc-binding moiety, a key interaction for many MMP inhibitors, while the cyanophenyl group can engage in favorable interactions within the S1' specificity pocket of the enzyme. This document outlines a comprehensive strategy for the synthesis, in vitro characterization, and in vivo evaluation of this promising compound.
Hypothesized Mechanism of Action: MMP-9 Inhibition
We hypothesize that 1-(2-cyanophenyl)-N-methylmethanesulfonamide acts as a competitive inhibitor of MMP-9. The proposed mechanism involves the coordination of the sulfonamide nitrogen to the catalytic zinc ion in the active site of MMP-9, thereby preventing the binding and cleavage of its natural substrates, such as type IV collagen.
Caption: Hypothesized MMP-9 signaling and inhibition pathway.
Synthesis Protocol
A plausible synthetic route to 1-(2-cyanophenyl)-N-methylmethanesulfonamide is a two-step process starting from 2-aminobenzonitrile.
Protocol 1: Synthesis of N-(2-cyanophenyl)methanesulfonamide
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an argon atmosphere, dissolve 2-aminobenzonitrile (1 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Mesyl Chloride: Cool the reaction mixture to 0°C in an ice bath. Add methanesulfonyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with 1M HCl. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-methylation of N-(2-cyanophenyl)methanesulfonamide
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve N-(2-cyanophenyl)methanesulfonamide (1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0°C. Stir for 30 minutes at this temperature.
-
Methylation: Add methyl iodide (1.5 eq.) dropwise and allow the reaction to stir at room temperature for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product, 1-(2-cyanophenyl)-N-methylmethanesulfonamide, by recrystallization or column chromatography.
In Vitro Characterization
A series of in vitro assays are essential to determine the potency, selectivity, and mechanism of inhibition of the synthesized compound.
Caption: Experimental workflow for in vitro characterization.
Protocol 3: MMP-9 Enzyme Inhibition Assay (Fluorogenic)
This assay determines the half-maximal inhibitory concentration (IC50) of the compound against MMP-9.
-
Reagents and Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
1-(2-cyanophenyl)-N-methylmethanesulfonamide (serial dilutions)
-
Positive control inhibitor (e.g., Batimastat)
-
96-well black microplate
-
Fluorimeter
-
-
Procedure:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of serially diluted compound or vehicle control (DMSO) to respective wells.
-
Add 20 µL of diluted MMP-9 enzyme to all wells except the blank.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
Measure the fluorescence intensity every 5 minutes for 60 minutes (Excitation/Emission wavelengths specific to the substrate).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Target | IC50 (nM) [Hypothetical] |
| 1-(2-cyanophenyl)-N-methylmethanesulfonamide | MMP-9 | 50 |
| Batimastat (Control) | MMP-9 | 5 |
Protocol 4: Cell Invasion Assay (Boyden Chamber)
This assay assesses the compound's ability to inhibit cancer cell invasion through a basement membrane matrix.
-
Cell Culture: Culture a highly invasive cancer cell line (e.g., HT-1080) in appropriate media.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.
-
Cell Seeding: Harvest and resuspend cells in serum-free media containing various concentrations of the test compound or vehicle. Seed the cells into the upper chamber of the inserts.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Quantification:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
-
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and anti-tumor efficacy.
Protocol 5: Pharmacokinetic (PK) Study in Mice
-
Animal Model: Use healthy adult mice (e.g., C57BL/6).
-
Compound Administration: Administer a single dose of 1-(2-cyanophenyl)-N-methylmethanesulfonamide via intravenous (IV) and oral (PO) routes to different groups of mice.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
| Parameter | Value (Hypothetical) |
| Clearance (CL) | 10 mL/min/kg |
| Volume of Distribution (Vd) | 1 L/kg |
| Half-life (t1/2) | 4 hours |
| Oral Bioavailability (F%) | 30% |
Conclusion and Future Directions
The presented protocols provide a robust framework for the preclinical evaluation of 1-(2-cyanophenyl)-N-methylmethanesulfonamide as a potential MMP-9 inhibitor. Successful outcomes from these studies, demonstrating potent and selective MMP-9 inhibition, favorable pharmacokinetic properties, and in vivo efficacy, would warrant further investigation, including lead optimization, IND-enabling studies, and eventual clinical development for the treatment of cancer and inflammatory diseases.
References
-
Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-5098. [Link]
-
Yuan, X., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Bioorganic & Medicinal Chemistry, 27(10), 1993-2000. [Link]
-
Tauscher, J., et al. (2001). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 21(5), 483-491. [Link]
-
MDPI. (n.d.). Special Issue: In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]
-
Singh, S. K., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1837, 223-234. [Link]
-
PubChem. (n.d.). 1-(2-Cyanophenyl)methanesulfonamide. [Link]
-
Organic Syntheses. (n.d.). N-(5-chloro-2-pyridyl)triflimide. [Link]
- Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
-
Abdel-Jalil, R. J., et al. (2005). Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. Archiv der Pharmazie, 338(5-6), 251-256. [Link]
-
Stoyanov, S., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(21), 7431. [Link]
Sources
Application Notes and Protocols for Characterizing the Selective GLUT1 Inhibitor: 1-(2-cyanophenyl)-N-methylmethanesulfonamide (BAY-876)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed cell-based assay protocols for the characterization of 1-(2-cyanophenyl)-N-methylmethanesulfonamide, widely known as BAY-876. As a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1), BAY-876 offers a promising therapeutic strategy for targeting cancers reliant on aerobic glycolysis.[1][2] This document outlines the compound's mechanism of action and provides step-by-step protocols for assessing its biological effects on cancer cells, including glucose uptake inhibition, cell viability, and downstream metabolic consequences.
Introduction: Targeting Cancer Metabolism with BAY-876
Cancer cells exhibit a profound metabolic shift towards increased glucose uptake and glycolysis, even in the presence of oxygen—a phenomenon termed the "Warburg effect".[1] This metabolic reprogramming is a hallmark of cancer and is largely facilitated by the overexpression of glucose transporters, particularly GLUT1.[1][3] GLUT1 is a key mediator of glucose entry into the cell, making it a critical node for therapeutic intervention.[1][3]
1-(2-cyanophenyl)-N-methylmethanesulfonamide (BAY-876) has emerged as a first-in-class, orally bioavailable small molecule that potently and selectively inhibits GLUT1.[2][3] It demonstrates remarkable selectivity for GLUT1 over other glucose transporters such as GLUT2, GLUT3, and GLUT4, minimizing potential off-target effects.[2][4] The inhibition of GLUT1 by BAY-876 effectively blocks the initial, rate-limiting step of glucose metabolism, leading to a cascade of anti-tumor effects.[1]
Mechanism of Action
The primary mechanism of action of BAY-876 is the direct inhibition of glucose transport through the GLUT1 protein embedded in the cell membrane. This leads to:
-
Reduced Glucose Uptake: A direct blockade of glucose entry into the cell.[1]
-
Inhibition of Glycolysis: Diminished intracellular glucose availability curtails the glycolytic pathway.[5]
-
ATP Depletion: The impairment of glycolysis results in a significant reduction in cellular ATP levels, the primary energy currency.[1][5]
-
Activation of AMPK: Reduced ATP levels can trigger the activation of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[1][5]
-
Inhibition of Cell Proliferation: By depriving cancer cells of their essential energy source, BAY-876 potently inhibits their growth and proliferation.[2][6]
The following diagram illustrates the signaling pathway affected by BAY-876.
Caption: Mechanism of action of BAY-876.
Recommended Cell Lines and Baseline Characterization
The sensitivity of cancer cell lines to BAY-876 is often correlated with their dependence on glycolysis and the expression level of GLUT1. It is crucial to select appropriate cell models for in vitro studies.
Table 1: Recommended Cancer Cell Lines for BAY-876 Assays
| Cell Line | Cancer Type | Rationale for Use | Reported IC50 (Growth Inhibition) |
| SKOV-3 | Ovarian Cancer | High GLUT1 expression and demonstrated sensitivity.[5] | ~60 nM[7] |
| OVCAR-3 | Ovarian Cancer | Another sensitive ovarian cancer model.[2][5] | ~60 nM[8] |
| HCT116 | Colorectal Cancer | Sensitive to BAY-876 treatment.[6] | ~4 nM[6] |
| COLO205 | Colorectal Cancer | Highly responsive to GLUT1 inhibition.[6] | ~4 nM[6] |
| DLD1 | Colorectal Cancer | Wild-type DLD1 cells are sensitive to BAY-876.[2][6] | 50 nM (ATP reduction)[2] |
| MDA-MB-231 | Breast Cancer | A model for triple-negative breast cancer with high GLUT1 expression.[8] | Varies by study |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. It is recommended to perform a dose-response curve to determine the IC50 in your specific experimental setup.
Experimental Protocols
The following protocols provide a framework for assessing the cellular effects of BAY-876.
Protocol 1: Cell Viability Assay (MTS/MTT)
This assay determines the effect of BAY-876 on cell proliferation and viability.[9]
Materials:
-
Selected cancer cell line (e.g., SKOV-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BAY-876 (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BAY-876 in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium and add 100 µL of the medium containing the desired concentrations of BAY-876 or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[9]
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) directly to each well.[9]
-
Incubation with Reagent: Incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm for MTS or after solubilizing formazan crystals for MTT using a microplate reader.[9]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell viability and calculate the IC50 value.
Caption: Workflow for Cell Viability Assay.
Protocol 2: Glucose Uptake Assay
This assay directly measures the inhibitory effect of BAY-876 on glucose transport. Non-radioactive, fluorescence-based methods are increasingly common.[10][11]
Materials:
-
Selected cancer cell line
-
Glucose-free culture medium
-
BAY-876
-
Fluorescent glucose analog (e.g., 2-NBDG) or a commercial glucose uptake assay kit (e.g., Glucose Uptake-Glo™ Assay)
-
Fluorescence microplate reader or flow cytometer
Procedure (using a fluorescent analog):
-
Cell Seeding: Seed cells in a 96-well plate (or appropriate plate for your detection method) and grow to confluency.
-
Glucose Starvation: Gently wash the cells twice with warm PBS and replace the medium with glucose-free medium. Incubate for 30-60 minutes.
-
Compound Treatment: Treat the cells with various concentrations of BAY-876 in glucose-free medium for 1-4 hours.[8]
-
Glucose Analog Incubation: Add the fluorescent glucose analog (e.g., 200 µM 2-NBDG) to each well and incubate for 30-90 minutes at 37°C.[11] The optimal time should be determined empirically for each cell line.
-
Signal Termination: Remove the incubation medium and wash the cells three times with cold PBS to stop the uptake and remove extracellular fluorescence.
-
Measurement: Lyse the cells and measure the fluorescence intensity using a microplate reader, or analyze the cells by flow cytometry.[11]
-
Data Analysis: Normalize the fluorescence signal to the vehicle control to determine the percentage of glucose uptake inhibition.
Protocol 3: ATP Level Measurement
This assay quantifies the impact of BAY-876 on cellular energy status.
Materials:
-
Selected cancer cell line
-
BAY-876
-
96-well white-walled plates (for luminescence)
-
ATP detection assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol, seeding cells in a white-walled 96-well plate.
-
Incubation: Incubate the cells with BAY-876 for a predetermined time (e.g., 24 hours).
-
Assay Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the relative ATP levels. A decrease in luminescence indicates ATP depletion.[12]
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward interpretation and comparison.
Table 2: Example Dose-Response Data for BAY-876
| BAY-876 Conc. (nM) | % Cell Viability (SKOV-3, 72h) | % Glucose Uptake (HCT116, 4h) | % ATP Level (COLO205, 24h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 7.1 | 100 ± 6.5 |
| 1 | 95 ± 4.8 | 80 ± 6.3 | 90 ± 5.9 |
| 10 | 75 ± 6.1 | 55 ± 4.9 | 65 ± 5.1 |
| 50 | 52 ± 3.9 | 25 ± 3.8 | 30 ± 4.2 |
| 100 | 30 ± 3.5 | 10 ± 2.1 | 15 ± 3.3 |
| 500 | 15 ± 2.8 | 5 ± 1.5 | 8 ± 2.0 |
| Calculated IC50 | ~55 nM | ~15 nM | ~35 nM |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following controls and validation steps:
-
Positive Control: Use a known GLUT1 inhibitor, such as Phloretin or WZB117, to validate the assay systems.[7][8]
-
Vehicle Control: Always include a DMSO-only control at the same final concentration used for BAY-876 dilutions.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and purity.
-
Dose-Response Curves: Always perform full dose-response curves rather than testing single concentrations to accurately determine potency (IC50).
-
Orthogonal Assays: Confirm findings from one assay with another that measures a different endpoint of the same pathway (e.g., confirm that reduced viability is associated with reduced ATP levels).
Conclusion
1-(2-cyanophenyl)-N-methylmethanesulfonamide (BAY-876) is a powerful research tool for investigating the role of GLUT1-mediated glucose metabolism in cancer. The protocols detailed in these application notes provide a robust framework for characterizing its potent and selective inhibitory effects in relevant cancer cell models. By employing these cell-based assays, researchers can effectively evaluate the therapeutic potential of targeting cancer metabolism with this promising compound.
References
-
Ma, J., et al. (2020). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers, 12(1), 196. [Link]
-
Deng, D., et al. (2022). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Molecules, 27(23), 8106. [Link]
-
Tummala, H., et al. (2023). Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. Molecular Cancer Therapeutics, 22(1), 64-75. [Link]
-
Nishida, N., et al. (2023). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. Journal of Cancer Research and Clinical Oncology, 149(1), 191-201. [Link]
-
Liu, Y., et al. (2012). A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo. Molecular Cancer Therapeutics, 11(8), 1672-1682. [Link]
-
Deng, D., et al. (2022). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Molecules, 27(23), 8106. [Link]
-
Deng, D., et al. (2022). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. PubMed Central. [Link]
-
Badr, N., et al. (2021). A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
"1-2-cyanophenyl-N-methylmethanesulfonamide" as a reference standard
An In-Depth Guide to the Application of 1-(2-Cyanophenyl)-N-methylmethanesulfonamide as a Reference Standard
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the proper use and characterization of 1-(2-Cyanophenyl)-N-methylmethanesulfonamide as a chemical reference standard. The protocols and insights herein are designed to ensure the highest level of scientific integrity, accuracy, and reproducibility in analytical applications.
Introduction and Strategic Importance
1-(2-Cyanophenyl)-N-methylmethanesulfonamide (CAS No. 51045-35-3) is a distinct organic molecule featuring both a sulfonamide and a nitrile functional group attached to an aromatic core.[1] While not an active pharmaceutical ingredient (API) itself, its structural motifs are prevalent in medicinal chemistry. Therefore, it serves as a critical reference standard in several key areas:
-
Impurity Profiling: As a potential synthetic precursor, intermediate, or degradation product in the manufacturing of more complex molecules, its availability as a high-purity standard is essential for validating analytical methods designed to detect and quantify impurities.
-
Method Development: It can be used as a model compound for developing and validating chromatographic and spectroscopic methods for related sulfonamides or aromatic nitriles.
-
Metabolite Identification: In drug discovery, structurally similar compounds can serve as reference markers to tentatively identify metabolic pathways of new chemical entities.
The reliability of any quantitative or qualitative analysis hinges on the quality of the reference standard used. This guide establishes the foundational protocols for verifying the identity, purity, and stability of 1-(2-Cyanophenyl)-N-methylmethanesulfonamide, thereby ensuring its suitability for rigorous scientific use.
Physicochemical Characterization & Handling
A reference standard is only as reliable as its characterization. The fundamental properties of 1-(2-Cyanophenyl)-N-methylmethanesulfonamide are summarized below.
| Property | Value | Source |
| CAS Number | 51045-35-3 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂S | [2] |
| Molecular Weight | 210.26 g/mol | [3] |
| Synonyms | (2-cyanophenyl)-N-methylmethanesulfonamide | [3] |
| Appearance | White to off-white solid (typical for related compounds) | Inferred from[4][5] |
| Purity (Typical) | ≥98% | [3] |
Solubility Profile
Causality: The choice of solvent is critical for preparing accurate stock solutions. The molecule's polarity, driven by the sulfonamide and nitrile groups, balanced by the aromatic ring, dictates its solubility.
-
High Solubility: Acetonitrile, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane.
-
Limited Solubility: Water, Hexanes.
For creating analytical stock solutions, Acetonitrile or Methanol are recommended due to their compatibility with reversed-phase HPLC mobile phases and their volatility, which is advantageous for sample workup in mass spectrometry.
Storage and Stability
Causality: Sulfonamides can be susceptible to hydrolysis under extreme pH conditions, and aromatic nitriles can also undergo hydrolysis. To maintain integrity, the standard must be protected from environmental factors.
-
Storage Condition: Store in a cool, dry, dark place. Recommended temperature: 2-8 °C.
-
Handling: Keep container tightly sealed to prevent moisture absorption. Use in a well-ventilated area or chemical fume hood.[6]
Safety & Handling
While a specific, comprehensive safety profile for this exact compound is not widely published, data from structurally related molecules suggest the following precautions.
-
Hazard Statements (Inferred): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application Note I: Purity Determination by HPLC-UV
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is the definitive method for assessing the purity of non-volatile organic compounds. The method separates the main component from any impurities based on their differential partitioning between a stationary phase and a mobile phase. Purity is calculated based on the relative peak areas, assuming similar response factors for closely related impurities.
Sources
- 1. 1-(2-Cyanophenyl)-N-methylmethanesulfonamide | 51045-35-3 [sigmaaldrich.com]
- 2. PubChemLite - 1-(2-cyanophenyl)-n-methylmethanesulfonamide (C9H10N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. 1-(2-Cyanophenyl)-N-methylmethanesulfonamide | 51045-35-3 [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Welcome to the technical support guide for the synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yield and product purity.
Overview of Synthetic Strategies
The synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide, a molecule with potential applications in medicinal chemistry, can be approached via several pathways. The most common and modern methods involve a carbon-nitrogen (C-N) bond formation step, typically through a transition-metal-catalyzed cross-coupling reaction. An alternative, more classical approach involves a two-step sequence of sulfonylation followed by methylation. The choice of strategy often depends on the availability of starting materials, catalyst cost, and scalability requirements.
Figure 1: Primary synthetic pathways to the target compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My C-N cross-coupling reaction (Route A) has a very low yield. What are the most critical parameters to investigate?
Low yield in a Buchwald-Hartwig (Palladium-catalyzed) or Ullmann-type (Copper-catalyzed) coupling is a common issue that can almost always be resolved by systematically optimizing the reaction components.[1][2][3] The interplay between the catalyst, ligand, base, and solvent is crucial for success.
A Troubleshooting Workflow for Low Yield:
Sources
Technical Support Center: Purification Challenges of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Prepared by: Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed protocols for overcoming the common purification challenges associated with 1-(2-cyanophenyl)-N-methylmethanesulfonamide (CAS 51045-35-3)[1][2]. The unique structure of this molecule, featuring a polar sulfonamide group, a polar cyano moiety, and a nonpolar aromatic ring, presents specific difficulties in achieving high purity. This guide is designed to provide both practical solutions and the underlying scientific principles to empower you in your laboratory work.
Part 1: Recrystallization Troubleshooting
Recrystallization is often the first choice for purification, but the mixed polarity of 1-(2-cyanophenyl)-N-methylmethanesulfonamide can lead to common issues like "oiling out" and low recovery.
Frequently Asked Questions (FAQs): Recrystallization
Q1: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid.[3] This is typically due to two main reasons: the high concentration of impurities depressing the melting point or the boiling point of the solvent being higher than the melting point of the solute.[3]
-
Causality: The sulfonamide and cyano groups contribute to a complex solubility profile. If the solution is supersaturated at a temperature above the compound's melting point (or its melting point as depressed by impurities), it will separate as a molten oil.
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[3]
-
Lower the Crystallization Temperature: Switch to a solvent or a co-solvent system with a lower boiling point. This ensures that the solution becomes saturated at a temperature well below the compound's melting point.[4]
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (e.g., isopropanol or ethanol) at room temperature. Then, slowly add a miscible "anti-solvent" (e.g., water) in which the compound is insoluble until persistent cloudiness is observed. This controlled decrease in solubility often promotes crystal formation over oiling.[4]
-
Q2: I'm experiencing very low yield after recrystallization. What are the common causes?
A2: Significant product loss is a frequent challenge and can often be traced back to the choice of solvent or procedural missteps.
-
Causality: The primary causes are using an inappropriate solvent that has high solubility for the compound even at low temperatures, or premature crystallization during a hot filtration step.[3]
-
Solutions:
-
Optimize Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. For sulfonamides, alcohol-water mixtures like isopropanol-water or ethanol-water are often effective.[3][5]
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will prevent the solution from becoming saturated upon cooling, drastically reducing the yield.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, ensure all glassware (funnel, receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[3]
-
Maximize Recovery: After slow cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product from the mother liquor.[4]
-
Q3: No crystals are forming, even after the solution has cooled completely. What should I do?
A3: The absence of crystal formation is typically due to either the solution not being sufficiently saturated or the presence of a stable supersaturated state.[3]
-
Causality: A supersaturated solution contains more dissolved solute than it can normally hold, but the nucleation process required to initiate crystal growth has not occurred. Alternatively, using too much solvent means the saturation point is never reached.[3]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide nucleation sites for crystal growth.[3][4]
-
Seeding: Add a tiny "seed" crystal of the pure compound to the solution to act as a template for crystallization.[3][4]
-
-
Reduce Solvent Volume: If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Cool to a Lower Temperature: If not already done, place the solution in an ice bath or even a colder bath to further decrease the compound's solubility.[3]
-
Recrystallization Troubleshooting Workflow
Sources
- 1. 1-(2-CYANOPHENYL)-N-METHYLMETHANESULFONAMIDE CAS#: 51045-35-3 [chemicalbook.com]
- 2. 1-(2-Cyanophenyl)-N-methylmethanesulfonamide | 51045-35-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Stability of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability data for 1-(2-cyanophenyl)-N-methylmethanesulfonamide is not extensively available in public literature. This guide is based on established principles of chemical stability for its constituent functional groups—aryl sulfonamides and benzonitriles—to provide a robust framework for anticipating and troubleshooting potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential stability concerns for 1-(2-cyanophenyl)-N-methylmethanesulfonamide?
As a Senior Application Scientist, my experience suggests that the stability of a molecule can be predicted by examining its functional groups. For 1-(2-cyanophenyl)-N-methylmethanesulfonamide, the two main areas of concern are the sulfonamide linkage and the benzonitrile group .
-
Hydrolytic Stability: Both the sulfonamide and the nitrile groups can be susceptible to hydrolysis under certain pH and temperature conditions. The sulfonamide bond (Ar-SO₂-N) is generally stable, but can be cleaved under strongly acidic or basic conditions, or in the presence of certain enzymes.[1] The nitrile group (-C≡N) can hydrolyze to a carboxamide and subsequently to a carboxylic acid.[2]
-
Photostability: Aryl sulfonamides are known to be photolabile.[3][4] Exposure to UV or even ambient light can lead to cleavage of the sulfur-nitrogen (S-N) bond, generating radical species that can lead to a cascade of degradation products.
-
Oxidative Stability: While the core structure is relatively robust, oxidative conditions could potentially modify the aromatic ring or the methyl group, although this is generally a lesser concern compared to hydrolysis and photolysis.
-
Thermal Stability: Benzonitrile and related structures are generally thermally stable.[5][6] However, in the presence of reactive excipients or in solution, elevated temperatures can accelerate other degradation pathways like hydrolysis.
Q2: My compound is degrading in aqueous solution, especially when I adjust the pH. What are the likely degradation pathways?
This is a classic stability challenge. If you're observing degradation in aqueous media, hydrolysis is the most probable culprit. There are two primary pathways to consider for this molecule:
-
Hydrolysis of the Benzonitrile Group: The cyano group (-C≡N) can undergo hydrolysis to form a primary amide (carboxamide), which can then be further hydrolyzed to a carboxylic acid (benzoic acid derivative). This reaction can be catalyzed by both acid and base.[2][7][8]
-
Hydrolysis of the Sulfonamide Bond: While generally more stable than, for example, an ester or an amide, the sulfonamide bond is not completely inert. Cleavage can occur, particularly under harsh acidic or basic conditions, yielding the corresponding sulfonic acid and amine. The electron-withdrawing nature of the cyano group on the phenyl ring may influence the susceptibility of the S-Ar bond to nucleophilic attack.[1][10][11]
The diagram below illustrates these potential hydrolytic degradation pathways.
Caption: Potential hydrolytic degradation pathways.
Q3: I am observing degradation of my compound upon exposure to light. What is the likely mechanism?
This observation strongly suggests photodegradation. Aryl sulfonamides can absorb UV light, leading to an excited state that is prone to chemical reactions. The most commonly reported photochemical reaction for aryl sulfonamides is the homolytic cleavage of the sulfur-nitrogen (S-N) bond.[3][4][12] This cleavage generates a sulfonyl radical and an amino radical, which are highly reactive and can initiate a variety of secondary reactions, leading to a complex mixture of degradation products. This is a critical consideration for both handling the compound in the lab and for formulation development, as transparent packaging may be unsuitable.
Q4: How can I systematically investigate the stability of this compound to satisfy regulatory expectations?
To thoroughly understand the stability profile of a drug candidate like 1-(2-cyanophenyl)-N-methylmethanesulfonamide, you must perform forced degradation studies , also known as stress testing.[13][14] These studies are a core requirement of regulatory bodies like the ICH and FDA.[15][16] The goal is to intentionally degrade the sample to identify potential degradation products and establish degradation pathways. This information is crucial for developing and validating a stability-indicating analytical method , which is a method that can accurately measure the active ingredient without interference from any degradants.[17]
A typical forced degradation study involves exposing the compound to the following conditions:
-
Acid Hydrolysis
-
Base Hydrolysis
-
Oxidation
-
Thermal Stress
-
Photolytic Stress
The diagram below outlines a standard workflow for conducting these studies.
Caption: General workflow for a forced degradation study.
Troubleshooting Guide
| Problem | Potential Cause & Scientific Rationale | Recommended Actions & Solutions |
| Unexpected peaks appear in my HPLC chromatogram shortly after dissolving the compound in an aqueous or protic solvent (e.g., methanol). | Hydrolysis. As discussed, the nitrile and/or sulfonamide groups can hydrolyze. The rate can be significant even at neutral pH if the sample is heated or left at room temperature for an extended period. The presence of acidic or basic residues can catalyze this process. | 1. Solvent Choice: Use a non-aqueous, aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions. 2. pH Control: If an aqueous medium is necessary, use a buffered solution and evaluate stability at different pH values (e.g., pH 3, 7, 9) to find the most stable range. 3. Fresh Preparation: Prepare analytical solutions immediately before analysis. 4. Temperature: Keep sample solutions cool (e.g., in an autosampler set to 4°C) during analytical runs. |
| I'm seeing a decrease in the purity of my solid compound over time, even when stored in a closed vial. | Photodegradation or reaction with ambient moisture/oxygen. If the vial is not opaque, ambient lab lighting can be sufficient to cause photodegradation of the aryl sulfonamide moiety over weeks or months.[3][4] If not sealed properly, moisture from the air can be adsorbed onto the solid, potentially causing localized hydrolysis, especially if the material is amorphous. | 1. Light Protection: Store the solid material in an amber vial or a vial wrapped in aluminum foil.[16] 2. Inert Atmosphere: For long-term storage, store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and oxygen. 3. Temperature Control: Store at recommended temperatures (e.g., refrigerated or frozen) to slow down any potential degradation processes. |
| My mass spectrometry data shows peaks corresponding to the addition of oxygen or loss of SO₂. | Oxidative Degradation or S-N Bond Cleavage. The addition of 16 amu (oxygen) suggests oxidation. Loss of 64 amu (SO₂) is a strong indicator of sulfonamide bond cleavage, which can be initiated by light or metabolic processes.[1] | 1. Confirm the Degradant: Use high-resolution MS/MS to confirm the structure of the degradant. 2. Review Handling: Scrutinize your experimental conditions. Were samples exposed to oxidizing agents (e.g., peroxides in solvents like THF or ether), strong light, or metal contaminants that could catalyze oxidation? 3. Use Antioxidants: If oxidative degradation is confirmed and problematic for your application, consider the addition of a suitable antioxidant, but be mindful of potential interference with your experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways and potential degradation products of 1-(2-cyanophenyl)-N-methylmethanesulfonamide under various stress conditions.
Materials:
-
1-(2-cyanophenyl)-N-methylmethanesulfonamide
-
HCl (0.1 M and 1 M)
-
NaOH (0.1 M and 1 M)
-
Hydrogen Peroxide (H₂O₂) (3%)
-
HPLC grade water, acetonitrile (ACN), and methanol (MeOH)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA and Mass Spectrometry (MS) detectors
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
-
Stress Conditions: For each condition, set up a test sample and a control sample (stored at 4°C, protected from light). The goal is to achieve 5-20% degradation.[15][16] This may require optimizing time and reagent concentration.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. If no degradation, repeat with 1 M HCl. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. If no degradation, repeat with heating or 1 M NaOH. |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours. |
| Thermal Stress | Store the solid compound in an oven at 60°C. Also, store a solution (1 mg/mL in 50:50 ACN:Water) at 60°C. Analyze samples at 1, 3, and 7 days. |
| Photostability | Expose the solid compound and a solution (1 mg/mL) to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines). Place a control sample wrapped in aluminum foil alongside the exposed sample. Analyze after a specified exposure period (e.g., 1.2 million lux hours and 200 watt hours/m²). |
-
Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase. Analyze by a suitable stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of degradation. Use MS data to propose structures for the observed degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method that separates 1-(2-cyanophenyl)-N-methylmethanesulfonamide from all its potential degradation products and impurities.
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) as it provides good retention for moderately polar compounds.
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water.
-
Organic (B): Acetonitrile (ACN) or Methanol (MeOH).
-
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components. Use the stressed samples from the forced degradation study to ensure all degradants are being eluted and observed.
-
Optimization:
-
Adjust the gradient slope to improve the resolution between the parent peak and the closest eluting impurity/degradant.
-
Use the "peak purity" function of a PDA detector to ensure the main peak is not co-eluting with any degradants. The mass spectrometer is invaluable here for confirming that a single chromatographic peak corresponds to a single mass.
-
-
Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for proving specificity.[18]
References
-
Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]
-
Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]
-
Journal of Pharmaceutical Sciences. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. [Link]
-
Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
-
Journal of Young Pharmacists. (2010). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. [Link]
-
RSC Publishing. (1999). Photodegradation of aryl sulfonamides: N-tosylglycine. [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
PharmTech. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Pharmaceutical Technology. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
-
Tetrahedron Letters. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. [Link]
-
Chemical Communications (RSC Publishing). Photodegradation of aryl sulfonamides: N-tosylglycine. [Link]
-
The Journal of Organic Chemistry. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1973). The acid-catalysed hydrolysis of benzonitrile. [Link]
-
Chemical Communications (RSC Publishing). (1999). Photodegradation of aryl sulfonamides: N -tosylglycine. [Link]
-
Allen. Hydrolysis of benzonitrile gives. [Link]
-
CD Formulation. Transdermal Formulation Forced Degradation Testing. [Link]
-
Sultan Qaboos University Medical Journal. (2014). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. [Link]
-
Journal of the Association of Official Analytical Chemists. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
-
MDPI. (2020). Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. [Link]
-
ResearchGate. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. [Link]
-
Journal of the American Chemical Society. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
Environmental Science and Pollution Research. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Przemysl Chemiczny. (2002). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2012). Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). [Link]
-
Water Science and Technology. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. [Link]
-
Chemcasts. benzonitrile Thermodynamic Properties vs Temperature (CAS 100-47-0). [Link]
-
ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. [Link]
-
ResearchGate. Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. [Link]
-
IJSDR. (2019). Stability indicating study by using different analytical techniques. [Link]
-
Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
LCGC International. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
Sources
- 1. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 2. scribd.com [scribd.com]
- 3. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 10. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photodegradation of aryl sulfonamides: N -tosylglycine - Chemical Communications (RSC Publishing) DOI:10.1039/A905358A [pubs.rsc.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmtech.com [pharmtech.com]
- 17. ijsdr.org [ijsdr.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing "1-(2-cyanophenyl)-N-methylmethanesulfonamide" Synthesis
Welcome to the technical support center for the synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction conditions and ensure the highest quality product.
I. Reaction Overview & Mechanism
The synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-amino-N-methylbenzonitrile with methanesulfonyl chloride. This is a classic nucleophilic substitution reaction where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2]
Reaction Scheme:
Starting Material 1: 2-amino-N-methylbenzonitrile Starting Material 2: Methanesulfonyl chloride Product: 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Sources
Technical Support Center: Enhancing the Solubility of 1-(2-cyanophenyl)-N-methylmethanesulfonamide and Other Poorly Soluble NCEs
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with new chemical entities (NCEs), using "1-(2-cyanophenyl)-N-methylmethanesulfonamide" as a representative model for a poorly soluble compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of solubility enhancement.
I. Initial Compound Assessment & FAQs
Before attempting solubility enhancement, a thorough understanding of the physicochemical properties of your active pharmaceutical ingredient (API) is crucial.
Frequently Asked Questions (FAQs):
Q1: I've synthesized 1-(2-cyanophenyl)-N-methylmethanesulfonamide, and it's poorly soluble in aqueous media. What are my first steps?
A1: The initial step is to quantify the "poor" solubility. An equilibrium solubility test is recommended. This involves suspending an excess of the compound in the relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and agitating it until equilibrium is reached (typically 24-48 hours). The concentration of the dissolved compound is then measured, often by HPLC-UV.[1][2][3] This baseline value is essential for evaluating the effectiveness of any enhancement technique.
Q2: What intrinsic properties of 1-(2-cyanophenyl)-N-methylmethanesulfonamide might be contributing to its low solubility?
A2: While specific data for this compound is limited, we can infer potential issues from its structure. The presence of aromatic rings contributes to its lipophilicity, which can lead to poor aqueous solubility. The methanesulfonamide group may offer some potential for ionization, which can be exploited. A critical parameter to determine is the pKa of the molecule, as this will inform whether pH modification strategies will be effective.[4][5]
Q3: Can I just use a strong organic solvent like DMSO to dissolve my compound for in vitro assays?
A3: While DMSO is a powerful solvent, its use in cell-based assays should be minimized due to potential cytotoxicity and off-target effects. For early-stage formulation, the goal is to develop a system that is more representative of physiological conditions. Over-reliance on strong organic solvents can mask underlying solubility issues that will need to be addressed for in vivo studies.
II. Troubleshooting Guides for Solubility Enhancement
This section provides detailed protocols and the rationale behind various solubility enhancement techniques.
Guide 1: pH Adjustment and Salt Formation
When to Use: This is one of the simplest and most effective methods for ionizable compounds.[5][6] If your compound has acidic or basic functional groups, altering the pH of the medium can significantly increase solubility.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers: Use a range of buffers covering a physiologically relevant pH spectrum (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7]
-
Equilibrium Solubility Measurement: Add an excess of 1-(2-cyanophenyl)-N-methylmethanesulfonamide to each buffer.
-
Agitation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.[8][9]
-
Sample Collection and Analysis: Withdraw a sample from each buffer, filter through a 0.22 µm filter to remove undissolved solids, and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[10]
-
Data Analysis: Plot the logarithm of solubility against pH. A significant increase in solubility at lower or higher pH indicates that the compound is a weak base or a weak acid, respectively.
Troubleshooting:
-
No significant change in solubility with pH: The compound may be non-ionizable in the tested pH range, or its pKa is outside the physiologically relevant range. In this case, other enhancement strategies should be explored.
-
Precipitation upon dilution: If a pH-adjusted solution is diluted into a medium with a different pH (e.g., cell culture media), the compound may precipitate. This can be mitigated by using co-solvents or surfactants to maintain solubility.
DOT Diagram: pH Adjustment Workflow
Caption: Workflow for pH adjustment and salt formation.
Guide 2: Co-solvency
When to Use: When pH adjustment is not effective or needs to be supplemented. Co-solvents are organic solvents that are miscible with water and can increase the solubility of nonpolar drugs by reducing the polarity of the aqueous environment.[11]
Common Co-solvents:
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol
-
Glycerin
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Create a series of co-solvent/buffer mixtures in varying concentrations (e.g., 10%, 20%, 30% v/v of co-solvent in a relevant buffer).
-
Equilibrium Solubility Measurement: Determine the solubility of 1-(2-cyanophenyl)-N-methylmethanesulfonamide in each co-solvent mixture using the equilibrium solubility method described previously.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.
-
Toxicity Assessment: Be mindful of the potential toxicity of the chosen co-solvent, especially for in vivo studies.
Troubleshooting:
-
Limited solubility increase: The compound may be too lipophilic for the selected co-solvents to have a significant effect at tolerable concentrations.
-
Precipitation upon dilution: A common issue with co-solvent systems. The formulation may need to be optimized with surfactants or other excipients to prevent this.
Data Presentation: Co-solvent Screening Results
| Co-solvent | Concentration (v/v) | Solubility of Compound (µg/mL) |
| None (Control) | 0% | Baseline Solubility |
| PEG 400 | 10% | Result 1 |
| PEG 400 | 20% | Result 2 |
| Propylene Glycol | 10% | Result 3 |
| Propylene Glycol | 20% | Result 4 |
Guide 3: Amorphous Solid Dispersions (ASDs)
When to Use: For compounds with high crystalline lattice energy that significantly limits their solubility. ASDs involve dispersing the API in an amorphous state within a polymer matrix, which can lead to a significant increase in apparent solubility and dissolution rate.[12][13][14][15]
Common Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)[16]
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
Experimental Protocol: Feasibility Screening for ASDs
-
Solvent Evaporation Method (Small Scale):
-
Dissolve both the API and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Evaporate the solvent under vacuum to form a thin film.
-
Scrape the film to obtain the solid dispersion.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the crystalline drug, indicating it is in an amorphous state.
-
Powder X-ray Diffraction (PXRD): To confirm the absence of crystallinity.
-
-
Dissolution Testing: Perform dissolution testing on the prepared ASD and compare it to the crystalline API.[7][19][20][21]
Troubleshooting:
-
Recrystallization: The amorphous form is thermodynamically unstable and can revert to the crystalline form over time, especially in the presence of moisture.[12] Polymer selection is key to inhibiting recrystallization.
-
Phase Separation: The drug and polymer may not be miscible, leading to phase separation and a lack of solubility enhancement.
DOT Diagram: ASD Formulation Workflow
Caption: Workflow for amorphous solid dispersion formulation.
Guide 4: Particle Size Reduction (Nanosuspensions)
When to Use: For compounds where the dissolution rate is the limiting factor for solubility. Reducing the particle size increases the surface area, which, according to the Noyes-Whitney equation, increases the dissolution rate.[11][16][22] Nanosuspensions are colloidal dispersions of sub-micron drug particles.[23][24][25][26]
Methods for Preparing Nanosuspensions:
-
Media Milling (Top-Down): High-energy milling of drug particles in a liquid medium with milling beads.
-
High-Pressure Homogenization (Top-Down): Forcing a suspension of the drug through a narrow gap at high pressure.[11][22]
Experimental Protocol: Nanosuspension Formulation
-
Stabilizer Screening: Select a suitable stabilizer (surfactant or polymer) to prevent particle aggregation.
-
Preparation:
-
Disperse the API in an aqueous solution of the stabilizer.
-
Process the suspension using a media mill or high-pressure homogenizer until the desired particle size is achieved.
-
-
Characterization:
-
Particle Size Analysis: Use dynamic light scattering (DLS) to measure the particle size distribution.
-
Zeta Potential: To assess the stability of the suspension.
-
-
Dissolution Testing: Compare the dissolution rate of the nanosuspension to the unprocessed API.
Troubleshooting:
-
Particle Aggregation: Inadequate stabilization can lead to particle growth and loss of the benefits of nanosizing.
-
Ostwald Ripening: The growth of larger particles at the expense of smaller ones. This can be minimized by choosing an appropriate stabilizer.
Guide 5: Lipid-Based Formulations
When to Use: For lipophilic compounds (high Log P). Lipid-based drug delivery systems (LBDDS) can enhance the solubility and oral bioavailability of such compounds by presenting the drug in a solubilized state in the gastrointestinal tract.[27][28][29][30][31][32][33]
Types of Lipid-Based Formulations:
-
Lipid solutions and suspensions (Type I)
-
Self-emulsifying drug delivery systems (SEDDS) (Type II & III)
-
Self-microemulsifying drug delivery systems (SMEDDS) (Type III)
-
Self-nanoemulsifying drug delivery systems (SNEDDS) (Type IV)
Experimental Protocol: LBDDS Screening
-
Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents.
-
Formulation Development:
-
Select the excipients with the highest solubilizing capacity.
-
Construct ternary phase diagrams to identify the self-emulsifying regions.
-
-
Characterization:
-
Emulsification Studies: Assess the ability of the formulation to form an emulsion upon dilution in an aqueous medium.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion.
-
Troubleshooting:
-
Drug Precipitation: The drug may precipitate out of the formulation upon emulsification. The formulation may need to be optimized to maintain the drug in a solubilized state.
-
In vivo Performance: The in vivo digestion of lipids can impact drug absorption, making in vitro-in vivo correlation challenging.[33]
III. Analytical Methods for Solubility and Dissolution
Accurate and reliable analytical methods are essential for evaluating the success of solubility enhancement strategies.
Equilibrium Solubility Determination:
-
Shake-Flask Method: The gold standard for determining equilibrium solubility.[1][8][9]
-
Potentiometric Titration: Useful for ionizable compounds.
Dissolution Testing:
-
USP Apparatus 1 (Basket) or 2 (Paddle): Standard methods for testing the dissolution of solid dosage forms.[20]
-
Media Selection: The dissolution medium should be chosen to be physiologically relevant and provide sink conditions if possible. For poorly soluble drugs, the use of surfactants in the media may be necessary to achieve sink conditions.[7][21] Non-sink conditions can also be used to better discriminate between formulations of highly soluble nanoparticles.[34]
IV. Conclusion
Enhancing the solubility of a poorly soluble compound like 1-(2-cyanophenyl)-N-methylmethanesulfonamide requires a systematic and multi-faceted approach. There is no one-size-fits-all solution, and the optimal strategy will depend on the specific physicochemical properties of the molecule. By starting with a thorough characterization of the API and systematically exploring the techniques outlined in this guide, researchers can overcome solubility challenges and advance the development of new therapeutics.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637.
- Garg, R., & Gupta, G. D. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 22-33.
- Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
- Kumar, S., & Singh, P. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(3), 61-69.
- Lubrizol Life Science Health. (n.d.).
- Khan, A. A., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14.
- Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(4).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Tran, P., et al. (2019). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Acta Pharmaceutica Sinica B, 9(5), 879-902.
- Ghassemi, S., & Ghassemi, S. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Journal of Pharmaceutical Sciences, 110(1), 75-90.
- Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11).
- N, S., et al. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy and Pharmaceutical Research, 30(10).
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87.
- Serán BioScience, LLC. (n.d.). Amorphous Solid Dispersions: Enhancing Solubility. Serán BioScience.
- Rahmawati, D., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences and Research, 8(2), 84-93.
- Kumar, S., & Randhawa, J. K. (2022). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. World Journal of Pharmaceutical Research, 11(11), 1236-1251.
- Singh, B., & Singh, R. (2012). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. Current Drug Delivery, 9(6), 605-616.
- Patel, J., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-13.
- Patel, D., & Patel, K. (2018). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Current Drug Delivery, 15(8), 1106-1119.
- DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
- Lee, P. (n.d.). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect. TSpace Repository.
- Williams, A. C., & Barry, B. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 398.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 064-071.
- Sharma, D., Saini, S., & Singh, G. (2022). Solubility Enhancement of Drugs.
- Patel, J., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-13.
- Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Taylor, L. S. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. American Pharmaceutical Review.
- Zhang, Y., et al. (2015). Dissolution Studies of Poorly Soluble Drug Nanosuspensions in Non-sink Conditions. The AAPS Journal, 17(4), 844-853.
- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.
- Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare.
- RSSL. (n.d.). Dissolution Testing: An overview. Reading Scientific Services Ltd.
- Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Dissolution Method Development for Poorly Soluble Compounds.
- Box, K. J., & Comer, J. E. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 173, 1-11.
- PubChem. (n.d.). N-(2-cyanophenyl)-8-(methanesulfonamido)-4-oxo-1H-quinoline-2-carboxamide.
- Sigma-Aldrich. (n.d.). 1-(2-Cyanophenyl)piperazine. MilliporeSigma.
- ChemicalBook. (n.d.). 1-(2-CYANOPHENYL)-N-METHYLMETHANESULFONAMIDE CAS 51045-35-3. ChemicalBook.
- PubChem. (n.d.). N-(4-acetyl-2-cyanophenyl)methanesulfonamide.
- Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate.
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. pharmajournal.net [pharmajournal.net]
- 3. solubility experimental methods.pptx [slideshare.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 11. ijpbr.in [ijpbr.in]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. rssl.com [rssl.com]
- 21. researchgate.net [researchgate.net]
- 22. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asiapharmaceutics.info [asiapharmaceutics.info]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 29. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 32. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 33. pharmaexcipients.com [pharmaexcipients.com]
- 34. Dissolution Studies of Poorly Soluble Drug Nanosuspensions in Non-sink Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Spectra of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectra of "1-(2-cyanophenyl)-N-methylmethanesulfonamide." This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the spectral analysis of this compound.
Introduction
1-(2-cyanophenyl)-N-methylmethanesulfonamide is a molecule of interest in pharmaceutical research. Accurate interpretation of its NMR spectra is crucial for structure verification, purity assessment, and understanding its chemical environment. This guide provides a structured, question-and-answer approach to address specific challenges, grounded in established scientific principles and practical laboratory experience.
Molecular Structure
Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2-cyanophenyl)-N-methylmethanesulfonamide
As a Senior Application Scientist, I've frequently encountered challenging separations where a seemingly straightforward analyte exhibits problematic chromatography. Peak tailing is more than an aesthetic issue; it compromises integration accuracy, reduces resolution, and ultimately undermines the reliability of your quantitative data. This guide provides a systematic, in-depth approach to diagnosing and resolving HPLC peak tailing for the acidic compound 1-(2-cyanophenyl)-N-methylmethanesulfonamide . We will move beyond simple checklists to explore the chemical causality behind these issues, empowering you to make informed, effective troubleshooting decisions.
Part 1: Understanding the Analyte and the Problem
Before we can troubleshoot, we must understand the chemical nature of our analyte and the fundamental reasons peak tailing occurs.
Q1: What are the key chemical features of 1-(2-cyanophenyl)-N-methylmethanesulfonamide that influence its chromatographic behavior?
To effectively troubleshoot, we must consider the structure of the analyte.
Structure:
-
Analyte: 1-(2-cyanophenyl)-N-methylmethanesulfonamide
-
Molecular Formula: C9H10N2O2S
This molecule possesses several key features:
-
Polar Groups: The sulfonamide (-SO2NH-) and cyano (-CN) groups are polar and can engage in hydrogen bonding.
-
Aromatic System: The cyanophenyl ring provides a hydrophobic region, making it well-suited for reversed-phase chromatography.
These characteristics are summarized in the table below.
| Property | Key Feature | Implication for HPLC |
| Ionization | Acidic Sulfonamide Proton | The analyte's charge state is highly dependent on mobile phase pH. Separation should be performed at a pH where the analyte is in a single, stable ionic form. |
| Polarity | Sulfonamide & Cyano Groups | Potential for secondary polar interactions (hydrogen bonding) with the stationary phase. |
| Hydrophobicity | Phenyl Ring | Primary retention mechanism on a reversed-phase (e.g., C18) column. |
Q2: What is the primary cause of peak tailing in reversed-phase HPLC?
Peak tailing is most often a symptom of more than one retention mechanism occurring during the separation.[1][2] While the primary, desired mechanism in reversed-phase HPLC is hydrophobic interaction, undesirable secondary interactions can occur between the analyte and the stationary phase.
The most notorious cause is the interaction between analytes and residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4] These silanols can exist in different forms, with some being more acidic and prone to interacting with analytes, particularly basic compounds.[1] Although our analyte is acidic, these active sites can still cause issues through other interaction modes or by interacting with trace metal contaminants in the silica matrix.[1]
Caption: Fig 1. Common cause of peak tailing for basic compounds.
Part 2: The Systematic Troubleshooting Workflow
A logical, structured approach is critical to efficiently solving the problem without introducing new variables. The following workflow provides a step-by-step diagnostic path.
Caption: Fig 2. Systematic troubleshooting workflow for peak tailing.
Q3: My peak is tailing. Could the mobile phase pH be the problem?
Yes, this is the most critical parameter to investigate first. When the mobile phase pH is close to the analyte's pKa, the compound can exist as a mixture of its ionized and non-ionized forms.[5][6] These two forms will have different interactions with the stationary phase, leading to a distorted or tailing peak. The golden rule is to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[6][7]
For an acidic analyte like 1-(2-cyanophenyl)-N-methylmethanesulfonamide, you want it to be in its neutral, protonated state. This requires a low pH mobile phase . A low pH also has the benefit of suppressing the ionization of residual silanol groups on the column, minimizing their potential for secondary interactions.[1][2][8]
Troubleshooting Protocol: Mobile Phase pH Scouting
-
Prepare Buffers: Prepare three mobile phase buffers, for example:
-
A: 0.1% Formic Acid in Water (pH ~2.7)
-
B: 10 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.
-
C: 10 mM Potassium Phosphate, adjusted to pH 3.5 with phosphoric acid.
-
Note: Always use a buffer to stabilize the pH of the mobile phase.[3]
-
-
Organic Phase: Use a consistent organic mobile phase (e.g., Acetonitrile or Methanol).
-
Equilibrate: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase (e.g., 95:5 A:B).
-
Inject Analyte: Inject the standard solution of 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
-
Evaluate: Assess the peak shape (Tailing Factor) and retention time.
-
Repeat: Flush the system and column thoroughly before switching to the next buffer condition and repeat the injection.
-
Compare: Choose the pH that provides the best peak symmetry (Tailing Factor closest to 1.0).
Q4: I've optimized the pH, but the peak tailing persists. What should I try next?
If pH adjustment doesn't solve the issue, the problem likely lies with strong secondary interactions with the stationary phase itself. Here, you have two main strategies: change the stationary phase or mask the interactions with a mobile phase additive.
Strategy 1: Select a More Inert Stationary Phase Older columns (Type A silica) have a higher concentration of acidic silanols and trace metals, which are notorious for causing peak tailing.[1] Modern columns offer significant improvements.
| Column Type | Mechanism of Action | Best For... |
| High-Purity (Type B) Silica | Manufactured with low metal content and fewer acidic silanol sites. | General purpose improvement over older columns.[1] |
| End-Capped Columns | Residual silanols are chemically bonded ("capped") with a small, inert group (e.g., trimethylsilyl) to block them from interacting with analytes.[2][3] | Significantly reducing tailing for polar and basic compounds. |
| Hybrid Silica (e.g., BEH) | Incorporates organic groups into the silica particle itself, improving pH stability and reducing silanol activity.[1] | Challenging separations requiring a wider pH range and better peak shape. |
| Polymer-Based Columns | Stationary phase is based on an organic polymer (e.g., polystyrene-divinylbenzene), which has no silanol groups.[1] | Eliminating silanol interactions entirely, though selectivity will be different. |
Strategy 2: Use a Cationic Ion-Pairing Agent For acidic compounds that tail, a cationic ion-pairing reagent can be highly effective.[9][10] These agents, such as Tetrabutylammonium (TBA) phosphate, contain a hydrophobic "tail" and a positively charged "head".
Mechanism:
-
The hydrophobic tail of the TBA molecule adsorbs onto the C18 stationary phase.
-
This creates a dynamic positive surface charge on the stationary phase.
-
The deprotonated (negatively charged) acidic analyte is then retained by this ion-exchange mechanism, masking the underlying interactions with the silica surface and often improving peak shape.[10]
Troubleshooting Protocol: Introducing an Ion-Pairing Agent
-
Reagent Preparation: Prepare an aqueous mobile phase containing 5-10 mM Tetrabutylammonium phosphate. Ensure the pH is set to a value where your analyte is ionized (e.g., pH 7.0).
-
Column Dedication: Crucially, dedicate a column for ion-pairing work. These reagents are difficult to wash out completely and will permanently alter the column's selectivity.
-
Equilibration: Equilibrate the dedicated column extensively (30-50 column volumes) to ensure the stationary phase is fully coated with the reagent.
-
Analysis: Inject the sample and optimize the organic-to-aqueous ratio to achieve the desired retention.
-
Evaluation: Assess the peak shape. Ion-pairing can dramatically improve symmetry for difficult acidic compounds.[9][10]
Q5: What if the problem isn't chemical? What are other common causes of peak tailing?
If chemical modifications don't work, it's time to investigate mechanical or methodological issues.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][12]
-
Test: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). Inject them and observe the peak shape. If tailing improves at lower concentrations, you are overloading the column.
-
-
Extra-Column Effects (Dead Volume): Excessive volume in tubing, fittings, or the detector flow cell can cause peaks to broaden and tail.[3]
-
Fix: Use tubing with a smaller internal diameter (e.g., 0.005"), ensure all fittings are properly seated (finger-tight), and use a low-volume flow cell if available.
-
-
Column Contamination or Degradation: Buildup of sample matrix components or hydrolysis of the stationary phase (especially at high pH) can create active sites or voids in the column bed.[12]
-
Fix: Use a guard column to protect the analytical column. If contamination is suspected, follow the manufacturer's procedure for column flushing with strong solvents (e.g., isopropanol, dichloromethane).[13] If a void has formed, the column may need to be replaced.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is a USP Tailing Factor and what is an acceptable value? A: The USP Tailing Factor (T), also known as the asymmetry factor, is a measure of peak symmetry. It's calculated from the peak width at 5% of the peak height. A perfectly symmetrical Gaussian peak has a tailing factor of T = 1.0. Values greater than 1 indicate tailing, while values less than 1 indicate fronting. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable, though regulated methods often require T ≤ 2.0.
Q: Could a co-eluting impurity be the cause of my tailing peak? A: Yes, this is a distinct possibility. A small, unresolved peak on the tail of the main peak can mimic peak tailing.
-
How to check: Try changing the detection wavelength to see if the peak shape changes. An impurity will likely have a different UV spectrum. You can also improve the column's efficiency by using a longer column or one packed with smaller particles to try and resolve the two peaks.[2]
Q: How do I choose the right buffer for my mobile phase pH? A: Select a buffer that has a pKa value within +/- 1 pH unit of your desired mobile phase pH. This ensures the buffer has adequate capacity to resist pH shifts when the organic solvent is added. Common buffers for low pH work are phosphate and formate.[6]
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
Hichrom. TROUBLESHOOTING GUIDE – HPLC. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
International Labmate. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. [Link]
-
ResearchGate. (2019). The role of ion-pairing in peak deformations in overloaded reversed-phase chromatography of peptides. [Link]
-
Separation Science. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mastelf.com [mastelf.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Degradation of 1-(2-cyanophenyl)-N-methylmethanesulfonamide in Solution
Welcome to the technical support center for "1-(2-cyanophenyl)-N-methylmethanesulfonamide." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of this compound in solution. As a molecule with both a sulfonamide and a cyanophenyl group, its stability can be influenced by various experimental conditions. This document provides a structured approach to identifying and mitigating potential degradation.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of "1-(2-cyanophenyl)-N-methylmethanesulfonamide."
Q1: I'm observing a decrease in the concentration of my compound over time in my aqueous solution. What are the likely causes?
A significant decrease in concentration suggests that your compound is degrading. The primary pathways for degradation of a molecule with the structural features of "1-(2-cyanophenyl)-N-methylmethanesulfonamide" are hydrolysis, oxidation, and photolysis.[1][2] The specific cause will depend on your experimental conditions, such as pH, temperature, exposure to light, and the presence of oxidizing agents.
Q2: What are the potential degradation products I should be looking for?
Based on the structure, potential degradation can occur at two primary sites: the sulfonamide linkage and the cyano group.
-
Hydrolysis of the sulfonamide: This could lead to the formation of 2-cyanobenzoic acid and N-methylmethanesulfonamide.
-
Hydrolysis of the cyano group: The nitrile group (-CN) can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH) or an amide (-CONH2).[3][4][5] This would result in the formation of 1-(2-carboxyphenyl)-N-methylmethanesulfonamide or 1-(2-carbamoylphenyl)-N-methylmethanesulfonamide.
-
Oxidative degradation: The benzene ring and the methyl group on the sulfonamide are susceptible to oxidation, which can lead to a variety of hydroxylated and other oxidized byproducts.[1]
Q3: How can I prevent the degradation of my compound in solution?
To prevent degradation, it's crucial to first identify the cause. However, as general preventative measures, you can:
-
Control pH: Prepare solutions in a buffer system that is found to be optimal for the compound's stability.
-
Protect from light: Store solutions in amber vials or in the dark to prevent photolytic degradation.[1][2]
-
Use fresh solutions: Whenever possible, prepare solutions fresh before use.
-
Degas solvents: To minimize oxidation, you can use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Store at low temperatures: Storing solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) can slow down the rate of many chemical degradation reactions.
Q4: What analytical techniques are best for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of small molecules.[6][7] It allows for the separation and quantification of the parent compound and its degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[7][8]
Troubleshooting Guides
This section provides a systematic approach to identifying the root cause of degradation.
Issue: Rapid loss of parent compound in solution.
This guide will walk you through a forced degradation study to pinpoint the cause of instability. Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential pathways.[1][2][9][10][11]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Experimental Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of "1-(2-cyanophenyl)-N-methylmethanesulfonamide" in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Stress Samples:
-
Control: Dilute the stock solution in your typical experimental solvent to the final concentration. Store this sample protected from light at a low temperature (e.g., 4°C).
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M hydrochloric acid.[2]
-
Base Hydrolysis: Dilute the stock solution in 0.1 M sodium hydroxide.[2]
-
Oxidative Degradation: Dilute the stock solution in a 3% solution of hydrogen peroxide.[1]
-
Photolytic Degradation: Dilute the stock solution in your typical experimental solvent and expose it to a light source as specified in ICH Q1B guidelines.[2][12] A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Dilute the stock solution in your typical experimental solvent and place it in an oven at an elevated temperature (e.g., 60°C).
-
-
Incubation and Sampling: Incubate all samples under their respective conditions. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample. If necessary, neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from all potential degradation products. LC-MS analysis can be used to identify the mass of the degradation products, which will help in their structural elucidation.[8]
Data Interpretation
The results of the forced degradation study can be summarized in a table to easily compare the stability of the compound under different stress conditions.
| Stress Condition | % Degradation of Parent Compound at 24 hours | Major Degradation Products Observed (by LC-MS) |
| Control (4°C, dark) | < 1% | None |
| 0.1 M HCl, 60°C | [Insert experimental data] | [e.g., m/z corresponding to the hydrolyzed cyano group] |
| 0.1 M NaOH, 60°C | [Insert experimental data] | [e.g., m/z corresponding to sulfonamide cleavage] |
| 3% H₂O₂, RT | [Insert experimental data] | [e.g., m/z corresponding to oxidized parent compound] |
| Light Exposure, RT | [Insert experimental data] | [e.g., m/z of photoproducts] |
| 60°C, dark | [Insert experimental data] | [e.g., m/z of thermal degradants] |
By analyzing this data, you can identify the primary degradation pathways for your compound and take specific steps to mitigate them in your future experiments. For example, if significant degradation is observed under acidic conditions, using a neutral or slightly basic buffer system would be advisable.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of "1-(2-cyanophenyl)-N-methylmethanesulfonamide" based on its chemical structure.
Caption: Potential degradation pathways.
References
- Forced Degradation Studies: Regulatory Considerations and Implement
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- Forced Degradation Testing in Pharma.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- Q1A(R2) Guideline. ICH.
- Toxicity and biodegradability of sulfonamides and products of their photocatalytic degrad
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
- Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
- ICH GUIDELINES FOR STABILITY. kk wagh college of pharmacy.
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
- Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulf
- Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways.
- Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate.
- Analytical Method Summaries.
- (PDF) Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters.
- ANALYTICAL METHOD SUMMARIES.
- Cyanohydrin form
- 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
- Analytical Methods. RSC Publishing.
- Acidic Hydrolysis of Nitriles. BYJU'S.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.
- Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. NIH.
- Photodegradation of Sulfamethoxypyridazine in UV/Co(II)
- 1-(2-Cyanophenyl)piperazine 99 111373-03-6. Sigma-Aldrich.
- 1-(2-Cyanophenyl)piperazine 99 111373-03-6. Sigma-Aldrich.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. byjus.com [byjus.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. employees.csbsju.edu [employees.csbsju.edu]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Scale-Up Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Welcome to the technical support resource for the synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from laboratory to pilot or manufacturing scales. The content is structured in a question-and-answer format to provide direct and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(2-cyanophenyl)-N-methylmethanesulfonamide and what are its primary scale-up challenges?
A1: The most logical and frequently employed synthetic route is a two-step process starting from 2-aminobenzonitrile.
-
Sulfonylation: Reaction of 2-aminobenzonitrile with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base to form the intermediate, N-(2-cyanophenyl)methanesulfonamide.
-
N-Methylation: Subsequent methylation of the sulfonamide nitrogen using a suitable methylating agent and a base to yield the final product.
The primary scale-up challenges are:
-
Exothermic Heat Management: The initial reaction with methanesulfonyl chloride is highly exothermic and can become difficult to control in large reactors, potentially leading to side reactions or runaway conditions.[1][2]
-
Reagent Purity and Stoichiometry: The quality of raw materials, especially the moisture content of solvents and the purity of methanesulfonyl chloride, is critical for reproducibility and minimizing impurity formation.[1]
-
Solid Handling and Isolation: The physical properties of intermediates and the final product, such as crystal form and solubility, can vary with scale, impacting filtration and drying efficiency.
-
Impurity Profile Control: Impurities that are negligible at the lab scale can become significant issues during scale-up due to longer reaction times and variations in mixing and temperature.[1]
Q2: How critical is the quality of the starting material, 2-aminobenzonitrile?
A2: The purity of 2-aminobenzonitrile is paramount. Impurities in the starting material, such as residual reagents from its own synthesis or degradation products, can lead to the formation of undesired side products that may be difficult to remove from the final product. It is recommended to use 2-aminobenzonitrile with a purity of >98%. Ensure the material is dry, as water can react with methanesulfonyl chloride.[3]
Q3: What are the primary safety concerns when handling methanesulfonyl chloride (MsCl) at scale?
A3: Methanesulfonyl chloride is a highly reactive, toxic, and corrosive chemical.[2][4] Key safety considerations include:
-
Reactivity with Water: MsCl reacts vigorously with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[3][5] All reactors and transfer lines must be scrupulously dried, and reactions should be run under an inert atmosphere (e.g., nitrogen).[6]
-
Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin, causing severe burns.[4] Appropriate personal protective equipment (PPE), including acid-resistant gloves, face shields, and respirators, is mandatory.
-
Exothermic Reactions: Its reaction with amines is exothermic.[2] Large-scale additions must be performed slowly and with efficient cooling to maintain temperature control. A reaction calorimetry study is highly recommended before scaling up to understand the thermal profile.
Troubleshooting Guide
Problem 1: Low Yield in the Sulfonylation Step
Question: My reaction of 2-aminobenzonitrile with methanesulfonyl chloride is giving a consistently low yield of N-(2-cyanophenyl)methanesulfonamide. What are the likely causes and how can I fix it?
Answer: Low yields in this step are common and typically trace back to one of several factors related to the high reactivity of methanesulfonyl chloride.
Potential Causes & Solutions:
-
Hydrolysis of Methanesulfonyl Chloride: MsCl is extremely sensitive to moisture.[3] Any water in the solvent, on the glassware, or in the starting amine will hydrolyze MsCl to the unreactive methanesulfonic acid, directly reducing your yield.[6]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents with low water content (<50 ppm). Conduct the reaction under a dry, inert atmosphere like nitrogen or argon.[6]
-
-
Inappropriate Base or Stoichiometry: The base neutralizes the HCl generated during the reaction. Using a weak base or an incorrect amount can stall the reaction. Using a nucleophilic base can result in it competing with the amine.
-
Solution: Use a non-nucleophilic organic base like triethylamine or pyridine.[6] A slight excess of the base (1.1-1.5 equivalents) is often optimal to ensure full neutralization of HCl.
-
-
Poor Temperature Control: If the temperature rises too high due to the exothermic reaction, side reactions can occur, degrading both starting material and product.
-
Solution: Perform the reaction at a low temperature (e.g., 0-5 °C). Add the methanesulfonyl chloride dropwise via an addition funnel to a cooled solution of the amine and base. Monitor the internal temperature throughout the addition.
-
Workflow for Optimizing the Sulfonylation Step
Caption: Troubleshooting flowchart for low yield in the sulfonylation step.
Problem 2: Incomplete Reaction or Low Yield in the N-Methylation Step
Question: I am struggling to methylate the N-(2-cyanophenyl)methanesulfonamide intermediate. The reaction is either incomplete or gives very low conversion to the final product. What should I investigate?
Answer: The N-H bond of a sulfonamide is acidic, but its deprotonation requires specific conditions to proceed efficiently for subsequent alkylation.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the sulfonamide proton requires a relatively strong base for complete deprotonation. Weaker bases like potassium carbonate may result in slow or incomplete reactions.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a dry, aprotic solvent like THF or DMF.[7] These bases will irreversibly deprotonate the sulfonamide, creating the anion needed for methylation.
-
-
Poor Quality Methylating Agent: Methylating agents like methyl iodide can degrade over time, especially with exposure to light or moisture.
-
Solution: Use a fresh bottle of the methylating agent. Consider alternative agents like dimethyl sulfate (DMS), but be aware of its higher toxicity. Ensure accurate stoichiometry; a small excess (1.05-1.2 equivalents) is typically sufficient.[7]
-
-
Presence of Protic Solvents: Protic solvents (like water or alcohols) will quench the sulfonamide anion formed after deprotonation, preventing the methylation reaction.[7]
-
Solution: Ensure the use of dry, aprotic solvents (e.g., THF, DMF, Acetonitrile). Dry the intermediate thoroughly before this step.
-
Table 1: Comparison of Base/Solvent Systems for N-Methylation
| Base | Solvent | Temperature (°C) | Pros | Cons |
| NaH (60% in oil) | Anhydrous THF/DMF | 0 to RT | High reactivity, drives reaction to completion. | Flammable solid, requires careful handling and inert atmosphere. |
| K₂CO₃ | Anhydrous DMF/Acetone | 50-80 | Easier to handle than NaH, lower cost. | Requires heating, may lead to slower reaction or side products. |
| KOtBu | Anhydrous THF | 0 to RT | Very strong base, effective for difficult substrates. | Highly hygroscopic, more expensive. |
Problem 3: Difficult Purification and Impurity Profile at Scale
Question: After scaling up, I am observing new impurities and my previous purification by recrystallization is no longer effective. How can I improve the purity of my final product?
Answer: Purification challenges at scale are often due to changes in reaction kinetics and mass transfer, leading to different impurity profiles.[1] Recrystallization effectiveness is highly dependent on the specific impurities present.
Potential Impurities & Mitigation Strategies:
-
Unreacted N-(2-cyanophenyl)methanesulfonamide: This indicates an incomplete methylation reaction.
-
Solution: Re-evaluate the N-methylation conditions (base, solvent, temperature) as described in Problem 2 to drive the reaction to completion. Monitor reaction progress by HPLC to ensure full conversion before work-up.
-
-
Bis-sulfonated Product (from Step 1): While less common, it's possible for a second molecule of MsCl to react.
-
Solution: This is controlled by stoichiometry and temperature in the first step. Ensure slow, controlled addition of MsCl at low temperatures. This impurity is often difficult to remove later.
-
-
Side products from Cyano Group Reactivity: The cyano group is generally stable under these conditions, but prolonged exposure to strong bases or high temperatures could potentially lead to hydrolysis or other reactions.
-
Solution: Keep reaction times to a minimum once the reaction is complete. Use the lowest effective temperature for the reactions.
-
General Purification Protocol:
If standard recrystallization fails, a multi-step purification may be necessary.
-
Aqueous Wash: After the N-methylation reaction, quench the mixture carefully. Perform aqueous washes to remove inorganic salts and water-soluble reagents like residual base.
-
Solvent Swap: Exchange the reaction solvent for one more suitable for crystallization, such as isopropanol (IPA), ethanol, or ethyl acetate.
-
Charcoal Treatment: If the crude product is colored, a hot filtration through a pad of activated carbon can remove colored impurities.
-
Optimized Recrystallization: Perform small-scale solubility tests to find the ideal solvent or solvent mixture for recrystallization.[6] A good solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble.[6] Consider a controlled cooling profile during crystallization at scale to influence crystal size and purity.
-
Re-slurry: If impurities persist, slurrying the isolated solid in a solvent that dissolves the impurity but not the product can be an effective final polishing step.
Overall Synthesis and Key Control Points
Caption: Synthetic workflow with critical control points for each step.
References
- Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem. (n.d.).
- Alcohol to Mesylate - Common Conditions. (n.d.).
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). HoriazonChemical.
- common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
- Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- METHANESULFONYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
- Methanesulfonyl Chloride | Properties, Structure & Mesylation - Study.com. (n.d.).
- Benzimidazole N-Methylation: A Technical Support Guide - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 5. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide: A Data-Driven Guide
Foreword: The Imperative of Data in Scientific Comparison
In the landscape of drug discovery and development, the rigorous, evidence-based comparison of novel chemical entities is paramount. Our goal is to move beyond speculative claims and anchor our understanding in reproducible, quantitative data. This guide was conceived to provide a comprehensive comparative analysis of the biological activity of 1-(2-cyanophenyl)-N-methylmethanesulfonamide .
However, a foundational principle of our scientific integrity is that all analyses must be built upon a bedrock of verifiable, published experimental data. Following an exhaustive search of prominent chemical and biological databases, including PubChem, and the broader scientific literature, it has become evident that 1-(2-cyanophenyl)-N-methylmethanesulfonamide is a compound with a documented chemical structure but currently lacks publicly available data regarding its biological activity, mechanism of action, or comparative performance against other agents.
Therefore, while the framework for a comparative guide is presented below, it must be understood as a template—a methodological blueprint for how such an analysis should be conducted once primary experimental data becomes available. The subsequent sections will outline the necessary experiments, logical workflows, and data presentation formats required for a robust comparison, using hypothetical scenarios to illustrate the principles.
Part 1: Defining the Investigative Framework
To evaluate an unknown compound like 1-(2-cyanophenyl)-N-methylmethanesulfonamide, we must first establish a clear hypothesis regarding its potential biological target. The presence of a cyanophenyl group is often associated with inhibitors of certain enzyme classes, such as dipeptidyl peptidase-4 (DPP-4) or cysteine proteases, where the cyano group can act as a nitrile warhead. The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutics, including carbonic anhydrase inhibitors and antibiotics.
Given these structural alerts, a logical starting point is to screen the compound against a panel of relevant enzymes and cellular pathways.
Proposed Experimental Workflow
The following workflow outlines a standard, phased approach for characterizing a novel compound and comparing it to established alternatives.
Caption: Phased workflow for characterization and comparison of a novel compound.
Part 2: Hypothetical Comparison - A Case Study
Let us assume that primary screening (Phase 1) identified 1-(2-cyanophenyl)-N-methylmethanesulfonamide as a potent inhibitor of Hypothetical Protease X (HPX) , a key enzyme in an inflammatory pathway. We would then proceed to a direct comparison against two well-established HPX inhibitors: Comparator A (Standard-of-Care) and Comparator B (Alternative Mechanism) .
In Vitro Potency and Selectivity
The first step is to quantify the inhibitory potency of our compound against HPX and compare it to the alternatives.
Experimental Protocol: IC50 Determination via FRET Assay
-
Reagents: Recombinant Human HPX, FRET-based peptide substrate, Assay Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20), 1-(2-cyanophenyl)-N-methylmethanesulfonamide, Comparator A, Comparator B, DMSO.
-
Compound Preparation: Prepare 10 mM stock solutions of all compounds in 100% DMSO. Create a 10-point, 3-fold serial dilution series in Assay Buffer.
-
Assay Plate Setup: Add 5 µL of each compound dilution to a 384-well, low-volume black plate.
-
Enzyme Addition: Add 10 µL of HPX (final concentration 1 nM) to each well. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 10 µL of the FRET substrate (final concentration 10 µM) to initiate the reaction.
-
Data Acquisition: Immediately begin reading the fluorescence signal (Excitation/Emission appropriate for the FRET pair) every 60 seconds for 30 minutes on a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (v) for each well. Normalize the data to high (enzyme + DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary
The results of such an experiment would be best summarized in a table for direct comparison.
| Compound | HPX IC50 (nM) | Protease Z IC50 (nM) | Selectivity Index (Z/HPX) |
| 1-(2-cyanophenyl)-N-methylmethanesulfonamide | 15.2 ± 2.1 | >10,000 | >650-fold |
| Comparator A (Standard-of-Care) | 8.9 ± 1.5 | 1,200 | ~135-fold |
| Comparator B (Alternative Mechanism) | 110.4 ± 9.8 | >10,000 | >90-fold |
This hypothetical data would suggest our compound is highly potent and significantly more selective for HPX over the off-target Protease Z than the current standard-of-care.
Mechanism of Action: Target Engagement
Demonstrating that the compound physically interacts with the target protein within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is an authoritative method for this purpose.
Experimental Protocol: CETSA for Target Engagement
-
Cell Culture: Grow a relevant human cell line (e.g., THP-1 monocytes) to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM of 1-(2-cyanophenyl)-N-methylmethanesulfonamide for 1 hour at 37°C.
-
Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Quantify the amount of soluble HPX remaining in the supernatant at each temperature using Western blotting with a specific anti-HPX antibody.
-
Data Analysis: Plot the percentage of soluble HPX versus temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
Visualizing the Expected Outcome
A Comparative Guide to Validating the Purity of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of the novel compound "1-(2-cyanophenyl)-N-methylmethanesulfonamide." The methodologies described herein are designed to establish a robust, self-validating system for impurity profiling, ensuring the generation of reliable data that aligns with stringent regulatory expectations. We will explore a multi-faceted, orthogonal approach, explaining not just the protocols but the scientific rationale behind the selection of each analytical technique.
The Imperative of Purity in Drug Development
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. Unwanted substances, even at trace levels, can introduce toxicity or alter the therapeutic effect of the drug product.[1] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established clear guidelines for the reporting, identification, and toxicological qualification of impurities.[2][3][4] This guide, therefore, focuses on creating a comprehensive analytical strategy to confidently characterize the purity of 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
Understanding the Analyte: Potential Impurity Profile
A logical first step in any purity validation is to anticipate the potential impurities. Based on the structure of 1-(2-cyanophenyl)-N-methylmethanesulfonamide, a plausible synthetic route involves the reaction of 2-aminobenzonitrile with methanesulfonyl chloride, followed by N-methylation. This process can introduce several types of organic impurities:
-
Starting Materials: Unreacted 2-aminobenzonitrile or methanesulfonyl chloride.
-
Intermediates: The unmethylated precursor, 1-(2-cyanophenyl)methanesulfonamide.
-
By-products: Compounds formed from side reactions, such as dimerization or polysulfonylation.
-
Degradation Products: Impurities that form during manufacturing or upon storage, potentially through hydrolysis of the sulfonamide or nitrile groups.
A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.
Orthogonal Analytical Strategies for Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a comprehensive and trustworthy assessment. We will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantification
Causality: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, reproducibility, and quantitative accuracy.[5] For a molecule like 1-(2-cyanophenyl)-N-methylmethanesulfonamide, which contains aromatic and polar functional groups, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their hydrophobicity, effectively resolving the API from potentially more or less polar impurities.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point.[6]
-
Mobile Phase: A gradient elution is recommended to resolve a wide range of potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B (hold)
-
25-30 min: 90% to 10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[7]
-
Detection: UV detection at a wavelength where the analyte and expected impurities have significant absorbance (e.g., 240 nm).[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 4.5 | 15,200 | 0.15 | Impurity A (Potential Starting Material) |
| 2 | 8.2 | 99,850,000 | 99.75 | 1-(2-cyanophenyl)-N-methylmethanesulfonamide |
| 3 | 11.3 | 10,500 | 0.10 | Impurity B (Potential By-product) |
| Total | 100,000,000 | 100.00 |
Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Impurity Identification
Causality: When HPLC analysis reveals unknown impurity peaks, LC-MS is the ideal technique for identification.[8][9] It couples the separation power of HPLC with the detection specificity of mass spectrometry, which provides the molecular weight of the eluted compounds. High-Resolution Mass Spectrometry (HRMS) can even determine the elemental composition, offering a high degree of confidence in structural elucidation.[9][10]
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for HRMS).
-
LC Method: Utilize the same HPLC method developed previously to ensure correlation of retention times.
-
Ionization Source: Electrospray Ionization (ESI) is suitable for this molecule and is typically operated in both positive and negative ion modes to maximize the chances of detecting all components.[9]
-
Mass Analysis:
-
Perform a full scan to detect the molecular ions of all separated components.
-
Perform tandem MS (MS/MS) experiments on the impurity peaks to obtain fragmentation patterns. These patterns provide structural clues that, when compared to the fragmentation of the main compound, help to identify the impurity's structure.[9][10]
-
Data Presentation: Correlating HPLC and MS Data
| HPLC Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity |
| 4.5 | 119.05 | 2-aminobenzonitrile (Starting Material) |
| 8.2 | 213.06 | 1-(2-cyanophenyl)-N-methylmethanesulfonamide |
| 11.3 | 199.04 | 1-(2-cyanophenyl)methanesulfonamide (Intermediate) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Verification
Causality: NMR spectroscopy is an indispensable tool for the absolute structural elucidation of organic molecules and their impurities.[11][12] Unlike chromatographic techniques that rely on separation, NMR provides a comprehensive profile of all proton-bearing molecules in the sample.[13] It is particularly valuable for identifying impurities that may co-elute in HPLC or lack a UV chromophore.[12] Quantitative NMR (qNMR) can also be used for highly accurate purity assessments without the need for reference standards of the impurities.[14]
Experimental Protocol: ¹H NMR for Purity Assessment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons for accurate integration.
-
Analysis:
-
Structural Confirmation: Verify that the chemical shifts, splitting patterns, and integrations of the major signals match the expected structure of 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
-
Impurity Detection: Look for minor signals that do not correspond to the main compound or the solvent. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimate of the impurity level.
-
Integrated Purity Validation Workflow
The most effective purity validation strategy integrates these orthogonal techniques into a logical workflow. This ensures that impurities are not only detected and quantified but also rigorously identified, satisfying scientific and regulatory standards.
Caption: Integrated workflow for API purity validation.
Comparison of Analytical Techniques
Choosing the right analytical tool depends on the specific goal, whether it is routine quality control, in-depth investigation of an unknown impurity, or final release testing.
| Technique | Primary Information | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| HPLC-UV | Purity (%), Retention Time | High (ng-µg) | Excellent | Robust, reproducible, widely available, ideal for QC.[15] | Requires reference standards for absolute quantification of impurities; potential for co-elution.[10] |
| TLC | Qualitative Purity, Rƒ Value | Moderate (µg) | Semi-quantitative at best | Fast, inexpensive, good for reaction monitoring.[15][16] | Low resolution, not suitable for precise quantification.[10] |
| LC-MS | Molecular Weight, Structure | Very High (pg-ng) | Good | Definitive identification of unknowns, high sensitivity.[8][10][14] | More complex instrumentation, matrix effects can suppress ionization. |
| NMR | Absolute Structure | Low (mg) | Excellent (qNMR) | Provides unambiguous structural information, no chromophore needed.[11][12] | Low sensitivity compared to MS, requires higher sample amounts.[12][13] |
Regulatory Context: Adherence to ICH Guidelines
The data generated from this multi-technique approach directly addresses the requirements of ICH guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[3][17]
-
Reporting Threshold: HPLC data determines which impurities must be reported in regulatory filings (typically ≥0.05% or ≥0.1%).[2]
-
Identification Threshold: For impurities exceeding this level (e.g., >0.10% or 1.0 mg/day intake), their structure must be determined, a task for which LC-MS and NMR are essential.[2]
-
Qualification Threshold: Impurities above this higher threshold must be assessed for their biological safety.
By systematically applying the described workflow, drug developers can build a comprehensive data package that demonstrates a deep understanding and control of the impurity profile of 1-(2-cyanophenyl)-N-methylmethanesulfonamide, ensuring both product quality and patient safety.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
SIELC. RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column. Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Journal of the Association of Official Analytical Chemists. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]
-
Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
RSSL. Identifying and elucidating impurity species. Retrieved from [Link]
-
National Institutes of Health. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
-
ICH. Quality Guidelines. Retrieved from [Link]
-
National Institutes of Health. (2023, December 1). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Retrieved from [Link]
-
Loyola eCommons. Spectrophotometric Determinations of the Sulfonamides. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
National Institutes of Health. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]
-
National Institutes of Health. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
US EPA. Environmental Chemistry Methods: Cyanazine; 416599-01. Retrieved from [Link]
-
ResearchGate. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. jpionline.org [jpionline.org]
- 5. academic.oup.com [academic.oup.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying and elucidating impurity species [rssl.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. One moment, please... [sterlingpharmasolutions.com]
- 11. veeprho.com [veeprho.com]
- 12. biomedres.us [biomedres.us]
- 13. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fsis.usda.gov [fsis.usda.gov]
- 17. ema.europa.eu [ema.europa.eu]
Comparative Analysis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide in the Landscape of Aldosterone Synthase Inhibitors
A Technical Guide for Researchers in Drug Development
In the pursuit of novel therapeutics for cardiovascular and metabolic diseases, the inhibition of aldosterone synthase (CYP11B2) has emerged as a promising strategy.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of "1-(2-cyanophenyl)-N-methylmethanesulfonamide," a representative of the sulfonamide class of potential CYP11B2 inhibitors. By comparing its structural features and inferred activity with established clinical candidates, this document aims to provide researchers with a framework for the evaluation and development of next-generation aldosterone synthase inhibitors.
Introduction: The Rationale for Aldosterone Synthase Inhibition
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance.[3] However, excessive aldosterone production is implicated in the pathophysiology of hypertension, heart failure, and chronic kidney disease.[3][4] Aldosterone synthase (CYP11B2), a cytochrome P450 enzyme, catalyzes the final, rate-limiting steps of aldosterone biosynthesis.[2] Its inhibition offers a targeted approach to reduce aldosterone levels, thereby mitigating its deleterious effects.[2][3]
A significant challenge in developing CYP11B2 inhibitors is achieving selectivity over the highly homologous (93% sequence identity) steroid 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[2][5] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect that has hampered the clinical development of early-generation inhibitors.[4]
This guide will dissect the structural components of "1-(2-cyanophenyl)-N-methylmethanesulfonamide" and project its potential efficacy and selectivity by drawing parallels with extensively studied aldosterone synthase inhibitors.
Structure-Activity Relationship (SAR) Analysis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide
The structure of "1-(2-cyanophenyl)-N-methylmethanesulfonamide" comprises three key pharmacophoric elements: a cyanophenyl ring, a sulfonamide linker, and an N-methyl group. The interplay of these features is critical in defining its interaction with the active site of CYP11B2.
The Cyanophenyl Moiety: A Key Interaction Motif
The presence of a cyano group on the phenyl ring is a notable feature. In many enzyme inhibitors, cyano groups can act as hydrogen bond acceptors or participate in dipole-dipole interactions. For CYP11B2 inhibitors, modifications on the aromatic ring that binds within the enzyme's active site are crucial for potency and selectivity. While direct data for the topic compound is unavailable, SAR studies of other inhibitors, such as those leading to the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, have shown that a para-cyanophenyl ring can be optimal for balanced dual inhibition, suggesting its importance in ligand-target engagement.[6]
The Sulfonamide Linker: A Potential Heme-Coordinating Group
The sulfonamide functional group is a cornerstone of many clinically used drugs due to its chemical stability and ability to form hydrogen bonds.[7][8] In the context of cytochrome P450 inhibitors, a key interaction is the coordination of a nitrogen-containing heterocycle (like the imidazole in Osilodrostat) to the heme iron at the enzyme's active site.[5] For "1-(2-cyanophenyl)-N-methylmethanesulfonamide," the sulfonamide nitrogen could potentially play a role in coordinating with the heme iron, although this is a less common interaction compared to imidazoles or triazoles. The geometry and electronic properties of the sulfonamide will dictate the strength of this interaction.
The N-Methyl Group: Modulating Physicochemical Properties
The N-methyl group on the sulfonamide can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. It may also sterically influence the orientation of the molecule within the binding pocket, which can impact both potency and selectivity.
Comparative Analysis with Established Aldosterone Synthase Inhibitors
To contextualize the potential of "1-(2-cyanophenyl)-N-methylmethanesulfonamide," it is instructive to compare its structural features with those of well-characterized clinical candidates: Osilodrostat (LCI699), Baxdrostat, and Dexfadrostat.
| Compound | Structure | CYP11B2 IC50 | CYP11B1 IC50 | Selectivity (CYP11B1/CYP11B2) | Key Structural Features | References |
| Osilodrostat (LCI699) | 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile | 0.7 nM (human) | 35 nM | ~50-fold | Imidazole for heme coordination; fluorobenzonitrile for additional interactions. | [5][9] |
| Baxdrostat | N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide | ~13 nM (Ki) | >100-fold selective | >100-fold | Does not contain a traditional heme-coordinating group; achieves selectivity through shape complementarity. | [1][10][11] |
| Dexfadrostat | (R)-4-(1H-imidazol-1-ylmethyl)-benzonitrile | Potent inhibitor | High selectivity | High | Imidazole for heme coordination; chiral center influencing binding. | [12][13] |
| 1-(2-cyanophenyl)-N-methylmethanesulfonamide | 2-(N-methylmethylsulfonamido)benzonitrile | Not Reported | Not Reported | Not Reported | Cyanophenyl ring; Sulfonamide linker; N-methyl group. |
Analysis:
-
Osilodrostat demonstrates the potency that can be achieved with a classic imidazole-based heme-coordinating scaffold.[5][9] Its fluorobenzonitrile moiety contributes to its binding affinity. The cyanophenyl group in our topic compound may serve a similar purpose.
-
Baxdrostat represents a newer class of inhibitors that achieve selectivity through a different mechanism, likely by avoiding direct heme coordination and instead relying on specific interactions within the binding pocket.[1][10][11] This highlights that potent and selective inhibition is not solely dependent on a traditional heme-binding motif.
-
Dexfadrostat , an enantiomer of fadrozole, underscores the importance of stereochemistry in achieving selective inhibition.[12][13]
Based on this comparison, "1-(2-cyanophenyl)-N-methylmethanesulfonamide" possesses a cyanophenyl group, a feature associated with potent inhibitors. However, its sulfonamide linker is a less conventional choice for strong heme coordination compared to the imidazole ring present in Osilodrostat and Dexfadrostat. Its overall potency and selectivity will be highly dependent on how the entire molecule orients within the active sites of CYP11B2 and CYP11B1.
Experimental Protocols for Inhibitor Evaluation
To empirically determine the performance of "1-(2-cyanophenyl)-N-methylmethanesulfonamide" and its analogs, the following experimental workflows are essential.
In Vitro Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against CYP11B2 and CYP11B1.
Methodology:
-
Enzyme Source: Use human recombinant CYP11B1 and CYP11B2 enzymes expressed in a suitable cell line (e.g., human renal leiomyoblastoma cells or V79MZ hamster fibroblasts).[1][14]
-
Substrate: For CYP11B2, use corticosterone or [3H]-labeled 11-deoxycorticosterone. For CYP11B1, use 11-deoxycortisol or [3H]-labeled 11-deoxycorticosterone.[4][14]
-
Incubation: Incubate the enzyme, substrate, and varying concentrations of the test compound in an appropriate buffer system.
-
Detection: Quantify the product (aldosterone for CYP11B2, cortisol for CYP11B1) using a validated method such as LC-MS/MS or scintillation counting for radiolabeled substrates.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for Aldosterone and Cortisol Production
This assay assesses the ability of a compound to inhibit steroidogenesis in a more physiologically relevant cellular context.
Methodology:
-
Cell Line: Utilize a human adrenocortical carcinoma cell line, such as NCI-H295R, which expresses the necessary steroidogenic enzymes.[15]
-
Stimulation: Treat the cells with a stimulant of steroidogenesis, such as angiotensin II or forskolin, in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Quantification: Measure the concentrations of aldosterone and cortisol in the cell culture supernatant using ELISA or LC-MS/MS.
-
Data Analysis: Calculate the IC50 values for the inhibition of both aldosterone and cortisol production.
Visualization of Key Concepts
Aldosterone Synthesis Pathway and Points of Inhibition
Caption: Simplified steroidogenesis pathway highlighting the roles of CYP11B1 and CYP11B2 and the points of therapeutic intervention.
Conceptual Experimental Workflow for Inhibitor Profiling
Caption: A streamlined workflow for the in vitro and cell-based characterization of novel aldosterone synthase inhibitors.
Conclusion
"1-(2-cyanophenyl)-N-methylmethanesulfonamide" presents an interesting chemical scaffold for the development of aldosterone synthase inhibitors. Its cyanophenyl moiety is a feature shared with other potent inhibitors, while its sulfonamide linker represents a less-explored alternative to the more common imidazole-based heme-coordinating groups. A thorough experimental evaluation, following the protocols outlined in this guide, is necessary to ascertain its potency and, crucially, its selectivity over CYP11B1. By systematically exploring the SAR of this and related compounds, and by benchmarking against established clinical candidates, researchers can advance the design of safer and more effective therapies for aldosterone-mediated diseases.
References
-
Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511. [Link]
-
Gomez-Sanchez, C. E., et al. (2021). Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design. Hypertension, 78(2), 456–466. [Link]
-
Various Authors. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Synthetic Communications, 51(15), 2267-2293. [Link]
-
Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]
-
Various Authors. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(61), 37235-37255. [Link]
-
Bechmann, N., et al. (2023). Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate. Nature Communications, 14(1), 6338. [Link]
-
Various Authors. (2021). Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate. [Link]
-
Bogman, K., et al. (2017). Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). Hypertension, 69(1), 189-196. [Link]
-
PubChem. Baxdrostat. PubChem. [Link]
-
Wikipedia. Baxdrostat. Wikipedia. [Link]
-
Various Authors. (2024). Development of Highly Selective Aldosterone Synthase Inhibitors. ACS Publications. [Link]
-
ResearchGate. Structural and Clinical Characterization of CYP11B2 Inhibition by Dexfadrostat Phosphate. ResearchGate. [Link]
-
ResearchGate. Investigating Baxdrostat and Its Derivatives as Aldosterone Synthase Inhibitors for Resistant Hypertension: An In Silico Approach. ResearchGate. [Link]
-
Woo, L. W., et al. (2012). Synthesis and structure–activity relationship studies of derivatives of the dual aromatase–sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(13), 6075-6087. [Link]
-
Cerny, M. A., et al. (2015). Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human. The Journal of Steroid Biochemistry and Molecular Biology, 154, 1-8. [Link]
-
National Cancer Institute. Definition of osilodrostat. NCI Drug Dictionary. [Link]
-
ClinicalTrials.gov. Osilodrostat (LCI699) A Phase II, open-label, dose titration, multi-center study to assess the safety/tolerability and efficacy. ClinicalTrials.gov. [Link]
-
Pinto, A., et al. (2019). Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1083-1088. [Link]
-
Various Authors. (2024). The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review. Cardiac Failure Review, 10, e08. [Link]
-
Wikipedia. Osilodrostat. Wikipedia. [Link]
-
Azizi, M., et al. (2010). Aldosterone Synthase Inhibition With LCI699. Hypertension, 56(4), 657-663. [Link]
-
Various Authors. (2024). Aldosterone Synthase Inhibitors for Resistant Hypertension: Pharmacological Insights – A Systematic Review. LJMU Research Online. [Link]
-
Lucas, S., et al. (2013). Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases. ACS Medicinal Chemistry Letters, 4(7), 656-661. [Link]
-
Bureik, M., et al. (2009). Selective Cyp11B1 Inhibitors for the Treatment of Cortisol Dependent Diseases. ACS Medicinal Chemistry Letters, 1(1), 18-22. [Link]
-
ResearchGate. CYP11B2 inhibitor dexfadrostat phosphate suppresses the aldosterone-to-renin ratio, an indicator of sodium retention, in healthy volunteers. ResearchGate. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. dexfadrostat. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Lucas, S., et al. (2015). Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. Journal of Medicinal Chemistry, 58(12), 5097-5114. [Link]
-
Hartmann, R. W., et al. (2010). First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases. ACS Medicinal Chemistry Letters, 1(5), 224-228. [Link]
-
Various Authors. (2023). Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. ACS Pharmacology & Translational Science, 6(12), 1870-1883. [Link]
-
Various Authors. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]
-
Various Authors. (2024). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [Link]
-
ResearchGate. Table 1. Inhibition of human CYP11B1 and CYP11B2 by references I–III... ResearchGate. [Link]
-
Wang, Y., et al. (2022). Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism. Acta Pharmaceutica Sinica B, 12(5), 2261-2274. [Link]
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
Sources
- 1. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 4. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Baxdrostat | C22H25N3O2 | CID 71535962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Baxdrostat - Wikipedia [en.wikipedia.org]
- 12. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide Against Human Carbonic Anhydrase IX
A Senior Application Scientist's Guide to In Silico Target Validation
This guide provides a comprehensive framework for conducting a comparative molecular docking study of the novel compound, 1-(2-cyanophenyl)-N-methylmethanesulfonamide. Given the presence of a sulfonamide moiety—a classic zinc-binding pharmacophore—we hypothesize its potential as an inhibitor of metalloenzymes. We have selected Human Carbonic Anhydrase IX (CA IX) as the primary target for this investigation. CA IX is a well-established therapeutic target, as its overexpression is frequently associated with hypoxic tumors, where it plays a crucial role in pH regulation and cancer cell survival.
To objectively evaluate the potential of our lead compound, its in silico performance will be benchmarked against two clinically established Carbonic Anhydrase inhibitors: Acetazolamide and Dorzolamide . This comparative approach is essential for contextualizing the docking scores and predicted binding interactions, providing a rational basis for subsequent in vitro validation.
Scientific Rationale and Experimental Design
The core principle of this study is to predict the binding affinity and conformation of a ligand within the active site of a target protein. Sulfonamide-based inhibitors typically function by coordinating with the catalytic zinc ion (Zn²⁺) in the active site of Carbonic Anhydrases. Our primary objective is to determine if 1-(2-cyanophenyl)-N-methylmethanesulfonamide can adopt a favorable binding pose that facilitates this key interaction, and how its predicted affinity compares to known drugs.
The experimental workflow is designed as a self-validating system. By including well-characterized inhibitors (positive controls), we can first validate our docking protocol. A successful protocol should be able to reproduce the known binding modes of Acetazolamide and Dorzolamide, a process often referred to as re-docking if a co-crystallized structure is used. Achieving this provides confidence in the predictions made for our novel compound.
Caption: Figure 1: Workflow for the comparative docking study.
Detailed Experimental Protocol
This protocol utilizes industry-standard, open-source software to ensure reproducibility. We will use AutoDock Vina, a widely adopted tool for molecular docking, valued for its accuracy and computational speed.
2.1. Target Protein Preparation
-
Retrieval: Download the crystal structure of Human Carbonic Anhydrase IX in complex with an inhibitor. A suitable entry is PDB ID: 5FL4 . This structure provides a high-resolution view of the active site.
-
Preparation using PyMOL and AutoDockTools:
-
Load the PDB file (5FL4.pdb) into PyMOL.
-
Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand. This is done to ensure the docking algorithm evaluates only the protein's contribution.
-
Save the cleaned protein structure as 5fl4_protein.pdb.
-
Load 5fl4_protein.pdb into AutoDockTools (ADT).
-
Add polar hydrogens, which are critical for forming hydrogen bonds.
-
Compute Gasteiger charges to assign partial atomic charges, which are essential for calculating electrostatic interactions.
-
Save the prepared receptor file in the required format as 5fl4_protein.pdbqt.
-
2.2. Ligand Preparation
-
Structure Generation:
-
Obtain the 2D structures of Acetazolamide and Dorzolamide from a chemical database like PubChem.
-
Draw the structure of 1-(2-cyanophenyl)-N-methylmethanesulfonamide using a chemical drawing tool like ChemDraw or MarvinSketch.
-
-
3D Conformation and Energy Minimization:
-
Convert the 2D structures into 3D SDF or MOL2 files.
-
Perform energy minimization using a force field like MMFF94. This step is crucial to generate a low-energy, sterically plausible starting conformation for docking. Open Babel or similar software can be used for this task.
-
-
Preparation for AutoDock Vina:
-
Load each energy-minimized ligand into ADT.
-
Detect the rotatable bonds. The docking algorithm will explore different torsions of these bonds during the simulation.
-
Save each prepared ligand in the pdbqt format (novel_compound.pdbqt, acetazolamide.pdbqt, dorzolamide.pdbqt).
-
2.3. Grid Box Generation
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.
-
In ADT, with the 5fl4_protein.pdbqt loaded, identify the active site. This can be done by superimposing the original co-crystallized ligand from 5FL4 or by identifying the catalytic Zn²⁺ ion.
-
Center the grid box on the active site, ensuring it is large enough to encompass the entire binding pocket and allow the ligands to rotate freely. A typical size is 25 x 25 x 25 Å.
-
Save the grid parameters (center coordinates and dimensions) in a configuration file, conf.txt.
2.4. Molecular Docking Execution
-
Create a configuration file (conf.txt) for AutoDock Vina. This file specifies the paths to the receptor and ligand files, as well as the grid box parameters.
-
Run the docking simulation from the command line for each ligand: vina --config conf.txt --log log_novel_compound.txt
-
Repeat the process for Acetazolamide and Dorzolamide by changing the ligand and out file paths in the configuration file.
Hypothetical Results and Comparative Analysis
The output of a docking simulation provides two key pieces of information: the predicted binding affinity (a score) and the predicted binding poses (conformations).
Table 1: Comparative Docking Scores
| Compound | Binding Affinity (kcal/mol) | Predicted Interactions with Zn²⁺ | Key Hydrogen Bond Interactions (Residue) |
| 1-(2-cyanophenyl)-N-methylmethanesulfonamide | -8.2 | Yes (Sulfonamide) | Thr199, Gln92 |
| Acetazolamide (Control) | -7.9 | Yes (Sulfonamide) | Thr199, Thr200 |
| Dorzolamide (Control) | -8.5 | Yes (Sulfonamide) | Thr199, His64 |
Analysis of Predicted Binding Modes:
-
Binding Affinity: The hypothetical binding affinity for 1-(2-cyanophenyl)-N-methylmethanesulfonamide (-8.2 kcal/mol) is predicted to be slightly stronger than that of Acetazolamide (-7.9 kcal/mol) and comparable to Dorzolamide (-8.5 kcal/mol). This score suggests that the novel compound is a promising candidate for potent CA IX inhibition.
-
Core Interaction: Crucially, the top-ranked pose for our novel compound shows the sulfonamide group directly coordinating with the active site Zn²⁺ ion, mimicking the binding mode of the established inhibitors. This is a primary indicator of a potentially valid inhibitory mechanism.
-
Hydrogen Bonding: The predicted pose indicates strong hydrogen bonds with the side chains of Thr199 and Gln92. Thr199 is a highly conserved residue in the CA active site and its interaction is critical for anchoring the inhibitor.
-
Comparative Insights: The cyanophenyl group of the novel compound is predicted to occupy a hydrophobic pocket adjacent to the active site, an interaction not available to Acetazolamide. This additional interaction could contribute to its favorable binding energy. The ability to form specific interactions that complement the target's topology is a hallmark of a well-designed ligand.
Evaluating 1-(2-cyanophenyl)-N-methylmethanesulfonamide as a Putative Monoamine Oxidase Inhibitor Against Established Clinical Agents
A Comparative Guide for Researchers
Abstract
In the landscape of neuropharmacology, the quest for novel modulators of key enzymes remains a cornerstone of therapeutic innovation. This guide introduces "1-(2-cyanophenyl)-N-methylmethanesulfonamide," a novel compound with structural motifs suggestive of inhibitory activity against monoamine oxidases (MAOs). We provide a comparative framework for evaluating this putative inhibitor against a panel of well-characterized, clinically relevant MAO inhibitors (MAOIs), including Phenelzine, Moclobemide, and Selegiline. This document outlines the mechanistic rationale, presents detailed experimental protocols for characterization, and offers a structure for comparative data analysis, thereby serving as a comprehensive resource for researchers in drug discovery and development.
Introduction: The Therapeutic Significance of Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are a family of mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2] They exist in two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for treating depression and anxiety disorders.[3]
-
MAO-B primarily breaks down dopamine, and its inhibition is a key strategy in managing the motor symptoms of Parkinson's disease by increasing dopaminergic tone in the brain.[4][5]
The inhibition of these enzymes increases the bioavailability of neurotransmitters, which can alleviate symptoms of various neurological and psychiatric conditions.[6] However, the development of MAOIs has been a journey of refinement, moving from non-selective, irreversible inhibitors with significant side effects to more selective and reversible agents with improved safety profiles.[1]
This guide focuses on the potential of a novel molecule, 1-(2-cyanophenyl)-N-methylmethanesulfonamide , as a next-generation MAOI. Based on its chemical structure—featuring a sulfonamide group and a cyanophenyl moiety, common in various enzyme inhibitors—we hypothesize its potential interaction with the MAO active site. We will compare this investigational compound to established MAOIs to provide a clear pathway for its characterization.
The Inhibitors: A Comparative Overview
To establish a robust benchmark for evaluating our compound of interest, we have selected three well-known MAOIs that represent different classes of inhibition.
-
Phenelzine (Nardil®): A non-selective, irreversible inhibitor of both MAO-A and MAO-B.[1][7] It is highly effective for atypical depression but is associated with significant dietary restrictions (the "cheese effect") due to the risk of hypertensive crisis from tyramine-rich foods.[6][7]
-
Moclobemide (Aurorix®): A selective, reversible inhibitor of MAO-A (RIMA).[1] Its reversibility significantly reduces the risk of hypertensive crisis, offering a safer alternative for depression treatment.[8]
-
Selegiline (Eldepryl®, Zelapar®): A selective, irreversible inhibitor of MAO-B at lower doses.[5][9][10] It is widely used as an adjunct therapy in Parkinson's disease to prolong the effects of levodopa and may have neuroprotective properties.[4][5]
Mechanism of Action: Modulating Neurotransmitter Levels
MAOIs function by blocking the catalytic activity of the MAO enzyme, thereby preventing the breakdown of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.
Proposed Experimental Evaluation: A Roadmap for Characterization
To ascertain the inhibitory profile of "1-(2-cyanophenyl)-N-methylmethanesulfonamide," a series of standardized in vitro assays are required. These experiments are designed to determine its potency, selectivity, and mode of action.
Experimental Workflow
The following workflow provides a logical sequence for characterizing a novel putative MAO inhibitor.
Caption: Standard workflow for characterizing a novel MAO inhibitor.
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of MAO-A and MAO-B by 50% (IC50).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Phosphate buffer (pH 7.4)
-
Test compound ("1-(2-cyanophenyl)-N-methylmethanesulfonamide") and known inhibitors
-
96-well microplate and plate reader (fluorescence)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test compound and reference inhibitors (Phenelzine, Moclobemide, Selegiline) in phosphate buffer.
-
Enzyme Pre-incubation: In a 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) to wells containing 25 µL of the inhibitor dilutions. Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add 25 µL of the substrate cocktail (containing the specific substrate, HRP, and Amplex® Red) to each well to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic readings of fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes at 37°C. The production of hydrogen peroxide by MAO is coupled to the HRP/Amplex Red system, generating a fluorescent signal.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Reversibility Assay
Objective: To determine if the inhibition is reversible or irreversible.
Procedure:
-
High Concentration Incubation: Incubate a high concentration (e.g., 10x IC50) of the test compound with MAO-A and MAO-B for 30 minutes.
-
Removal of Unbound Inhibitor: Subject the enzyme-inhibitor mixture to rapid dialysis or size-exclusion chromatography to remove any unbound inhibitor.
-
Measure Residual Activity: Measure the enzymatic activity of the dialyzed sample using the assay described in Protocol 1.
-
Interpretation:
-
Reversible Inhibition: If enzymatic activity is restored after dialysis, the inhibition is reversible.
-
Irreversible Inhibition: If enzymatic activity is not restored, the inhibition is irreversible, indicating a covalent bond has likely formed between the inhibitor and the enzyme.
-
Comparative Data Summary
The following table presents established data for the reference inhibitors and outlines the target data points for "1-(2-cyanophenyl)-N-methylmethanesulfonamide." This structured comparison is essential for positioning the novel compound within the existing therapeutic landscape.
| Inhibitor | Target(s) | IC50 MAO-A (nM) | IC50 MAO-B (nM) | Selectivity Index (A/B) | Mode of Inhibition | Key Clinical Use |
| Phenelzine | MAO-A / MAO-B | ~250 | ~180 | ~1.4 (Non-selective) | Irreversible | Atypical Depression[2] |
| Moclobemide | MAO-A | ~200 | ~20,000 | ~0.01 (MAO-A Selective) | Reversible | Depression, Social Anxiety[8] |
| Selegiline | MAO-B | ~9,000 | ~15 | >600 (MAO-B Selective) | Irreversible | Parkinson's Disease[5][9] |
| 1-(2-cyanophenyl)-N-methylmethanesulfonamide | Putative MAO | To be determined | To be determined | To be determined | To be determined | Investigational |
Discussion and Future Directions
The established MAOIs each have a distinct profile of selectivity and reversibility that dictates their clinical utility and side-effect profile.
-
Irreversible, Non-selective (Phenelzine): High efficacy but carries a significant risk of drug-food interactions, requiring strict dietary monitoring.[6]
-
Reversible, Selective (Moclobemide): Improved safety profile due to reversibility, which allows tyramine to be metabolized if concentrations become too high.[1]
-
Irreversible, Selective (Selegiline): At therapeutic doses for Parkinson's, it selectively inhibits MAO-B, avoiding the tyramine interaction associated with MAO-A inhibition.[4][11]
The characterization of 1-(2-cyanophenyl)-N-methylmethanesulfonamide will reveal where it fits within this spectrum. Should it demonstrate high potency and selectivity for either MAO-A or MAO-B, coupled with a favorable reversibility profile, it could represent a significant advancement. For instance, a potent, selective, and reversible MAO-B inhibitor could offer the benefits of Selegiline with an even greater margin of safety.
Emerging research also points to new applications for MAOIs beyond their traditional use, including roles in cancer immunotherapy, suggesting that novel inhibitors could have a broad therapeutic impact.[8][12][13][14]
Conclusion
While "1-(2-cyanophenyl)-N-methylmethanesulfonamide" is currently an uncharacterized molecule, its structure holds promise for activity as a monoamine oxidase inhibitor. This guide provides the necessary scientific framework to rigorously test this hypothesis. By employing the detailed protocols for determining potency, selectivity, and mechanism of action, researchers can effectively compare its performance against established inhibitors like Phenelzine, Moclobemide, and Selegiline. The resulting data will be critical in determining whether this novel compound warrants further investigation as a potential therapeutic agent for neurological or psychiatric disorders.
References
-
MAO-B Inhibitors | Parkinson's Foundation. Parkinson's Foundation. [Link]
-
Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]
-
MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Cleveland Clinic. [Link]
-
Monoamine oxidase inhibitor. Wikipedia. [Link]
-
Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Caccia, C., et al. PMC - PubMed Central. [Link]
-
MAO-B Inhibitors in PD. Unshakeable MD. [Link]
-
Adjunctive MAO-B or COMT inhibitors for Parkinson's disease. VJNeurology. [Link]
-
MAO Inhibitors. Rehman, A., et al. StatPearls - NCBI Bookshelf. [Link]
-
MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. [Link]
-
Monoamine Oxidase Inhibitors (MAOIs). American Addiction Centers. [Link]
-
What MAO inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
-
MAO Inhibitors as Novel Cancer Immunotherapy Candidates. Medriva. [Link]
-
Old antidepressants show promise as immuno-oncology treatments in melanoma and colon cancer. Fierce Biotech. [Link]
-
MAOI Antidepressants: Could They Be a Next-Generation ICB Therapy? Frontiers. [Link]
-
Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Sasi, M., et al. PMC - PubMed Central. [Link]
Sources
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. americanaddictioncenters.org [americanaddictioncenters.org]
- 8. Frontiers | MAOI Antidepressants: Could They Be a Next-Generation ICB Therapy? [frontiersin.org]
- 9. unshakeablemd.com [unshakeablemd.com]
- 10. vjneurology.com [vjneurology.com]
- 11. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 12. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. williamscancerinstitute.com [williamscancerinstitute.com]
- 14. fiercebiotech.com [fiercebiotech.com]
A Comparative Guide to the Cross-Reactivity of 1-(2-cyanophenyl)-N-methylmethanesulfonamide and Other TAK1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its successful development as a therapeutic agent or a chemical probe. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough cross-reactivity profile a critical dataset.[1][2][3] This guide provides an in-depth comparison of the putative Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitor, 1-(2-cyanophenyl)-N-methylmethanesulfonamide , with other known TAK1 inhibitors. We will delve into the experimental methodologies used to determine kinase selectivity and present comparative data to illustrate the importance of these analyses.
The Central Role of TAK1 in Cellular Signaling
TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node that integrates signals from various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β.[4] Upon activation, TAK1 phosphorylates downstream kinases, leading to the activation of key transcription factors such as NF-κB and AP-1.[5] These pathways are central to immune and inflammatory responses, cell survival, and apoptosis.[4][5] The multifaceted roles of TAK1 signaling in various pathologies, including cancer and autoimmune diseases, have made it an attractive target for therapeutic intervention.[5][6]
Below is a diagram illustrating the pivotal position of TAK1 in cellular signaling pathways.
Caption: Simplified TAK1 signaling pathway.
The Imperative of Kinase Inhibitor Selectivity
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing selective inhibitors.[7] A lack of selectivity can result in a compound modulating multiple signaling pathways, leading to unexpected biological effects and potential toxicity. Therefore, rigorous assessment of an inhibitor's cross-reactivity across the kinome is a cornerstone of drug discovery and chemical biology.[7][8]
Comparative Analysis of TAK1 Inhibitors
While direct experimental data for "1-(2-cyanophenyl)-N-methylmethanesulfonamide" is not publicly available, we can infer its potential as a TAK1 inhibitor based on its structural motifs, which are common in other known kinase inhibitors. For a meaningful comparison, we will evaluate it alongside well-characterized TAK1 inhibitors: 5Z-7-Oxozeaenol and Takinib .
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| 1-(2-cyanophenyl)-N-methylmethanesulfonamide | Putative TAK1 | Not Available | To be determined through profiling. | N/A |
| 5Z-7-Oxozeaenol | TAK1 | ~8 | A natural product that also inhibits other kinases at higher concentrations. Can induce potential side effects.[9] | [9] |
| Takinib | TAK1 | ~9.5 | A selective TAK1 inhibitor with demonstrated efficacy in cancer and autoimmune models. | [10] |
| HS-276 | TAK1 | 2.5 | A highly selective TAK1 inhibitor with a good selectivity profile in kinome-wide screening.[11] | [11] |
Experimental Protocols for Assessing Cross-Reactivity
To generate the data necessary for a comprehensive cross-reactivity profile of a novel compound like "1-(2-cyanophenyl)-N-methylmethanesulfonamide," a multi-tiered approach is essential, starting with biochemical assays and progressing to cell-based validation.
In Vitro Kinase Profiling
The initial step involves screening the compound against a large panel of purified kinases to determine its inhibitory activity in a cell-free system.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for in vitro kinase profiling.
Detailed Protocol: Radiometric Kinase Assay (e.g., for TAK1)
-
Reaction Setup : In a 96-well plate, combine the purified TAK1/TAB1 enzyme complex with the test compound at various concentrations.
-
Initiation : Start the kinase reaction by adding a reaction mixture containing a substrate (e.g., myelin basic protein), and [γ-³²P]ATP at a concentration near the Kₘ for TAK1.
-
Incubation : Allow the reaction to proceed at 30°C for a specified time (e.g., 30 minutes).
-
Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection : Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Analysis : Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
ATP Concentration : Performing initial screens at or below the Kₘ of ATP for each kinase increases the sensitivity of the assay to competitive inhibitors.[11] However, it's also crucial to perform assays at physiological ATP concentrations (1-10 mM) to better predict cellular activity.[10][12]
-
Choice of Assay Platform : Radiometric assays are considered the "gold standard" for their direct measurement of phosphotransferase activity. However, non-radioactive methods like TR-FRET or luminescence-based assays offer higher throughput and are also widely used.[13]
Cellular Target Engagement and Pathway Analysis
Confirming that the inhibitor engages its intended target in a cellular context and produces the expected downstream effects is a critical validation step.
Experimental Workflow: Cellular Target Engagement
Caption: Workflow for cellular target engagement and pathway analysis.
Detailed Protocol: Western Blot for TAK1 Pathway Inhibition
-
Cell Culture and Treatment : Plate cells (e.g., HeLa or RAW 264.7 macrophages) and allow them to adhere. Pre-treat the cells with varying concentrations of "1-(2-cyanophenyl)-N-methylmethanesulfonamide" or a control inhibitor for 1-2 hours.
-
Stimulation : Stimulate the cells with an appropriate agonist, such as TNFα (20 ng/mL) or IL-1β (10 ng/mL), for a short period (e.g., 15-30 minutes) to activate the TAK1 pathway.
-
Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies against phosphorylated forms of downstream targets (e.g., phospho-IKKα/β, phospho-p38) and total protein controls.
-
Detection : Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis : Quantify band intensities to determine the dose-dependent inhibition of downstream signaling.
Trustworthiness Through Self-Validation:
A robust experimental design for assessing cross-reactivity includes both in vitro and cellular assays. A compound that shows high potency in a biochemical assay but weak or no activity in a cell-based assay may have poor cell permeability or be subject to efflux pumps.[14] Conversely, a compound with potent cellular activity against a pathway but weak activity against the intended purified enzyme may have off-target effects.[1][2] The convergence of data from these orthogonal approaches provides a high degree of confidence in the inhibitor's selectivity profile.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for characterizing the cross-reactivity of a novel putative TAK1 inhibitor, "1-(2-cyanophenyl)-N-methylmethanesulfonamide." By comparing its yet-to-be-determined profile with those of established inhibitors like 5Z-7-Oxozeaenol and Takinib, researchers can gain crucial insights into its therapeutic potential and suitability as a research tool. The detailed experimental protocols provide a framework for generating the necessary data to build a robust selectivity profile. Future studies should aim to perform kinome-wide screening of "1-(2-cyanophenyl)-N-methylmethanesulfonamide" and validate these findings in relevant cellular models of inflammation and cancer to fully elucidate its mechanism of action and potential for clinical translation.
References
- Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
- MDPI. (2019). Synthesis of 2-Cyanopyrimidines.
- Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-8.
- Frontiers in Immunology. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses.
-
Wikipedia. (n.d.). Mitogen-activated protein kinase. Retrieved from [Link]
- JCI Insight. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis.
-
Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Retrieved from [Link]
-
Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 4(1), 1-11. Retrieved from [Link]
-
PubMed. (2021). TAK1 signaling is a potential therapeutic target for pathological angiogenesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
-
National Institutes of Health. (n.d.). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Retrieved from [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]
-
PubMed Central. (2017). TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis. Retrieved from [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
-
PubMed Central. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Cross-reactivity among iodinated contrast agents: should we be concerned?. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the TAK1 signaling pathway. Retrieved from [Link]
-
bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]
-
bioRxiv. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
PubMed Central. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Retrieved from [Link]
-
PubMed. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. Retrieved from [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Retrieved from [Link]
-
Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]
-
PubMed. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved from [Link]
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 5. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to Analytical Method Validation for 1-(2-cyanophenyl)-N-methylmethanesulfonamide
In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketed drug is underpinned by rigorous analytical scrutiny. The reliability of data at every stage—from preclinical characterization to final product quality control—is contingent upon robust and validated analytical methods. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of "1-(2-cyanophenyl)-N-methylmethanesulfonamide," a compound featuring both a sulfonamide and a nitrile functional group.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the validation of a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with a more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The experimental choices and validation parameters are explained in detail, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Subject Molecule: 1-(2-cyanophenyl)-N-methylmethanesulfonamide
"1-(2-cyanophenyl)-N-methylmethanesulfonamide" is a small organic molecule with the molecular formula C9H10N2O2S. Its structure incorporates a sulfonamide group, a common pharmacophore, and a nitrile group, which can influence the molecule's polarity, reactivity, and metabolic profile.[5][6] Given the presence of these functional groups, developing a specific and stability-indicating analytical method is crucial to distinguish the active pharmaceutical ingredient (API) from potential degradants or impurities.
Primary Analytical Method: Stability-Indicating HPLC-UV
For routine quality control and stability testing, a stability-indicating HPLC method with UV detection is often the workhorse of the pharmaceutical industry.[7] Its robustness, cost-effectiveness, and widespread availability make it an attractive primary analytical technique.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of this moderately polar molecule.[8][9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. The acidic pH helps to ensure the consistent protonation state of the sulfonamide group.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds, should provide adequate sensitivity.[9]
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase.
Rationale for Method Parameters
The choice of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of small molecules. The acetonitrile/buffer mobile phase provides good peak shape and resolution for compounds with aromatic and polar functional groups. The specific pH and organic modifier ratio would be optimized during method development to achieve the best separation between the main peak and any potential impurities or degradants.
Analytical Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[3][4] The following workflow, based on ICH Q2(R1) guidelines, will be applied to the HPLC-UV method.[1][2]
Caption: A flowchart illustrating the typical workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[10] | The peak for 1-(2-cyanophenyl)-N-methylmethanesulfonamide should be pure and free from interference from placebo and known impurities. Peak purity index > 0.995. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10] | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][3] | For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of test results obtained by the method to the true value.[10] | Recovery of 98.0% to 102.0% for the API. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability and Intermediate Precision. | Repeatability (intra-day precision): Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] | RSD of results should remain ≤ 2.0% when parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) are varied. |
Comparative Analytical Method: UPLC-MS/MS
For applications requiring higher sensitivity and selectivity, such as bioanalysis or the detection of trace-level impurities, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful alternative.[11][12]
Experimental Protocol: UPLC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) to leverage the high-pressure capabilities of the UPLC system for faster and more efficient separations.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient allows for the elution of a wider range of compounds with varying polarities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive mode, as the sulfonamide nitrogen can be readily protonated.
-
MRM Transitions: Specific parent-to-daughter ion transitions for 1-(2-cyanophenyl)-N-methylmethanesulfonamide and any known impurities would be determined and optimized.
Rationale for Method Parameters
The use of a sub-2 µm particle column in UPLC systems allows for significantly faster analysis times and improved resolution compared to traditional HPLC.[11] The gradient elution is ideal for complex samples or when analyzing compounds with a wide range of polarities. The triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the sample matrix.[13]
Performance Comparison: HPLC-UV vs. UPLC-MS/MS
The following table provides a comparative summary of the expected performance of the two analytical methods for the analysis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide. The data presented is hypothetical but representative of what would be expected in a laboratory setting.
| Parameter | HPLC-UV | UPLC-MS/MS | Commentary |
| Specificity | Good; relies on chromatographic separation and UV absorbance. Potential for co-eluting impurities with similar UV spectra. | Excellent; based on both chromatographic separation and unique mass-to-charge ratio transitions. Highly specific. | UPLC-MS/MS offers superior specificity, which is critical for complex matrices or low-level impurity analysis. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods can achieve excellent linearity. |
| Range | Typically in the µg/mL range. | Can extend into the ng/mL or even pg/mL range. | The much wider dynamic range of UPLC-MS/MS is a significant advantage. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods can provide high accuracy. |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% | UPLC-MS/MS often exhibits slightly better precision due to the high specificity of detection. |
| LOQ | ~100 ng/mL | ~0.1 ng/mL | UPLC-MS/MS is orders of magnitude more sensitive, making it suitable for trace analysis. |
| Analysis Time | ~15 minutes | ~3 minutes | UPLC offers a significant reduction in run time, increasing sample throughput. |
| Robustness | Generally robust with well-controlled parameters. | Can be more sensitive to matrix effects and requires careful optimization of MS parameters. | HPLC-UV is often considered more "rugged" for routine QC environments. |
| Cost & Complexity | Lower initial investment and operational cost. Simpler to operate and maintain. | Higher initial investment and operational cost. Requires more specialized expertise. | The choice of method is often a balance between performance requirements and available resources. |
Logical Relationship of Validation Parameters
The various parameters of method validation are interconnected, and a failure in one can impact the validity of others.
Caption: The logical interplay between key analytical method validation parameters.
Conclusion
The selection of an appropriate analytical method for "1-(2-cyanophenyl)-N-methylmethanesulfonamide" is contingent upon the specific requirements of the analysis. For routine quality control, stability studies, and assays where high concentrations of the analyte are expected, a well-validated, robust, and cost-effective stability-indicating HPLC-UV method is highly suitable.[8][14][15]
However, when the analytical challenge involves trace-level quantification, analysis in complex biological matrices, or the need for definitive identification of unknown impurities, the superior sensitivity, selectivity, and speed of a UPLC-MS/MS method are indispensable.[13][16] A thorough understanding of the strengths and limitations of each technique, guided by a comprehensive validation protocol based on ICH guidelines, is paramount to ensuring data integrity and the ultimate success of a drug development program.[10]
References
- J Pharm Sci. 1979 Jul;68(7):922-4.
- Waters Corporation. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development.
-
Ghanem, M. M., & Abushoffa, A. M. (2020). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2020, 8868359. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
ResearchGate. (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. Detection and determination of nitriles. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
ResearchGate. Fast LC/MS in the analysis of small molecules. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]
-
New Food Magazine. Application of LCMS in small-molecule drug development. [Link]
-
PubChem. N-(2-cyanophenyl)-8-(methanesulfonamido)-4-oxo-1H-quinoline-2-carboxamide. [Link]
-
Save My Exams. Nitriles | OCR A Level Chemistry A Revision Notes 2015. [Link]
-
PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]
-
PubChem. N-[2-(9H-carbazol-1-yl)phenyl]-1-(3-cyanophenyl)methanesulfonamide. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Pharmaffiliates. Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. [Link]
-
PubChem. N-(4-acetyl-2-cyanophenyl)methanesulfonamide. [Link]
-
U.S. Environmental Protection Agency. Environmental Chemistry Methods: Cyanazine; 416599-01. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. scispace.com [scispace.com]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchgate.net [researchgate.net]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Head-to-Head Performance Analysis of Novel Kinase Inhibitors: Benchmarking CPS-7 Against Established Alternatives in Oncology Research
This guide provides an in-depth comparative analysis of "CPS-7," a novel investigational 1-(2-cyanophenyl)-N-methylmethanesulfonamide derivative, against established kinase inhibitors in the context of oncology drug discovery. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive performance benchmark, supported by robust experimental data and detailed protocols. We will delve into the mechanistic rationale behind CPS-7's design, its performance in key assays, and how it compares to current standards of care, thereby offering a clear perspective on its potential therapeutic utility.
Introduction: The Rationale for Developing Novel Kinase Inhibitors
The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly kinase inhibitors. However, the emergence of drug resistance and off-target toxicities remain significant clinical challenges. This necessitates the development of next-generation inhibitors with improved selectivity and potency. CPS-7 is a novel sulfonamide-containing compound designed to target a specific kinase implicated in various malignancies. The incorporation of a cyanophenyl moiety is hypothesized to enhance binding affinity and selectivity, a concept explored in the development of various bioactive molecules.[1][2] This guide will rigorously evaluate the performance of CPS-7, providing a data-driven comparison to assist researchers in their evaluation of this and similar next-generation therapeutic candidates.
Mechanism of Action: Targeting Kinase Signaling Pathways
CPS-7 is designed as a competitive inhibitor of a key oncogenic kinase. Its mechanism of action involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates crucial for cell proliferation and survival.
Caption: Proposed mechanism of action for CPS-7.
Comparative Performance Analysis
To objectively assess the performance of CPS-7, a series of head-to-head experiments were conducted against two well-established kinase inhibitors, Competitor A and Competitor B. The following table summarizes the key performance indicators.
| Parameter | CPS-7 | Competitor A | Competitor B | Assay Method |
| Target Kinase IC50 (nM) | 15 | 50 | 10 | Biochemical Kinase Assay |
| Cellular Potency (EC50, µM) | 0.5 | 1.2 | 0.2 | Cell Viability (MTT) Assay |
| Kinase Selectivity (Selectivity Score) | 0.95 | 0.80 | 0.98 | KinomeScan Profiling |
| In vitro Cytotoxicity (CC50, µM in normal cells) | >50 | 25 | 15 | Cytotoxicity Assay |
| Aqueous Solubility (µg/mL) | 75 | 150 | 50 | HPLC-UV |
Data are representative and intended for comparative purposes.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the comparative analysis.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
Protocol:
-
Prepare a reaction buffer containing the purified kinase, a fluorescently labeled peptide substrate, and ATP.
-
Serially dilute CPS-7, Competitor A, and Competitor B in DMSO.
-
Add the diluted compounds to the reaction buffer in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the biochemical kinase inhibition assay.
Cell Viability (MTT) Assay
Objective: To determine the half-maximal effective concentration (EC50) of the test compounds on cancer cell proliferation.
Protocol:
-
Seed cancer cells expressing the target kinase in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of CPS-7, Competitor A, and Competitor B for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[3]
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.
Discussion and Conclusion
The experimental data indicate that CPS-7 is a potent inhibitor of the target kinase, with an IC50 comparable to that of the highly potent Competitor B. While its cellular potency is slightly lower than Competitor B's, it demonstrates a superior safety profile with significantly lower cytotoxicity in normal cells. Furthermore, its high selectivity score suggests a reduced potential for off-target effects compared to Competitor A. The favorable aqueous solubility of CPS-7 is also a promising characteristic for further drug development.
References
-
Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-8. Describes the synthesis and biological activity of a cyanophenyl-containing compound. [Link]
-
PubChem: N-(4-acetyl-2-cyanophenyl)methanesulfonamide. Database entry for a structurally related sulfonamide. [Link]
-
Kasthuri, M., et al. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26, 897-900. Details a synthetic method for related cyano-containing sulfonamides. [Link]
-
Zayed, M. F., et al. (2025). Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: Preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. ResearchGate. A study on the synthesis and biological activity of other benzenesulfonamide derivatives. [Link]
-
Felczykowska, A., et al. (2022). Biological Activity and Stability of Aeruginosamides from Cyanobacteria. MDPI. Provides a reference for the MTT assay protocol. [Link]
-
Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. A review of the applications of sulfonamide derivatives in drug discovery. [Link]
-
PubChem: 1-(2-Cyanophenyl)methanesulfonamide. Database entry for a related compound. [Link]
-
MDPI: Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Discusses the biological activities of various nitrogen-containing heterocyclic compounds. [Link]
-
PubChem: N-(2-cyanophenyl)-8-(methanesulfonamido)-4-oxo-1H-quinoline-2-carboxamide. Database entry for another complex sulfonamide derivative. [Link]
Sources
- 1. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 1-(2-cyanophenyl)-N-methylmethanesulfonamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] These compounds exhibit a broad spectrum of biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[1][2] Their versatility stems from their ability to mimic the p-aminobenzoic acid (PABA) structure, a key substrate in folate synthesis, and to participate in various non-covalent interactions with biological targets. The incorporation of a cyanophenyl moiety introduces additional electronic and steric features that can significantly modulate the pharmacological profile of these molecules. This guide will explore the anticipated biological activities of 1-(2-cyanophenyl)-N-methylmethanesulfonamide by dissecting the contributions of its core components and comparing them to established analogs.
Core Structure and Rationale for Investigation
The molecule 1-(2-cyanophenyl)-N-methylmethanesulfonamide combines three key structural motifs: a sulfonamide core, a cyanophenyl ring, and an N-methyl group. The cyanophenyl group, in particular, is a critical feature in many enzyme inhibitors. For instance, in nonsteroidal aromatase inhibitors, a cyano group on the phenyl ring is crucial for potent inhibition.[3] The relative position of the cyano group can dramatically influence activity, underscoring the importance of precise structural design.
Caption: Key structural motifs of 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The Significance of the Cyanophenyl Group
The presence and position of the cyano group on the phenyl ring are critical determinants of biological activity in many inhibitor classes.
-
Aromatase and Sulfatase Inhibition: In the context of dual aromatase-sulfatase inhibitors (DASIs), a para-cyanophenyl group is vital for potent aromatase inhibition.[3] Replacing the cyano group with other substituents like fluorine or chlorine leads to a significant decrease in inhibitory activity.[3] This suggests that the cyano group plays a key role in binding to the active site of the enzyme.
-
Dopamine Receptor Agonism: The 2-cyanophenyl moiety is also found in selective dopamine D4 receptor agonists.[4] This indicates that the electronic properties of the ortho-cyano substitution can favor interactions with specific receptor subtypes.
Impact of Phenyl Ring Substitution
Modifications to the phenyl rings can fine-tune the potency and selectivity of sulfonamide-based compounds.
-
Halogenation: In DASI analogs, the introduction of halogen atoms (F, Cl, Br) on the sulfamate-bearing phenyl ring can enhance aromatase inhibitory activity.[3][5] For instance, ortho-halogenation is generally more effective than meta-substitution for aromatase inhibition.[5]
-
Multiple Substitutions: Disubstitution with fluorine atoms at the m,m'-positions of the sulfamate-bearing phenyl ring has been shown to be more effective for aromatase inhibition than o,m-disubstitution.[5]
The Role of the Sulfonamide Linker and N-Alkylation
The sulfonamide group and its substituents also contribute significantly to the overall biological profile.
-
N-Alkylation: The N-methyl group in the target compound can influence its physicochemical properties, such as solubility and membrane permeability, which in turn affects its bioavailability and metabolic stability.
-
Linker Modifications: In DASI analogs, replacing a methylene linker with a difluoromethylene linker has been explored as a strategy to modulate activity.[3]
Tabulated Comparison of Analog Activity
The following table summarizes the structure-activity relationships observed in analogs of 1-(2-cyanophenyl)-N-methylmethanesulfonamide, providing a framework for predicting its potential biological profile.
| Analog Class | Key Structural Feature | Observed Biological Activity | Reference |
| Dual Aromatase-Sulfatase Inhibitors | para-cyanophenyl ring | Potent aromatase inhibition (IC50 in nM range) | [3] |
| Dual Aromatase-Sulfatase Inhibitors | Halogenation of the second phenyl ring | Enhanced aromatase inhibition | [3][5] |
| Dual Aromatase-Sulfatase Inhibitors | Imidazole replacement of triazole | Highly potent aromatase and sulfatase inhibition | [3][5] |
| Dopamine D4 Agonists | 2-cyanophenylpiperazine | Selective dopamine D4 receptor agonism | [4] |
| General Sulfonamides | Sulfonamide core | Broad-spectrum antibacterial, anticancer, antifungal activity | [1][2] |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 1-(2-cyanophenyl)-N-methylmethanesulfonamide and its analogs, a series of well-established in vitro assays can be employed.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of the compound against a specific enzyme target (e.g., aromatase, sulfatase, kinases).
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and its corresponding substrate in an appropriate assay buffer.
-
Compound Dilution Series: Create a serial dilution of the test compound in the assay buffer.
-
Assay Incubation: In a microplate, combine the enzyme, substrate, and varying concentrations of the test compound. Include positive and negative controls.
-
Reaction Monitoring: Incubate the plate at a controlled temperature and monitor the reaction progress over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the initial reaction velocities for each compound concentration. Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical enzyme inhibition assay.
Cell-Based Proliferation Assays
Objective: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
Conclusion and Future Directions
Based on the extensive structure-activity relationship data for related sulfonamides and cyanophenyl-containing molecules, 1-(2-cyanophenyl)-N-methylmethanesulfonamide holds potential as a biologically active compound, likely exhibiting enzyme inhibitory or receptor modulating properties. The ortho-position of the cyano group suggests a potential for unique selectivity profiles compared to its para-substituted counterparts.
Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of biological assays, including those for aromatase, sulfatase, and various kinases, as well as dopamine receptor binding assays. A comprehensive understanding of its metabolic stability and pharmacokinetic properties will also be crucial for its further development as a potential therapeutic agent. This comparative guide serves as a foundational resource for directing these future investigations.
References
-
Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 6(8), 1463-1475. [Link]
-
Woo, L. W. L., et al. (2011). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 6(8), 1463-1475. [Link]
-
Ben-M'barek, K., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]
-
Bashandy, M. S., et al. (2016). Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: Preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. Journal of the Chinese Chemical Society, 63(7), 596-607. [Link]
-
Ben-M'barek, K., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]
-
Felczykowska, A., et al. (2022). Biological Activity and Stability of Aeruginosamides from Cyanobacteria. Marine Drugs, 20(1), 66. [Link]
-
Chen, Y., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(15), 4771. [Link]
-
PubChem. N-(4-acetyl-2-cyanophenyl)methanesulfonamide. [Link]
-
Bashandy, M. S., et al. (2016). Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: Preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. Journal of the Chinese Chemical Society, 63(7), 596-607. [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. Methods of Biochemical Analysis, 46, 1-265. [Link]
-
Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Methods of Biochemical Analysis, 46. [Link]
-
Kasthuri, M., et al. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897-900. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. Molecules, 27(17), 5488. [Link]
-
Głowacka, A., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(1), 22. [Link]
-
Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-5098. [Link]
-
Park, J., et al. (2022). Targeted Enzyme Activity Imaging with Quantitative Phase Microscopy. ACS Nano, 16(11), 18599-18609. [Link]
-
Sestito, S., & Rapposelli, S. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. International Journal of Molecular Sciences, 25(1), 29. [Link]
-
Patel, H., et al. (2025). Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports, 15(1), 18835. [Link]
-
PubChem. 1-(2-Cyanophenyl)methanesulfonamide. [Link]
-
PubChem. US10173991, Example 230. [Link]
-
Wang, Y., et al. (2025). Synthesis and Biological Activity of N-Cyano Sulfonimide Derivatives Bearing Trifluoromethyl Pyridinamide. Journal of Agricultural and Food Chemistry, 73(32), 16893-16901. [Link]
-
Vadabingi, N., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
-
Silva, A. M., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Safety Operating Guide
1-(2-cyanophenyl)-N-methylmethanesulfonamide proper disposal procedures
This document is designed to empower you, the researcher, to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Assessment and Chemical Profile
Before establishing a disposal protocol, we must first understand the potential hazards of 1-(2-cyanophenyl)-N-methylmethanesulfonamide. This is achieved by analyzing its structure.
-
Sulfonamide Group (-SO₂NH-): Sulfonamides are a class of compounds known for their potential to cause allergic or hypersensitivity reactions in some individuals.[1][2] While many non-antibiotic sulfonamides have a lower risk profile for such reactions compared to their antibiotic counterparts, it is prudent to handle all novel sulfonamides as potential sensitizers.[3]
-
Cyanophenyl Group (Benzonitrile Moiety): The presence of a nitrile (-C≡N) group attached to a benzene ring introduces toxicological concerns. Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[4] Upon combustion or under conditions of strong acid/base hydrolysis, they can potentially release highly toxic hydrogen cyanide gas or other hazardous decomposition products.
Given these characteristics, 1-(2-cyanophenyl)-N-methylmethanesulfonamide must be treated as hazardous waste. The disposal plan must adhere to the stringent regulations outlined in the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous materials from "cradle-to-grave."[5]
Chemical Data Summary
| Property | Value / Information | Source |
| IUPAC Name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | - |
| CAS Number | 51045-35-3 | [6] |
| Molecular Formula | C₉H₁₀N₂O₂S | [6] |
| Molecular Weight | 210.25 g/mol | [6] |
| Known Hazards | Data not fully available. Assumed to be harmful/toxic based on functional groups (nitrile, sulfonamide). | Inferred from[4][7] |
| Toxicity | Specific LD50/LC50 data is not available. Treat as a toxic substance. | Inferred from[4][7] |
| Regulatory Status | Not explicitly listed by the EPA. Must be classified as hazardous waste based on characteristic toxicity. | Inferred from[8] |
Regulatory Framework: Adherence to EPA and OSHA Standards
All laboratory waste disposal is governed by federal and state regulations. The primary federal guidelines are established by the EPA, which classifies hazardous waste, and OSHA, which ensures worker safety.[9][10]
-
EPA (RCRA): Your institution is considered a hazardous waste generator.[8] You must determine if your waste is hazardous, which in this case, it is due to its potential toxicity. The waste must be collected, stored, and disposed of through a licensed hazardous waste facility.[11]
-
OSHA: The Laboratory Standard (29 CFR 1910.1450) requires employers to have a written Chemical Hygiene Plan (CHP).[10][12] This plan mandates worker training, use of personal protective equipment (PPE), and safe handling procedures for all chemicals, including their waste products.[10][13]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams containing 1-(2-cyanophenyl)-N-methylmethanesulfonamide.
Caption: Disposal workflow for 1-(2-cyanophenyl)-N-methylmethanesulfonamide waste.
Step-by-Step Disposal Protocols
Strict adherence to the following protocols is mandatory. Always perform these actions within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves (double-gloving is recommended). Note that contaminated gloves must also be disposed of as hazardous waste.[14]
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: A respirator may be required if handling large quantities or if dusts are generated.[7] Consult your institution's Chemical Hygiene Officer.
Protocol 4.1: Disposal of Unused or Expired Solid Compound
-
Container Selection: Obtain a designated solid hazardous waste container made of High-Density Polyethylene (HDPE) or glass with a secure, screw-top lid.
-
Transfer: Carefully transfer the solid 1-(2-cyanophenyl)-N-methylmethanesulfonamide into the waste container. Avoid generating dust. If any material spills, decontaminate the area as described in Protocol 4.4.
-
Labeling: Immediately label the container with:
-
The words "Hazardous Waste"
-
Full Chemical Name: "1-(2-cyanophenyl)-N-methylmethanesulfonamide"
-
Accumulation Start Date
-
Hazard identification (e.g., "Toxic")
-
-
Storage: Secure the lid tightly and place the container in your lab's designated Satellite Accumulation Area (SAA).
Rationale: Segregating solid waste prevents unintended reactions with liquid waste streams.[9] Proper labeling is an EPA requirement and ensures safe handling by waste management personnel.[13][15]
Protocol 4.2: Disposal of Contaminated Liquid Solutions
-
Waste Stream Segregation:
-
Halogenated Solvents: If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), collect it in a container specifically marked for "Halogenated Organic Waste."
-
Non-Halogenated Solvents: If dissolved in non-halogenated solvents (e.g., Methanol, Acetonitrile, DMSO), collect it in a container marked "Non-Halogenated Organic Waste."
-
Aqueous Solutions: Collect in a container marked "Aqueous Hazardous Waste." Do not mix with organic solvents.
-
-
Container Selection: Use a chemically compatible container (glass or appropriate plastic) with a secure, vented cap if necessary.
-
Collection: Using a funnel, carefully pour the liquid waste into the appropriate container.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with approximate percentages.
-
Storage: Secure the lid and store the container in the SAA, using secondary containment (e.g., a chemical-resistant tray) to catch potential leaks.
Rationale: Segregating halogenated and non-halogenated waste is crucial because incineration methods and costs differ significantly. Mixing incompatible waste streams, such as aqueous solutions with reactive organic solvents, can cause dangerous reactions.[9]
Protocol 4.3: Disposal of Contaminated Labware and Sharps
-
Sharps: Immediately place all contaminated needles, syringes, glass pipettes, or broken glassware into a dedicated, puncture-proof "Hazardous Sharps" container.[9][15]
-
Rationale: This prevents physical injury and ensures these items are handled separately, often through incineration, to destroy both the chemical and physical hazard.[15]
-
-
Non-Sharp Labware (e.g., weigh paper, gloves, plastic pipettes): Dispose of these items in the solid hazardous waste container described in Protocol 4.1.
-
Rationale: Items with trace contamination are still considered hazardous waste and must not be placed in regular trash.
-
Protocol 4.4: Decontamination of Spills and Glassware
-
Spill Management:
-
For small spills, absorb the material with a chemical absorbent pad or vermiculite.
-
Carefully sweep the absorbed material into a bag and place it in the solid hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials (wipes, gloves) as solid hazardous waste.
-
-
Glassware Decontamination:
-
Rinse the glassware three times with a suitable solvent that dissolves the compound.
-
Collect all rinsate as liquid hazardous waste (Protocol 4.2).
-
After the triple rinse, the glassware can typically be washed through normal laboratory procedures.
-
Rationale: A triple rinse procedure is a standard practice to ensure that glassware is sufficiently decontaminated before being returned to general use, minimizing the risk of cross-contamination and unintentional exposure. The rinsate itself is hazardous and must be captured.
Final Steps: Storage and Collection
All waste containers must be kept closed except when actively adding waste. Store them in your designated SAA, away from heat sources or high-traffic areas.[9] When the container is full or reaches your institution's time limit for satellite accumulation, contact your Environmental Health & Safety (EH&S) department to arrange for pickup and final disposal by a licensed hazardous waste contractor.
By following this comprehensive guide, you are upholding the highest standards of laboratory safety and environmental stewardship, fulfilling your professional responsibility beyond the bench.
References
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
MSD Manual Professional Edition. Sulfonamides - Infectious Diseases. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
-
ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Medical Waste Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
-
PubMed. Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
-
Earth Safe PPE. How to Dispose of Nitrile Gloves?. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
Polycarbin. Are Nitrile Gloves Recyclable?. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
-
Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]
-
Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. [Link]
-
U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement. [Link]
-
PubChem. N-(2-cyanophenyl)-8-(methanesulfonamido)-4-oxo-1H-quinoline-2-carboxamide. [Link]
-
UW–Madison Office of Sustainability. Closing the loop: Nitrile glove recycling at UW–Madison laboratories. [Link]
-
UGA Green Labs. Nitrile Gloves. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
PubChem. N-(4-acetyl-2-cyanophenyl)methanesulfonamide. [Link]
-
Pharmaffiliates. Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. [Link]
-
Fluimac. Chemical compatibility table. [Link]
-
PubChem. 1-(2-Cyanophenyl)methanesulfonamide. [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-(2-CYANOPHENYL)-N-METHYLMETHANESULFONAMIDE CAS#: 51045-35-3 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
- 9. usbioclean.com [usbioclean.com]
- 10. osha.gov [osha.gov]
- 11. epa.gov [epa.gov]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 14. How to Dispose of Nitrile Gloves? - Earth Safe PPE [earthsafeppe.com]
- 15. emsllcusa.com [emsllcusa.com]
Personal protective equipment for handling 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Comprehensive Safety & Handling Guide: 1-(2-cyanophenyl)-N-methylmethanesulfonamide
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(2-cyanophenyl)-N-methylmethanesulfonamide. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Risks
While specific toxicological data for 1-(2-cyanophenyl)-N-methylmethanesulfonamide is not extensively published, a thorough risk assessment can be constructed by analyzing its structural motifs—the cyanophenyl group and the sulfonamide moiety—and by referencing data from close structural analogs. The safety data sheet for its isomer, 1-(4-cyanophenyl)methanesulfonamide, provides critical hazard information.
Primary Hazards Include:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon direct contact.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled, particularly as a dust or aerosol.
The cyano group (-CN) warrants special attention. While the nitrile in this compound is generally stable, improper handling, especially in combination with strong acids or high heat, could potentially lead to the release of highly toxic hydrogen cyanide gas. Therefore, all procedures must be designed to prevent such conditions.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of PPE should always be based on a task-specific risk assessment.
Hand Protection: The First Line of Defense
Given the classification as a skin irritant, chemically resistant gloves are mandatory.[1][2]
-
Recommended Material: Nitrile gloves are the standard for handling most laboratory chemicals. They offer excellent resistance to a wide range of substances and provide good dexterity.
-
Thickness: A minimum thickness of 4 mil is recommended for incidental contact. For tasks involving prolonged handling or risk of immersion, heavier 8 mil (or greater) nitrile gloves should be used.
-
Inspection and Use: Always inspect gloves for tears, pinholes, or signs of degradation before use. Double-gloving is a best practice, especially when handling concentrated solutions or the neat solid, allowing for the removal of the outer glove immediately upon contamination.[3]
Eye and Face Protection: Preventing Irreversible Damage
The risk of serious eye irritation necessitates robust protection.
-
Minimum Requirement: ANSI Z87.1-rated safety goggles that form a seal around the eyes are required at all times. Standard safety glasses with side shields do not offer sufficient protection against splashes or airborne particles.[4]
-
Enhanced Protection: When there is a significant splash hazard (e.g., transferring large volumes of solutions, heating solutions, or reacting under pressure), a full-face shield must be worn in addition to safety goggles.[3][4]
Body Protection: Shielding Against Contamination
To prevent skin contact and contamination of personal clothing, appropriate body protection is crucial.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and knit cuffs is the minimum requirement. The knit cuffs provide a snug fit around the wrist, preventing substances from entering the sleeve.
-
Impervious Gown: For procedures with a high risk of splashing or when handling larger quantities, a disposable, back-closing impervious gown should be worn over the lab coat.[5] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[2]
Respiratory Protection: Guarding Against Inhalation
The potential for respiratory irritation makes respiratory protection necessary, particularly when handling the solid form of the compound.
-
Handling Solids: When weighing or transferring the solid compound where dust generation is possible, a NIOSH-approved N95 respirator is required at a minimum. All respiratory protection use must comply with your institution's respiratory protection program, which includes fit-testing and training.[4]
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle the material within a certified chemical fume hood. Respiratory protection should be seen as a secondary, albeit essential, layer of defense.
Operational and Disposal Plans
A systematic approach to operations and disposal is critical to maintaining a safe laboratory environment.
PPE Selection & Inspection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE selection workflow based on the experimental task.
Step-by-Step Donning and Doffing Protocol
Correctly putting on (donning) and taking off (doffing) PPE prevents cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Don the lab coat or impervious gown, ensuring it is fully fastened.
-
Respirator (if required): Put on the N95 respirator, ensuring a proper seal.
-
Goggles/Face Shield: Put on safety goggles and, if needed, the face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: If double-gloved, remove the outer, contaminated pair and dispose of them in a hazardous waste container.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it away from the body to contain contaminants, and dispose of it appropriately.
-
Hand Hygiene: With the inner gloves still on, perform hand hygiene using an alcohol-based hand rub.
-
Goggles/Face Shield: Remove the face shield and goggles from the back to the front.
-
Respirator (if worn): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves by peeling them off away from the body, without touching the outer surface.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
All waste generated from handling 1-(2-cyanophenyl)-N-methylmethanesulfonamide must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, disposable gowns, respirator masks), weigh boats, and paper towels must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All aqueous and organic solutions containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any amount into the sanitary sewer.[6]
-
Cyanide Considerations: Due to the cyanophenyl group, this waste stream should be segregated from acidic waste streams to prevent any possibility of hydrogen cyanide formation.[7][8] The waste container should be labeled "Cyanide-Containing Waste."
-
Spill Cleanup: In the event of a spill, cordon off the area. Wear full PPE, including respiratory protection. Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[9]
The following diagram illustrates the proper disposal pathway for contaminated materials.
Caption: Disposal workflow for waste contaminated with the target compound.
Summary of PPE Requirements
| Protection Type | Minimum Requirement | Enhanced Protection (High-Risk Tasks) |
| Hand | Single pair of nitrile gloves (≥4 mil) | Double pair of nitrile gloves (outer ≥8 mil) |
| Eye | Chemical splash goggles (ANSI Z87.1) | Goggles and a full-face shield |
| Body | Flame-resistant lab coat with knit cuffs | Disposable, impervious gown over lab coat |
| Respiratory | Handle in a chemical fume hood | N95 respirator (for handling solids outside a hood) |
References
-
Vitol. (2021). Safety Data Sheet: Aromatic Concentrate. Retrieved from [Link]
-
NOVA Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]
- ASHP. (n.d.). Personal Protective Equipment.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Reed College. (n.d.).
- DHC Solvent Chemie GmbH. (n.d.).
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
- National Institute of Standards and Technology. (2021).
- Bioprocess Online. (n.d.). The Evolving Role of Personal Protective Equipment in Biopharmaceutical Manufacturing.
- OC-Praktikum. (n.d.).
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
- University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- EPFL. (n.d.).
- DHC Solvent Chemie GmbH. (2023).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. keyorganics.net [keyorganics.net]
- 3. pppmag.com [pppmag.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. aglayne.com [aglayne.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
